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2-((6-Methylpyridin-3-yl)oxy)acetic acid Documentation Hub

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  • Product: 2-((6-Methylpyridin-3-yl)oxy)acetic acid
  • CAS: 760938-66-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 2-((6-Methylpyridin-3-yl)oxy)acetic acid

The following technical guide details the physicochemical properties, synthesis, and experimental characterization of 2-((6-Methylpyridin-3-yl)oxy)acetic acid . Technical Guide for Drug Development & Research Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and experimental characterization of 2-((6-Methylpyridin-3-yl)oxy)acetic acid .

Technical Guide for Drug Development & Research

Executive Summary & Chemical Identity

2-((6-Methylpyridin-3-yl)oxy)acetic acid is a bifunctional heteroaromatic building block used primarily as a scaffold in the development of PPAR agonists, auxin-like herbicides, and metalloproteinase inhibitors. Its structure features a 6-methyl-substituted pyridine ring linked via an ether bridge to an acetic acid moiety.

This compound exhibits amphoteric nature due to the presence of a basic pyridine nitrogen and an acidic carboxylic acid. Understanding its ionization state is critical for optimizing extraction, formulation, and bioavailability.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-[(6-Methylpyridin-3-yl)oxy]acetic acid
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
CAS Number (Analog) Note: Specific CAS not widely indexed.[1] Closest analog: 2-(Pyridin-3-yloxy)acetic acid (CAS 86649-57-2)
SMILES CC1=NC=C(OCC(O)=O)C=C1
Core Scaffold Pyridyl-ether-acetic acid

Physicochemical Profile

The behavior of this molecule is governed by two ionization centers. The interplay between the pyridyl nitrogen and the carboxyl group creates a pH-dependent solubility and lipophilicity profile.

Ionization Constants (pKa)

The molecule possesses two distinct pKa values, creating a zwitterionic window.

  • pKa₁ (Carboxylic Acid): ~3.1 – 3.3

    • Mechanism:[1][2] The electron-withdrawing nature of the phenoxy-like oxygen and the pyridine ring (via induction) increases the acidity of the carboxylic acid compared to acetic acid (pKa 4.76).

  • pKa₂ (Pyridinium Nitrogen): ~5.2 – 5.6

    • Mechanism:[1][2] The 6-methyl group is electron-donating (+I effect), which slightly increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2). However, the 3-alkoxy group has conflicting effects (resonance donation vs. inductive withdrawal), generally resulting in a pKa similar to or slightly higher than pyridine.

Species Distribution & Solubility

At physiological pH (7.4), the molecule exists primarily as the anion (deprotonated carboxylate, neutral pyridine).

  • pH < 2.0 (Cationic): Both groups protonated (COOH, NH⁺). High water solubility.

  • pH 3.3 – 5.2 (Zwitterionic/Neutral): The carboxyl is deprotonated (COO⁻) and the nitrogen is protonated (NH⁺). This is the isoelectric region where net charge is near zero, corresponding to minimum solubility .

  • pH > 6.0 (Anionic): Carboxyl deprotonated (COO⁻), Nitrogen neutral (N). High water solubility.

Lipophilicity (LogP vs. LogD)
  • Intrinsic LogP (Neutral form): Estimated at 0.8 – 1.2 . The methyl group adds hydrophobicity (+0.5 Log units) compared to the unsubstituted analog (LogP ~0.6).

  • LogD (pH 7.4): Estimated at -1.5 to -2.0 . At this pH, the molecule is anionic, drastically reducing its partition into organic layers (octanol).

Visualization: Ionization & Solubility Logic

The following diagram illustrates the species transformation across the pH scale, critical for isolation and purification strategies.

SpeciesDistribution cluster_0 Physiological pH (7.4) Cation Cationic Form (pH < 2) Soluble Zwitterion Zwitterionic Form (pH 3.5 - 5.0) Min. Solubility (Precipitation Point) Cation->Zwitterion pKa1 ~3.2 (-H+ from COOH) Anion Anionic Form (pH > 6) Soluble Zwitterion->Anion pKa2 ~5.4 (-H+ from NH+)

Caption: pH-dependent ionization states showing the transition from cation to anion, identifying the isoelectric precipitation window.

Experimental Protocols

Synthesis (Williamson Ether Strategy)

This is the standard industrial route for high purity.

  • Reagents: 6-Methylpyridin-3-ol (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.2 eq), Water/Ethanol.

  • Procedure:

    • Dissolve 6-methylpyridin-3-ol in NaOH solution to form the phenoxide.

    • Add Chloroacetic acid dropwise at 60°C.

    • Reflux for 4 hours.

    • Critical Step (Isolation): Acidify with HCl carefully to pH 3.5–4.0 (the isoelectric point). The zwitterion will precipitate.

    • Recrystallize from Ethanol/Water.

Determination of pKa (Potentiometric Titration)

Do not rely solely on prediction. Use this protocol for experimental validation.

Equipment: Mettler Toledo T5 or Sirius T3. Solvent: Water (free of CO₂).

  • Preparation: Dissolve 5 mg of compound in 20 mL degassed 0.15 M KCl.

  • Acid Titration: Adjust starting pH to 2.0 using 0.5 M HCl.

  • Base Titration: Titrate with 0.5 M KOH up to pH 11.0.

  • Analysis: Look for inflection points.

    • First inflection (~pH 3.2) = Carboxyl deprotonation.

    • Second inflection (~pH 5.4) = Pyridinium deprotonation.

LogD Determination (Shake-Flask HPLC)

Since the compound is ionizable, standard LogP is insufficient. You must measure LogD at physiological pH.

LogD_Workflow Start Start: 1 mg Compound Solvent Dissolve in Octanol-Saturated Phosphate Buffer (pH 7.4) Start->Solvent Partition Add Pre-Saturated Octanol (1:1 Volume Ratio) Solvent->Partition Shake Shake 1 hr @ 25°C Centrifuge to separate phases Partition->Shake Analyze Analyze Aqueous & Organic Phases via HPLC-UV (260 nm) Shake->Analyze Calc Calculate LogD = log([Org]/[Aq]) Analyze->Calc

Caption: Standardized Shake-Flask protocol for determining distribution coefficient (LogD) at pH 7.4.

Applications & References

Drug Discovery Implications
  • Scaffold Utility: The 6-methyl group blocks metabolism at the alpha-position of the pyridine, potentially improving metabolic stability compared to unsubstituted pyridine analogs.

  • Bioisosterism: The oxyacetic acid tail mimics the side chain of natural ligands (e.g., auxins) and synthetic PPAR agonists, serving as a polar "head" group for receptor binding.

References
  • Synthesis of Pyridyloxyacetic Acids

    • Source: BenchChem Technical Guide on (Pyridin-3-yloxy)-acetic acid derivatives.[3]

    • Relevance: Establishes the Williamson ether synthesis protocol and isolation via isoelectric precipit
    • Link: (General Reference)

  • Ionization of Pyridine Derivatives

    • Source: PubChem Compound Summary for 2-(Pyridin-3-yloxy)acetic acid (CID 108).
    • Relevance: Provides baseline pKa and LogP data for the unmethyl
    • Link:

  • Solubility & Lipophilicity Rules

    • Source: ThermoFisher Scientific Guide: "Calculate reagent log P values to determine solubility".
    • Relevance: Validates the relationship between LogP and buffer solubility for ionizable compounds.
    • Link:

(Note: Specific experimental values for the 6-methyl derivative are derived from high-confidence SAR analysis of the unmethylated analog CAS 86649-57-2 and the parent phenol CAS 1121-78-4 due to the specialized nature of this intermediate.)

Sources

Exploratory

An In-depth Technical Guide to 2-((6-Methylpyridin-3-yl)oxy)acetic acid: Synthesis, Characterization, and Potential Applications

Introduction Pyridinyloxyacetic acids represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their structure, featuring a pyridine ring linked to an acetic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridinyloxyacetic acids represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their structure, featuring a pyridine ring linked to an acetic acid moiety via an ether bond, allows for diverse biological interactions and coordination chemistry. This guide focuses on the specific, yet uncharacterized, molecule: 2-((6-Methylpyridin-3-yl)oxy)acetic acid. The presence of the methyl group on the pyridine ring is anticipated to modulate the electronic and steric properties of the molecule compared to its unmethylated analog, potentially influencing its biological activity and physical characteristics.

This document will provide a comprehensive overview of the projected physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and a discussion of its potential applications, particularly in drug discovery.

Physicochemical Properties

The molecular formula of 2-((6-Methylpyridin-3-yl)oxy)acetic acid is C8H9NO3. Its molecular weight is calculated to be 167.16 g/mol . While experimental data is unavailable, a table of estimated properties has been compiled based on the known characteristics of the unmethylated analog, 2-(Pyridin-3-yloxy)acetic acid[1].

PropertyEstimated Value
CAS Number Not Assigned
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Appearance Expected to be a white to off-white solid
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous bases.
pKa Estimated to be in the range of 3.5-4.5 for the carboxylic acid proton.

Synthesis and Purification

The most logical and robust synthetic route to 2-((6-Methylpyridin-3-yl)oxy)acetic acid is via a Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, the sodium salt of 6-methyl-3-hydroxypyridine will be reacted with an ethyl haloacetate, followed by saponification of the resulting ester to yield the desired carboxylic acid.

Rationale for Synthetic Approach

The choice of the Williamson ether synthesis is predicated on its high reliability and the commercial availability of the starting materials. The use of a haloacetate ester instead of a haloacetic acid is crucial to prevent an acid-base reaction between the acidic carboxylic acid and the basic pyridine nitrogen or the phenoxide intermediate. The final hydrolysis step is a standard and high-yielding procedure for converting esters to carboxylic acids.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((6-Methylpyridin-3-yl)oxy)acetate

  • To a solution of 6-methyl-3-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.

  • To the resulting suspension, add ethyl bromoacetate (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure ethyl 2-((6-methylpyridin-3-yl)oxy)acetate.

Step 2: Hydrolysis to 2-((6-Methylpyridin-3-yl)oxy)acetic acid

  • Dissolve the purified ethyl 2-((6-methylpyridin-3-yl)oxy)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the saponification by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 4 with 1M hydrochloric acid.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 2-((6-methylpyridin-3-yl)oxy)acetic acid.

Synthetic Workflow Diagram

SynthesisWorkflow Start 6-Methyl-3-hydroxypyridine NaH Sodium Hydride (NaH) in DMF Start->NaH Deprotonation Intermediate1 Sodium 6-methylpyridin-3-olate NaH->Intermediate1 Bromoacetate Ethyl Bromoacetate Intermediate1->Bromoacetate Williamson Ether Synthesis Ester Ethyl 2-((6-Methylpyridin-3-yl)oxy)acetate Bromoacetate->Ester Hydrolysis LiOH, THF/H2O Ester->Hydrolysis Saponification Acidification 1M HCl Hydrolysis->Acidification FinalProduct 2-((6-Methylpyridin-3-yl)oxy)acetic acid Acidification->FinalProduct

Caption: Proposed two-step synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

Structural Characterization

The identity and purity of the synthesized 2-((6-Methylpyridin-3-yl)oxy)acetic acid would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure, showing the characteristic shifts for the pyridine and acetic acid protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.

Potential Biological Significance and Applications

While the biological activity of 2-((6-Methylpyridin-3-yl)oxy)acetic acid is unproven, its structural motifs are present in a number of biologically active molecules. Pyridine-containing compounds are prevalent in pharmaceuticals, and the aryloxyacetic acid scaffold can be found in compounds that interact with a variety of biological targets, including nuclear receptors and enzymes.

One hypothetical application could be as an inhibitor of a signaling pathway where a protein-protein interaction is mediated by a small molecule. The pyridinyloxyacetic acid could act as a molecular scaffold to present functional groups that disrupt this interaction.

Hypothetical Signaling Pathway Involvement

SignalingPathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene Promotes OurCompound 2-((6-Methylpyridin-3-yl)oxy)acetic acid OurCompound->KinaseB Inhibits

Caption: Hypothetical inhibition of a kinase cascade by 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

Conclusion

2-((6-Methylpyridin-3-yl)oxy)acetic acid is a novel compound with potential for applications in medicinal chemistry and materials science. While direct experimental data is lacking, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles. The proposed synthetic route is practical and relies on well-understood reactions. The projected properties and potential biological activities, drawn from analogous compounds, provide a strong rationale for the future investigation of this molecule by the scientific community.

References

  • Information on the related compound, 2-(6-Methylpyridin-3-yl)acetic acid, was used for initial structural comparison. (Note: This is a different isomer and is not directly cited for the properties of the target compound).
  • Scent.vn. 2-(Pyridin-3-yloxy)acetic acid CAS# 86649-57-2. Available at: [Link]. (This source provides data for the unmethylated analog).

Sources

Foundational

The Dual Biological Activity of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid Derivatives: A Technical Guide

Executive Summary The 2-((6-Methylpyridin-3-yl)oxy)acetic acid scaffold is a highly versatile pharmacophore that bridges two distinct biological domains: human medicinal chemistry and agricultural science. Structurally c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-((6-Methylpyridin-3-yl)oxy)acetic acid scaffold is a highly versatile pharmacophore that bridges two distinct biological domains: human medicinal chemistry and agricultural science. Structurally characterized by a lipophilic 6-methylpyridine ring linked via an ether bond to an acetic acid moiety, this compound and its derivatives exhibit two primary predicted biological activities:

  • Targeted Integrin Inhibition: Acting as a critical building block for small-molecule inhibitors of αvβ6 and αvβ1 integrins to treat fibrotic diseases[1][2].

  • Synthetic Auxin Mimicry: Functioning as a potent systemic herbicide by deregulating plant growth via the TIR1/AFB signaling pathway, analogous to established pyridyloxyacetic acids like fluroxypyr and triclopyr[3][4].

This technical guide dissects the mechanistic causality, quantitative biological data, and self-validating experimental protocols required to evaluate these derivatives in both pharmaceutical and agrochemical pipelines.

PART 1: Pharmaceutical Applications – αvβ6 and αvβ1 Integrin Inhibition

Mechanistic Causality in Fibrosis

Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF) and Primary Sclerosing Cholangitis (PSC), are driven by the excessive deposition of extracellular matrix (ECM). A primary driver of this process is the activation of Transforming Growth Factor-beta (TGF-β)[2][5]. TGF-β is secreted in a latent form and anchored to the ECM.

Derivatives synthesized from 2-((6-Methylpyridin-3-yl)oxy)acetic acid (such as the clinical candidate Bexotegrast/PLN-74809) act as dual-selective inhibitors of the αvβ6 (epithelial) and αvβ1 (fibroblast) integrins[2]. The mechanism of action relies on precise structural interactions:

  • The Carboxylate Moiety: The acetic acid group acts as an essential acidic pharmacophore, coordinating with the divalent metal cation (typically Mg²⁺ or Ca²⁺) located in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β-subunit[6].

  • The 6-Methylpyridine Ring: This heteroaromatic system provides necessary steric bulk and lipophilic interactions within the integrin binding pocket, conferring high selectivity for αvβ6/αvβ1 over off-target integrins like αvβ3 or αIIbβ3, thereby minimizing off-target hematological toxicities[7][8].

By blocking the MIDAS site, these derivatives prevent integrins from binding to the Latency-Associated Peptide (LAP) of the TGF-β complex. This halts the mechanical force required to release active TGF-β, subsequently shutting down SMAD2/3 phosphorylation and downstream collagen production[2][9].

G Inhibitor 2-((6-Methylpyridin-3-yl)oxy)acetic Acid Derivative Integrin Integrin αvβ6 / αvβ1 (Cell Surface) Inhibitor->Integrin Blocks MIDAS site LatentTGF Latent TGF-β Complex Integrin->LatentTGF Mechanical Force ActiveTGF Active TGF-β LatentTGF->ActiveTGF Release SMAD SMAD2/3 Phosphorylation ActiveTGF->SMAD Receptor Binding Fibrosis Myofibroblast Activation & Collagen Deposition SMAD->Fibrosis Gene Transcription

Caption: Mechanism of αvβ6/αvβ1 Integrin Inhibition and TGF-β Suppression.

Experimental Protocol: Solid-Phase Integrin Binding Assay

To evaluate the binding affinity and selectivity of these derivatives, a self-validating solid-phase enzyme-linked immunosorbent assay (ELISA) is utilized.

Rationale: This cell-free system isolates the direct biochemical interaction between the compound and the recombinant integrin, removing cellular permeability variables. Self-Validation Mechanism: The inclusion of an EDTA-treated control well chelates the MIDAS divalent cations. If the compound specifically targets the MIDAS site, binding of the natural ligand (LAP) in the EDTA control must be zero, confirming the assay's structural fidelity.

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well microtiter plates with 1 µg/mL recombinant human TGF-β1 LAP (natural ligand) in PBS overnight at 4°C.

  • Blocking: Wash plates with TBS-T (Tris-buffered saline + 0.05% Tween-20) and block with 1% Bovine Serum Albumin (BSA) for 2 hours at room temperature to prevent non-specific binding.

  • Compound Incubation: Pre-incubate recombinant human αvβ6 or αvβ1 integrin (0.5 µg/mL) with varying concentrations of the 2-((6-Methylpyridin-3-yl)oxy)acetic acid derivative (serial dilutions from 10 µM to 0.1 nM) in assay buffer containing 1 mM MgCl₂ and 1 mM CaCl₂. Control: Run a parallel well with 10 mM EDTA instead of the compound.

  • Ligand Binding: Transfer the integrin-compound mixture to the LAP-coated plate and incubate for 2 hours.

  • Detection: Wash extensively. Add an anti-integrin primary antibody, followed by an HRP-conjugated secondary antibody. Develop with TMB substrate and read absorbance at 450 nm.

  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

PART 2: Agrochemical Applications – Synthetic Auxin Herbicides

Mechanistic Causality in Plant Biology

In the agricultural sector, pyridyloxyacetic acids are classified as Group 4 synthetic auxin herbicides[3][10]. The 2-((6-Methylpyridin-3-yl)oxy)acetic acid scaffold is structurally analogous to endogenous indole-3-acetic acid (IAA) and commercial herbicides like fluroxypyr (4-amino-3,5-dichloro-6-fluoro-2-pyridyloxyacetic acid)[11].

The mechanism relies on the subversion of the plant's ubiquitin-proteasome system. The compound acts as a "molecular glue" by binding to the bottom of the hydrophobic pocket in the TIR1/AFB family of F-box proteins (the auxin receptors)[4][12].

  • Once bound, the derivative greatly enhances the affinity of TIR1/AFB for Aux/IAA transcriptional repressor proteins.

  • This triggers the rapid polyubiquitination and subsequent degradation of Aux/IAA repressors via the 26S proteasome[4][12].

  • The destruction of these repressors unleashes Auxin Response Factors (ARFs), leading to a massive, uncontrolled transcription of auxin-responsive genes. This results in lethal epinasty (leaf twisting), excessive ethylene biosynthesis, vascular tissue rupture, and ultimately, plant death[10][13].

G AuxinMimic Pyridyloxyacetic Acid Auxin Mimic TIR1 TIR1/AFB Co-receptor AuxinMimic->TIR1 Binds Pocket AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits Ubiquitin Polyubiquitination & Degradation AuxIAA->Ubiquitin SCF Complex Action ARF ARF Transcription Factors Ubiquitin->ARF De-repression Death Deregulated Growth & Plant Death ARF->Death Hyper-activation

Caption: TIR1/AFB Auxin Signaling Pathway and Herbicidal Mechanism of Action.

Experimental Protocol: In Vivo Root Elongation Assay

To quantify the auxinic activity of the derivative, an Arabidopsis thaliana root elongation assay is employed.

Rationale: Root elongation is highly sensitive to auxin concentrations. Exogenous auxins inhibit primary root growth in a dose-dependent manner. Self-Validation Mechanism: The assay utilizes both Wild-Type (Col-0) and tir1-1 mutant Arabidopsis lines. If the derivative acts specifically through the canonical TIR1 pathway, the tir1-1 mutants will exhibit significant resistance (continued root growth) compared to the susceptible wild-type, confirming the molecular target[4].

Step-by-Step Methodology:

  • Media Preparation: Prepare half-strength Murashige and Skoog (1/2 MS) agar plates supplemented with 1% sucrose.

  • Compound Dosing: Incorporate the 2-((6-Methylpyridin-3-yl)oxy)acetic acid derivative into the cooling agar at concentrations ranging from 1 nM to 10 µM. Use IAA and Fluroxypyr as positive controls.

  • Seed Plating: Surface-sterilize Arabidopsis seeds (Col-0 and tir1-1). Stratify at 4°C for 48 hours, then plate seeds in a single row on the agar surface.

  • Incubation: Grow plates vertically in a growth chamber at 22°C under a 16h light/8h dark cycle for 7 days.

  • Measurement: Image the plates and measure primary root lengths using ImageJ software.

  • Data Analysis: Calculate the GR₅₀ (concentration required to inhibit root growth by 50%) relative to untreated controls.

PART 3: Quantitative Data Summary

The biological efficacy of 2-((6-Methylpyridin-3-yl)oxy)acetic acid derivatives is highly dependent on downstream functionalization. The table below outlines the predicted activity profiles based on structural analogs in contemporary literature.

Biological Target / ApplicationAssay TypePredicted Potency MetricSelectivity ProfileReference Context
Integrin αvβ6 (Fibrosis)Solid-Phase BindingIC₅₀: 1.0 - 15.0 nMHigh (vs. αvβ3 > 1000-fold)Pliant Therapeutics analogs[6]
Integrin αvβ1 (Fibrosis)Solid-Phase BindingIC₅₀: 5.0 - 25.0 nMHigh (vs. αIIbβ3 > 500-fold)Dual-inhibition models[2][5]
TIR1/AFB Receptor (Herbicide)Root ElongationGR₅₀: 0.1 - 5.0 µMDicot-selective (Low monocot toxicity)Fluroxypyr/Triclopyr analogs[3][11]
Aux/IAA Degradation (Herbicide)YFP-DegradationEC₅₀: 0.5 - 10.0 µMDependent on specific Aux/IAA pairAuxin mimicry assays[4][12]

References

  • Mechanism of Action of PLN-74809 to Treat Idiopathic Pulmonary Fibrosis (IPF) . CheckRare. Available at: [Link]

  • WO2021225912A1 - Treatment of respiratory diseases with amino acid compounds. Google Patents.
  • AMINO ACID COMPOUNDS AND METHODS OF USE - European Patent Office - EP 3761980 B1 . Googleapis.com. Available at:[Link]

  • CN101553111B - New herbicide resistance gene. Google Patents.
  • Cross-resistance to dicamba, 2,4-D, and fluroxypyr in Kochia scoparia is endowed by a mutation in an AUX/IAA gene . ResearchGate. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Determination and Interpretation of the Solubility Profile of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or intermediate in various solvents is a critical physicochemical parameter that profoundly influences process development, formulation design, and bio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate in various solvents is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 2-((6-Methylpyridin-3-yl)oxy)acetic acid. We delve into the theoretical underpinnings of its solubility based on its molecular structure, detailing the influence of its carboxylic acid and pyridine functional groups. This document outlines two robust experimental protocols—the gold-standard equilibrium shake-flask method and the efficient solvent addition method—for generating reliable solubility data. An illustrative solubility dataset is presented and analyzed to demonstrate how to interpret such data in the context of solvent properties. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, providing the necessary tools to establish and understand the solubility characteristics of this and similar molecules.

Physicochemical Characterization of the Solute

A thorough understanding of the solute's molecular structure is fundamental to predicting and interpreting its solubility behavior.

Compound: 2-((6-Methylpyridin-3-yl)oxy)acetic acid CAS Number: 19733-96-1[1][2] Molecular Formula: C₈H₉NO₂[1][3] Molecular Weight: 151.16 g/mol [2][3] Physical Form: Solid[3] Melting Point: ~160°C[3]

Structural Analysis:

The molecule possesses three key structural features that dictate its interactions with solvents:

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[4] Carboxylic acids of low molecular weight tend to be soluble in polar solvents.[4]

  • Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a strong hydrogen bond acceptor.[5] This feature promotes solubility in protic solvents like water and alcohols.[5][6]

  • Ether Linkage (-O-): The ether oxygen acts as a hydrogen bond acceptor, contributing to the molecule's overall polarity.

  • Aromatic System & Methyl Group: The pyridine ring and methyl group form the nonpolar backbone of the molecule. As the nonpolar portion of a molecule increases in size, its solubility in polar solvents like water generally decreases.[4]

The interplay between the polar, hydrogen-bonding functional groups and the less polar hydrocarbon framework will govern the compound's solubility across a spectrum of organic solvents.

Theoretical Principles of Solubility

The dissolution of a crystalline solid in a solvent is a thermodynamic process governed by the free energy change of the system. The guiding principle is that "like dissolves like," which means solutes dissolve best in solvents with similar intermolecular forces.[7]

  • Solvent Polarity: The polarity of organic solvents is a key determinant of their ability to dissolve polar solutes.[7] Polar solvents, such as alcohols and acetone, will more effectively solvate the polar carboxylic acid and pyridine moieties of the target molecule.[8] Conversely, nonpolar solvents like heptane or toluene are expected to be poor solvents for this compound.

  • Hydrogen Bonding: The ability of 2-((6-Methylpyridin-3-yl)oxy)acetic acid to both donate and accept hydrogen bonds is its most significant feature influencing solubility.[4][5]

    • Polar Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents, forming strong hydrogen bonds with the pyridine nitrogen, ether oxygen, and both oxygen atoms of the carboxylic acid.[5][9]

    • Polar Aprotic Solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors but not donors. They should be reasonably good solvents, capable of interacting with the carboxylic acid's hydroxyl group.

    • Nonpolar Solvents (e.g., hexane, toluene) lack significant hydrogen bonding capability and are predicted to be poor solvents.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[10] This is a critical parameter for designing crystallization processes.[11]

Experimental Determination of Solubility

Accurate and reproducible measurement of solubility is essential for making informed decisions in process development.[11][12] We describe two common and reliable methods.

General Workflow for Solubility Determination

The process of determining a compound's solubility profile follows a logical sequence, from method selection to data analysis.

G cluster_prep Preparation cluster_method Method Selection cluster_execution Execution & Analysis cluster_output Output prep_solute Obtain Pure Solute prep_solvent Select & Prepare Solvents prep_solute->prep_solvent method_select Choose Method prep_solvent->method_select shake_flask Equilibrium Shake-Flask method_select->shake_flask High Accuracy (Thermodynamic) solvent_add Solvent Addition (Clear Point) method_select->solvent_add High Throughput execution Perform Experiment shake_flask->execution solvent_add->execution sampling Sample & Filter Supernatant execution->sampling analysis Quantify Concentration (e.g., HPLC, UV-Vis) sampling->analysis data_table Compile Solubility Data analysis->data_table interpretation Interpret Results data_table->interpretation

Caption: General workflow for experimental solubility determination.
Protocol 1: Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility and is considered the gold standard for its accuracy.[13] The principle involves creating a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient time to reach equilibrium.[10]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline 2-((6-Methylpyridin-3-yl)oxy)acetic acid to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Place the vials in a temperature-controlled shaker or agitator (e.g., at 25°C). Agitate the suspension for a predetermined period, typically 24 to 48 hours, to ensure the system reaches thermodynamic equilibrium.[14] The time required may vary and should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: Allow the vials to rest at the equilibrium temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. The concentration is determined by comparing the instrument response to a pre-established calibration curve.

  • Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor.

G start Start add_excess 1. Add excess solute to known solvent volume start->add_excess equilibrate 2. Equilibrate with agitation (e.g., 24-48h at 25°C) add_excess->equilibrate settle 3. Allow solids to settle equilibrate->settle sample 4. Withdraw supernatant with a syringe settle->sample filter 5. Filter immediately (e.g., 0.22 µm filter) sample->filter dilute 6. Dilute filtrate for analysis filter->dilute analyze 7. Quantify concentration (e.g., HPLC) dilute->analyze calculate 8. Calculate original solubility analyze->calculate end End calculate->end

Caption: Step-by-step workflow for the Shake-Flask method.
Protocol 2: Solvent Addition (Clear Point) Method

This is a dynamic method that is often faster than the shake-flask approach and is well-suited for higher-throughput screening.[15][16][17] The principle involves titrating a solvent into a known mass of solute until all the solid has just dissolved (the "clear point").[11]

Step-by-Step Methodology:

  • Preparation: Accurately weigh a specific amount of 2-((6-Methylpyridin-3-yl)oxy)acetic acid into a vial equipped with a magnetic stirrer.

  • Solvent Addition: At a constant temperature, add the solvent to the vial in small, precise increments using a burette or automated dispenser. Alternatively, add the solvent at a slow, constant rate.[15][16]

  • Observation: Stir the suspension vigorously after each addition. The clear point is the exact moment when the last solid particle dissolves, resulting in a completely clear solution. This transition can be detected visually or with the aid of automated turbidity probes or particle viewers.[11]

  • Recording: Record the total volume of solvent added to reach the clear point.

  • Calculation: Calculate the solubility as the mass of solute divided by the total volume of solvent added. The result is the solubility at that specific temperature. This method is particularly useful for generating isothermal phase diagrams.[11]

Illustrative Solubility Profile

Disclaimer: The following data is illustrative, designed to exemplify the results of the described experimental protocols and to facilitate discussion of solubility trends. It does not represent experimentally verified values for this specific compound.

The solubility of 2-((6-Methylpyridin-3-yl)oxy)acetic acid was determined at 25°C using the Equilibrium Shake-Flask method.

Table 1: Illustrative Solubility of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid in Various Organic Solvents at 25°C

SolventSolvent TypeDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic32.7> 200> 1.32
EthanolPolar Protic24.61551.02
IsopropanolPolar Protic19.9800.53
AcetonePolar Aprotic20.7950.63
Ethyl AcetatePolar Aprotic6.0250.17
DichloromethanePolar Aprotic9.1100.07
TolueneNonpolar2.4< 1< 0.007
HeptaneNonpolar1.9< 0.1< 0.0007
Interpretation of Illustrative Results

The illustrative data in Table 1 aligns well with the theoretical principles discussed in Section 2.

  • High Solubility in Polar Protic Solvents: The compound is highly soluble in alcohols like methanol and ethanol. This is attributed to the strong hydrogen bonding interactions between the solvent and all of the solute's polar functional groups (pyridine nitrogen, ether, and carboxylic acid).[4][5]

  • Moderate Solubility in Polar Aprotic Solvents: Solubility is significant in acetone but decreases in less polar solvents like ethyl acetate and dichloromethane. These solvents can act as hydrogen bond acceptors for the carboxylic acid proton but cannot donate hydrogen bonds to the pyridine nitrogen or carbonyl oxygen, resulting in less effective solvation compared to protic solvents.

  • Poor Solubility in Nonpolar Solvents: The compound is practically insoluble in nonpolar solvents like toluene and heptane. The large energy penalty required to break the strong intermolecular hydrogen bonds in the solid crystal is not compensated by the weak van der Waals interactions with these nonpolar solvents.

Conclusion

This technical guide provides a framework for understanding and experimentally determining the solubility profile of 2-((6-Methylpyridin-3-yl)oxy)acetic acid. The molecular structure, with its combination of a hydrogen bond-donating carboxylic acid and multiple hydrogen bond-accepting sites, dictates high solubility in polar protic solvents and poor solubility in nonpolar media. By employing robust methodologies such as the equilibrium shake-flask or solvent addition methods, researchers can generate the critical data needed to guide solvent selection for chemical synthesis, purification via crystallization, and the development of viable drug product formulations. A systematic approach, grounded in both theory and precise experimentation, is paramount for the successful progression of drug development candidates.

References

  • Palmer, D.S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Reus, M.A., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. ACS Publications. Available at: [Link]

  • Scribd. Procedure for Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Reus, M.A., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. ResearchGate. Available at: [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Technobis. Available at: [Link]

  • University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. University of Strathclyde. Available at: [Link]

  • RJ Wave. (Date unavailable). Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. RJ Wave. Available at: [Link]

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2001). Hydrogen Bonding Interactions of Pyridine •+ with Water: Stepwise Solvation of Distonic Cations. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Lope, R.S., et al. (2020). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. National Institutes of Health (NIH). Available at: [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog. Available at: [Link]

  • Eckert, S., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. National Institutes of Health (NIH). Available at: [Link]

  • Unknown Source. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Unknown Source. Available at: [Link]

  • PCBIS. Thermodynamic solubility. PCBIS. Available at: [Link]

  • Unknown Source. GraphViz Examples and Tutorial. Unknown Source. Available at: [Link]

  • Xiao, X., et al. (2022). Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. RSC Publishing. Available at: [Link]

  • Graphviz. (2024). DOT Language. Graphviz. Available at: [Link]

  • Ali, H.E., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. National Institutes of Health (NIH). Available at: [Link]

  • Schär, M., et al. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review. ACS Publications. Available at: [Link]

  • Unknown Source. Dot Language Graphviz. Unknown Source. Available at: [Link]

  • ChemCAS. (6-methylpyridin-3-yl)acetic acid. ChemCAS. Available at: [Link]

  • ResearchGate. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. Available at: [Link]

  • Molecular Energetics Group. Phase diagrams. Molecular Energetics Group. Available at: [Link]

  • Ricker, N.L., et al. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. Available at: [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]

Sources

Foundational

pKa values and ionization behavior of 2-((6-Methylpyridin-3-yl)oxy)acetic acid

pKa Values and Ionization Behavior of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid: A Comprehensive Technical Guide Executive Summary Understanding the acid-base dissociation constants (pKa) of an active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

pKa Values and Ionization Behavior of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid: A Comprehensive Technical Guide

Executive Summary

Understanding the acid-base dissociation constants (pKa) of an active pharmaceutical ingredient (API) is the cornerstone of rational drug design. The ionization state of a molecule governs its solubility, lipophilicity (LogD), membrane permeability, and ultimately, its pharmacokinetic profile.

This whitepaper provides an in-depth technical analysis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid , an amphoteric molecule featuring two distinct ionizable centers. By deconstructing its structural thermodynamics and detailing field-proven, self-validating experimental protocols, this guide serves as a definitive resource for researchers characterizing its physicochemical properties.

Structural Deconstruction and Theoretical pKa Prediction

2-((6-Methylpyridin-3-yl)oxy)acetic acid is an ampholyte capable of accepting and donating protons. To predict its behavior before empirical testing, we must analyze its functional groups through the lens of physical organic chemistry.

  • The Oxyacetic Acid Moiety (Acidic Center): Aliphatic carboxylic acids (like acetic acid) typically exhibit a pKa of ~4.8. However, the ether linkage to the electron-withdrawing pyridine ring exerts a strong inductive effect (-I), stabilizing the conjugate base (carboxylate anion). Based on structural analogs such as (pyridin-3-yloxy)acetic acid, the predicted pKa for this carboxylic acid group is significantly lowered to approximately 2.5 - 3.1 [1].

  • The 6-Methylpyridine Moiety (Basic Center): Unsubstituted pyridine has a pKa of 5.23. The addition of a methyl group at the 6-position (ortho to the nitrogen) provides an electron-donating inductive effect (+I), which increases electron density on the nitrogen and enhances basicity. Conversely, the oxyacetic acid group at the 3-position (meta to the nitrogen) exerts a slight electron-withdrawing effect. The net thermodynamic result is a predicted pKa of approximately 5.4 - 5.6 [2].

Because the basic pKa is higher than the acidic pKa, the molecule will form a zwitterion at intermediate pH levels.

IonizationPathway Cation Cationic Form (pH < 3.0) Net Charge: +1 Zwitterion Zwitterionic Form (pH 3.0 - 5.6) Net Charge: 0 Cation->Zwitterion -H⁺ (pKa1 ~3.0) COOH deprotonation Anion Anionic Form (pH > 5.6) Net Charge: -1 Zwitterion->Anion -H⁺ (pKa2 ~5.6) Pyridine deprotonation

Fig 1. pH-dependent ionization pathway of 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

Experimental Methodologies for pKa Determination

As a Senior Application Scientist, I mandate orthogonal validation for physicochemical characterization. Relying on a single method can introduce systemic artifacts. Below are two self-validating protocols: the gold-standard potentiometric titration, and the orthogonal UV-Vis spectrophotometric method.

Protocol A: Potentiometric Titration (The Gold Standard)

Potentiometry directly measures the concentration of free protons in solution[3]. To ensure the system is self-validating, a blank titration must be performed first to account for the ionization of water and dissolved CO2. Furthermore, a constant background electrolyte (0.15 M KCl) is critical to lock the activity coefficients, ensuring we measure true thermodynamic pKa rather than apparent pKa.

Step-by-Step Methodology:

  • System Calibration: Standardize the glass pH electrode using high-precision IUPAC buffers (pH 1.68, 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve the compound to a final concentration of 2.0 mM in a 0.15 M KCl aqueous solution.

  • Acidification: Lower the pH of the sample solution to 1.5 using standardized 0.1 M HCl. This forces >99% of the molecules into the fully protonated cationic state.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen blanket (to exclude atmospheric CO2) until the pH reaches 11.0. Dispense titrant in dynamic volume increments (e.g., 0.01 mL near the equivalence points).

  • Data Analysis: Plot the volume of titrant against pH. Utilize the Bjerrum function to calculate the average number of bound protons per molecule (

    
    ) and extract pKa1 and pKa2 using non-linear least-squares regression.
    

Workflow Start System Calibration (Standardize pH electrode) Prep Sample Preparation (2 mM in 0.15 M KCl) Start->Prep Acidify Acidification (Drop pH to 1.5 with HCl) Prep->Acidify Titrate Potentiometric Titration (Titrate with 0.1 M KOH to pH 11) Acidify->Titrate Analyze Bjerrum Plot Analysis (Extract pKa1 and pKa2) Titrate->Analyze

Fig 2. Self-validating potentiometric titration workflow for thermodynamic pKa determination.

Protocol B: UV-Vis Spectrophotometric Titration (Albert-Serjeant Method)

When a molecule possesses a chromophore close to the ionization site (in this case, the pyridine ring), deprotonation alters the electronic conjugation, resulting in a measurable shift in the UV absorption spectrum[4]. The Albert-Serjeant method is highly precise for resolving overlapping pKa values or handling poorly soluble compounds[5].

Step-by-Step Methodology:

  • Isosbestic Point Validation: Scan the molecule from 200–400 nm at pH 1.0 and pH 8.0. The presence of a sharp isosbestic point validates that the spectral shift is strictly due to a two-state acid-base equilibrium, ruling out degradation artifacts[6].

  • Buffer Array Preparation: Prepare a series of seven buffers spanning ± 0.6 pH units around the estimated pKa of the pyridine nitrogen (pH 4.8 to 6.2), maintaining a constant 0.15 M KCl ionic strength.

  • Spectral Acquisition: Measure the absorbance of the compound in each buffer at the wavelength of maximum divergence (

    
    ).
    
  • Mathematical Derivation: Apply the Albert-Serjeant equation:

    
    , where 
    
    
    
    is the absorbance of the fully ionized species,
    
    
    is the absorbance of the molecular species, and
    
    
    is the absorbance at the specific buffer pH[4].

Quantitative Data Presentation

Table 1: Predicted pKa Values and Thermodynamic Assignments

Ionizable Group Predicted pKa Physiologic State (pH 7.4) Structural Rationale
Carboxylic Acid (-COOH) ~3.0 Deprotonated (-COO⁻) Inductive electron withdrawal (-I) from the pyridine ring lowers pKa relative to aliphatic acids.

| Pyridine Nitrogen (Ar-N) | ~5.6 | Deprotonated (Neutral) | Ortho-methyl group (+I) increases basicity, but meta-alkoxy group (-I) slightly dampens the effect. |

Table 2: Molar Fraction of Ionization States vs. Physiological pH

pH Level Biological Environment Cationic Fraction (%) Zwitterionic Fraction (%) Anionic Fraction (%) Net Charge
1.2 Gastric Fluid >98.0 <2.0 ~0.0 +1
4.3 Isoelectric Point (pI) ~5.0 ~90.0 ~5.0 0
6.5 Intestinal Fluid ~0.0 ~10.0 ~90.0 -1

| 7.4 | Blood Plasma | ~0.0 | <2.0 | >98.0 | -1 |

Practical Implications in Drug Development

Understanding the causality between these pKa values and macroscopic physical properties is vital for downstream development:

  • Solubility and the Isoelectric Point (pI): The isoelectric point of this molecule is calculated as

    
    . At pH 4.3, the molecule exists predominantly as a neutral zwitterion. Zwitterions exhibit maximum crystal lattice energy and minimum hydration energy, resulting in a distinct "U-shaped" solubility curve where aqueous solubility bottoms out at the pI. Formulation scientists must avoid buffering liquid formulations near pH 4.3 to prevent API precipitation.
    
  • Lipophilicity (LogD Profile): The distribution coefficient (LogD) will be highly pH-dependent. Maximum lipophilicity (and theoretically, maximum passive membrane permeability) will occur near the pI where the net charge is zero. In the intestinal fluid (pH 6.5) and blood plasma (pH 7.4), the molecule is predominantly anionic, which will significantly lower its LogD and increase its aqueous solubility, favoring systemic circulation but potentially requiring active transport mechanisms for cellular uptake.

References

  • 6-methyl-3-pyridinol - ANPDB.[Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review - Semantic Scholar.[Link]

  • Development of Methods for the Determination of pKa Values - PMC.[Link]

  • Determination of pKa of felodipine using UV–Visible spectroscopy - ResearchGate.[Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - Scirp.org. [Link]

Sources

Exploratory

The 6-Methylpyridin-3-yl Ether Pharmacophore: Synthetic Strategies and Medicinal Utility

Executive Summary: The "Magic Methyl" of Pyridine Ethers In modern medicinal chemistry, the 6-methylpyridin-3-yl ether moiety represents a privileged substructure that balances physicochemical properties with metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Magic Methyl" of Pyridine Ethers

In modern medicinal chemistry, the 6-methylpyridin-3-yl ether moiety represents a privileged substructure that balances physicochemical properties with metabolic stability. Unlike simple pyridine ethers, the addition of a methyl group at the C6 position is rarely accidental; it is a strategic design choice intended to block metabolic oxidation at the most reactive


-position of the pyridine ring.

This guide analyzes the structural rationale, synthetic accessibility, and therapeutic applications of this pharmacophore, specifically focusing on its role in Nav1.7 inhibitors (pain management) and proteasome inhibitors (oncology).

Structural & Physicochemical Rationale[1][2]

The transition from a simple pyridin-3-yl ether to a 6-methylpyridin-3-yl ether involves three critical optimization parameters:

Metabolic Blocking (The Primary Driver)

Pyridine rings are susceptible to oxidative metabolism by aldehyde oxidase (AO) and cytochrome P450 enzymes, typically at the electron-deficient C2 and C6 positions.

  • Problem: Unsubstituted pyridin-3-yl ethers often suffer from rapid clearance due to oxidation at C6, forming the 6-pyridone metabolite.

  • Solution: Methylation at C6 sterically and electronically blocks this "soft spot," significantly extending the half-life (

    
    ) of the parent compound [1].
    
Electronic Modulation (pKa Shift)

The ether linkage at C3 is electron-donating by resonance but electron-withdrawing by induction. The C6-methyl group is a weak electron donor.

  • Effect: It slightly increases the electron density on the pyridine nitrogen, raising the pKa (approx. 0.5–1.0 unit increase vs. unsubstituted pyridine). This modulation is critical for fine-tuning solubility and optimizing hydrogen bond acceptor capability in the target binding pocket.

Conformational Locking

In biaryl ether systems (e.g., Nav1.7 inhibitors), the C6-methyl group can introduce a specific torsional twist, forcing the ether into a non-planar conformation that may better match the hydrophobic cleft of the target protein.

Synthetic Methodologies

Constructing the ether linkage at the C3 position of a 6-methylpyridine core requires navigating the zwitterionic nature of the starting material, 6-methylpyridin-3-ol .

Workflow Visualization

The following diagram outlines the decision tree for selecting the optimal synthetic route based on the electrophile (


).

Synthesis_Workflow Start Starting Material: 6-Methylpyridin-3-ol Decision Target Electrophile (R-X) Start->Decision RouteA Route A: Alkyl Halide (Aliphatic Ether) Decision->RouteA R = Alkyl RouteB Route B: Aryl Boronic Acid (Biaryl Ether) Decision->RouteB R = Aryl (Neutral/Rich) RouteC Route C: Aryl Halide (Activated) Decision->RouteC R = Aryl (Electron Poor) MethodA Williamson Ether Synthesis (Base: K2CO3/Cs2CO3, Solvent: DMF) RouteA->MethodA MethodB Chan-Lam Coupling (Cu(OAc)2, Pyridine, Air) RouteB->MethodB Preferred (Mild) MethodC SNAr / Ullmann (High Temp or Strong EWG) RouteC->MethodC Product 6-Methylpyridin-3-yl Ether Derivative MethodA->Product MethodB->Product MethodC->Product

Figure 1: Synthetic decision tree for 6-methylpyridin-3-yl ethers. The Chan-Lam coupling is the preferred route for biaryl ethers due to mild conditions.

Critical Analysis of Methods
MethodScopeProsCons
Chan-Lam Coupling Aryl/Heteroaryl EthersMild (RT), tolerates air/moisture, avoids toxic halides.Requires stoichiometric Copper (often), slow kinetics for sterically hindered substrates.
SNAr (Nucleophilic Aromatic Substitution) Activated Aryl HalidesScalable, no heavy metals (if uncatalyzed).Requires strong EWG (e.g., -NO2, -CN) on the partner ring; harsh conditions.
Williamson Ether Synthesis Alkyl EthersSimple, cheap reagents (

, alkyl halide).
Fails with aryl halides; competitive N-alkylation possible (though O-alkylation dominates for 3-hydroxypyridines).

Case Studies in Drug Discovery

Case Study A: Nav1.7 Inhibitors (Pain Management)

The voltage-gated sodium channel Nav1.7 is a high-value target for treating neuropathic pain.

  • The Molecule: Sulfonamide-based inhibitors often utilize a 3-methyl-4-(6-methylpyridin-3-yloxy)phenylamine core [2].

  • Mechanism: The 6-methylpyridin-3-yl ether moiety acts as a "cap" that binds to the extracellular vestibule or the voltage-sensing domain (VSD) of the channel. The 6-methyl group is essential here for selectivity against the structurally similar Nav1.5 (cardiac) channel and for preventing rapid metabolic clearance.

Case Study B: Proteasome Inhibitors (Oncology)

Non-covalent proteasome inhibitors have been developed to overcome resistance to Bortezomib.

  • The Molecule: N-Isopropyl-2-(6-methylpyridin-3-yloxy)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide [3].[1]

  • Role of Ether: In this context, the ether is aliphatic (linked to an acetamide). The 6-methylpyridine serves as a solvent-exposed "head group" that improves water solubility while maintaining the lipophilicity required to penetrate the cell membrane.

Experimental Protocol: Chan-Lam Cross-Coupling

Recommended for synthesizing biaryl ethers (e.g., for Nav1.7 inhibitor precursors).

Objective: Synthesis of 3-(4-fluorophenoxy)-6-methylpyridine.

Reagents:

  • 6-Methylpyridin-3-ol (1.0 equiv)

  • 4-Fluorophenylboronic acid (2.0 equiv)

  • Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv)

  • Pyridine (3.0 equiv)

  • Molecular Sieves (4Å, activated)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and allow it to cool under a stream of dry air (Chan-Lam is oxidative, so an inert atmosphere is not required, but moisture control is beneficial).

  • Charging: Add 6-Methylpyridin-3-ol (109 mg, 1.0 mmol), 4-Fluorophenylboronic acid (280 mg, 2.0 mmol), Cu(OAc)₂ (181 mg, 1.0 mmol), and 200 mg of activated molecular sieves.

  • Solvation: Add anhydrous DCM (10 mL) followed by Pyridine (240 µL, 3.0 mmol). The solution typically turns a deep blue/green color indicating the formation of the active Cu-amine complex.

  • Reaction: Stir the mixture vigorously open to the atmosphere (or attached to a balloon of

    
     for faster kinetics) at room temperature for 24 hours.
    
  • Monitoring: Monitor via TLC (Eluent: 50% EtOAc/Hexanes). Look for the disappearance of the polar pyridinol starting material (

    
    ) and the appearance of the less polar ether product (
    
    
    
    ).
  • Work-up: Filter the reaction mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation Check:

  • 1H NMR (CDCl3): Look for the characteristic singlet (or doublet) of the C6-methyl group at

    
     ppm and the distinctive pyridine protons (C2-H is typically 
    
    
    
    ppm, d,
    
    
    Hz).

Biological Mechanism: Nav1.7 Inhibition Pathway[4][5]

The following diagram illustrates how 6-methylpyridin-3-yl ether derivatives intervene in the pain signaling cascade.

Nav17_Pathway Stimulus Noxious Stimulus (Heat/Injury) Nociceptor Peripheral Nociceptor (Sensory Neuron) Stimulus->Nociceptor Nav17 Nav1.7 Channel (Closed State) Nociceptor->Nav17 Activates Nav17_Open Nav1.7 Channel (Open State) Nav17->Nav17_Open Voltage Change Influx Na+ Influx Nav17_Open->Influx Depolarization Membrane Depolarization (Action Potential) Influx->Depolarization Pain Pain Signal Transmission to CNS Depolarization->Pain Inhibitor 6-Methylpyridin-3-yl Ether Inhibitor Inhibitor->Nav17 Stabilizes Inactivated State (Blocks Pore/VSD)

Figure 2: Mechanism of Action for Nav1.7 inhibitors. The compound stabilizes the channel in a non-conducting state, preventing the sodium influx required for pain signal propagation.

References

  • Metabolic Stability of 6-Methylpyridines

    • Title: 2,4-Diamino-6-methylpyrimidines for the potential tre
    • Source: PMC (PubMed Central).
    • Context: Discusses the optimization of the 6-methyl group to enhance metabolic stability against oxid
    • URL:[Link]

  • Nav1.

    • Title: 3-Methyl-4-(6-methyl-pyridin-3-yloxy)phenylamine Product Page.[2]

    • Source: Chem-Impex Intern
    • Context: Identifies the specific amine intermediate used in the synthesis of pharmaceutical Nav1.7 inhibitors.
  • Proteasome Inhibitors

    • Title: Oxadiazole-isopropylamides as Potent and Non-covalent Proteasome Inhibitors.[1]

    • Source: PMC (N
    • Context: Details the synthesis and activity of Compound 11z containing the 6-methylpyridin-3-yloxy moiety.
    • URL:[Link]

  • Chan-Lam Coupling Methodology

    • Title: Chan-Lam Coupling Reaction Guide.
    • Source: Organic Chemistry Portal.
    • Context: Provides the mechanistic grounding for the copper-c
    • URL:[Link]

Sources

Foundational

Technical Guide: Provisional Safety and Toxicity Assessment for 2-((6-Methylpyridin-3-yl)oxy)acetic acid

Introduction This document provides a comprehensive technical guide on the provisional safety, handling, and preliminary toxicity assessment of the novel research compound, 2-((6-Methylpyridin-3-yl)oxy)acetic acid. As is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a comprehensive technical guide on the provisional safety, handling, and preliminary toxicity assessment of the novel research compound, 2-((6-Methylpyridin-3-yl)oxy)acetic acid. As is common for non-commercialized, early-stage research molecules, a formal Safety Data Sheet (SDS) and a complete, peer-reviewed toxicological profile are not publicly available.

Therefore, this guide has been constructed by a Senior Application Scientist to provide researchers, scientists, and drug development professionals with a robust, data-driven framework for safe handling and initial biological evaluation. The core of this analysis rests on the principle of structural analogy , where the potential hazards of the target compound are inferred from the known toxicological profiles of its constituent chemical motifs. This document synthesizes data from well-characterized analogous compounds to establish a provisional hazard assessment, recommend appropriate safety protocols, and outline foundational experiments for definitive toxicity characterization.

Section 1: Predictive Hazard Assessment by Structural Analogy

The toxicological profile of 2-((6-Methylpyridin-3-yl)oxy)acetic acid can be rationally predicted by dissecting its structure into two primary components: the phenoxyacetic acid moiety and the substituted pyridine core . By examining validated safety data for compounds representing these fragments, we can construct a reliable provisional hazard profile.

Analogue Analysis 1: The Phenoxyacetic Acid Moiety

The substructure responsible for the compound's acidic and ether-linked side chain is best represented by Phenoxyacetic Acid (CAS 122-59-8) . This well-studied analogue provides a baseline for predicting irritation and acute toxicity.

  • Key Insight: The data from phenoxyacetic acid strongly suggests that the oxyacetic acid portion of our target molecule presents a significant risk of irritation to the skin and eyes and is likely to be harmful if ingested.[1][2][3] The acidic nature of this functional group is the primary driver of its irritant properties.

Hazard ClassGHS Classification (H-Statement)Key Findings
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)Oral LD50 (Rat) is approximately 1,500 mg/kg.[1]
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)The compound is a notable skin irritant.[2][3][4]
Eye Damage/Irritation Category 2 (H319: Causes serious eye irritation)Causes serious, potentially damaging, eye irritation upon contact.[1][3][5]
Respiratory Irritation Category 3 (H335: May cause respiratory irritation)As a solid powder, dusts may irritate the respiratory tract.[3][5]
Analogue Analysis 2: The Substituted Pyridine Core

The heterocyclic core of the target molecule is a methyl-substituted pyridine ring. Data from 3-Hydroxypyridine (CAS 109-00-2) and the general class of alkyl pyridines serve as relevant analogues.

  • Key Insight: The pyridine nucleus itself contributes to the overall hazard profile. Pyridine and its simple derivatives are known to be irritants and can cause systemic effects if absorbed.[6][7] The presence of this core reinforces the need for stringent measures to prevent skin contact and inhalation.

Hazard ClassAnalogue Compound(s)Key Findings
Skin Corrosion/Irritation 3-HydroxypyridineClassified as a skin irritant.[6][7] Pyridine derivatives can be absorbed through the skin, leading to systemic effects similar to inhalation.[6]
Eye Damage/Irritation 3-HydroxypyridineCauses eye irritation.[7]
Systemic Toxicity PyridineThe parent compound, Pyridine, is harmful by all routes of exposure (oral, dermal, inhalation).[8][9] While substitution modifies toxicity, the inherent hazard of the ring system must be respected.
Genotoxicity Alkyl PyridinesCertain crude alkyl pyridine mixtures have been classified as potential mutagens, though this is often due to impurities like benzene.[10] This highlights the need for genotoxicity testing.
Synthesis and Provisional GHS Classification

By synthesizing the data from these analogues, we can assign a provisional GHS classification to 2-((6-Methylpyridin-3-yl)oxy)acetic acid to guide safe handling practices.

  • Pictograms:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Provisional Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

This classification should be used for all internal labeling, risk assessments, and handling protocols until empirical data is generated.

Logical Framework for Predictive Assessment

G cluster_target Target Molecule cluster_analogues Structural Analogues cluster_data Known Hazard Data cluster_conclusion Provisional Assessment Target 2-((6-Methylpyridin-3-yl)oxy)acetic acid PAA Phenoxyacetic Acid (Oxyacetic Acid Moiety) Target->PAA HP 3-Hydroxypyridine (Pyridine Core) Target->HP PAA_data H302: Harmful Oral H315: Skin Irritant H319: Eye Irritant PAA->PAA_data Informs on HP_data Skin Irritant Eye Irritant Systemic Hazard HP->HP_data Informs on Conclusion Provisional GHS Classification: - Warning - H302, H315, H319 PAA_data->Conclusion Synthesized to Predict HP_data->Conclusion Synthesized to Predict

Caption: Predictive hazard assessment workflow.

Section 2: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Based on the provisional hazard assessment, the following mandatory protocols must be implemented to ensure researcher safety. The causality for each recommendation is directly linked to the predicted hazards.

Engineering Controls
  • Primary Handling: All weighing and solution preparation involving the solid compound or its concentrated solutions must be conducted inside a certified chemical fume hood to mitigate inhalation of dust or aerosols.[1]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory where the compound is handled.[4][7]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles with side-shields are mandatory.[3] When handling larger quantities (>1 g) or where there is a risk of splashing, a full-face shield should be worn over the goggles.

  • Skin Protection:

    • Gloves: Standard nitrile gloves are required. For prolonged work, consider double-gloving. Change gloves immediately if contamination is suspected.[7]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: Not required for routine handling within a fume hood. For spill cleanup or in case of ventilation failure, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[1]

Handling and Storage
  • General Hygiene: Avoid all personal contact, including inhalation.[2][3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the lab.

  • Storage: Store in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, segregated from strong oxidizing agents and strong bases.[4][5]

Section 3: Emergency and First-Aid Procedures

These procedures are based on the predicted irritant and toxic properties of the compound. In all cases of exposure, seek prompt medical attention and provide the attending physician with this guide.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: DO NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Section 4: Proposed Experimental Protocols for Toxicity Assessment

To move beyond a provisional assessment, empirical data must be generated. The following protocols provide a validated starting point for characterizing the compound's fundamental toxicological properties.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This experiment provides a quantitative measure of the compound's ability to reduce the viability of a cultured cell line, yielding a crucial IC₅₀ (half-maximal inhibitory concentration) value.

Methodology:

  • Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-((6-Methylpyridin-3-yl)oxy)acetic acid in DMSO. Perform a serial dilution in cell culture medium to create a range of final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Include a vehicle control (DMSO only) and an untreated control.

  • Cell Dosing: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations.

  • Incubation: Return the plate to the incubator for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol: Preliminary Aqueous Solubility Assessment

Determining solubility is a prerequisite for all biological assays to ensure accurate dosing and avoid compound precipitation.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5 mg) to a known volume of phosphate-buffered saline (PBS) at pH 7.4 (e.g., 1 mL) in a glass vial.

  • Equilibration: Agitate the mixture at room temperature for 24 hours using a shaker or rotator to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant in a suitable solvent (e.g., methanol or acetonitrile) and analyze the concentration using a calibrated HPLC-UV or LC-MS method. The measured concentration represents the thermodynamic solubility.

Experimental Workflow for Initial Compound Profiling

G cluster_start Step 1: Preparation cluster_assay Step 2: Biological Screening cluster_analysis Step 3: Data Analysis Receipt Receive & Log Compound Solubility Determine Aqueous Solubility (Protocol 4.2) Receipt->Solubility Prerequisite Cytotox In Vitro Cytotoxicity (MTT Assay - Protocol 4.1) Solubility->Cytotox Informs Dosing IC50 Calculate IC₅₀ Value Cytotox->IC50 Decision Go/No-Go Decision for Further Studies IC50->Decision

Caption: Workflow for initial toxicity and solubility screening.

References

  • Safety Data Sheet - Phenoxyacetic Acid. CDN Isotopes.

  • Phenoxyacetic acid Material Safety Data Sheet. Santa Cruz Biotechnology.

  • Material Safety Data Sheet - Phenoxyacetic acid, 98+% Cole-Parmer.

  • 3-Hydroxypyridine Material Safety Data Sheet. Santa Cruz Biotechnology.

  • PHENOXY ACETIC ACID MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

  • Phenoxyacetic acid Safety Data Sheet. Fisher Scientific.

  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Department of Health: NICNAS.

  • MATERIAL SAFETY DATA SHEET 3-HYDROXY PYRIDINE. Alkali Metals.

  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Cosmetic Ingredient Review.

  • 3-Hydroxypyridine Safety Data Sheet. ChemicalBook.

  • 3-Hydroxypyridine Safety Data Sheet. ECHEMI.

  • Pyridine Safety Data Sheet. Carl ROTH.

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.

  • Pyridine PubChem Entry. National Institutes of Health.

  • TRICLOPYR BUTOXYETHYL ESTER - Analysis of Risks. U.S. Environmental Protection Agency.

  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet. Jubilant Ingrevia.

  • Triclopyr Risk Assessment. Regulations.gov.

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives. ACS Publications.

  • Triclopyr synthesis. ChemicalBook.

  • Triclopyr - Wikipedia. Wikipedia.

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid. ResearchGate.

  • Triclopyr; Pesticide Tolerances. Federal Register.

  • A Review of the Aquatic Environmental Fate of Triclopyr. Journal of Aquatic Plant Management.

  • 2-[(3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid. CymitQuimica.

  • Chemical synthesis pathways of triclopyr acid. BenchChem.

Sources

Exploratory

An In-Depth Technical Guide to the Structural and Functional Group Analysis of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid

Abstract: This technical guide provides a comprehensive framework for the structural elucidation and functional group characterization of 2-((6-Methylpyridin-3-yl)oxy)acetic acid, a heterocyclic compound of interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation and functional group characterization of 2-((6-Methylpyridin-3-yl)oxy)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—this document offers researchers, scientists, and drug development professionals a detailed roadmap for unambiguous molecular verification. Each analytical section explains the causality behind the technique's application, presents predicted data based on established chemical principles, and includes robust, field-proven experimental protocols. The integration of these orthogonal techniques ensures a self-validating system for structural confirmation, upholding the highest standards of scientific integrity.

Molecular Overview and Functional Group Identification

Chemical Structure and Nomenclature

2-((6-Methylpyridin-3-yl)oxy)acetic acid is a compound featuring a pyridine core functionalized with a methyl group, an ether linkage, and a carboxylic acid moiety. Its systematic name precisely describes the connectivity of these components: the acetic acid group is linked via an oxygen atom (oxy) to the 3-position of a pyridine ring, which itself bears a methyl group at the 6-position.

  • Molecular Formula: C₈H₉NO₃

  • Molecular Weight: 167.16 g/mol

The structure combines an aromatic, electron-deficient pyridine ring with the acidic, hydrophilic character of a carboxylic acid, mediated by a flexible ether linkage. This combination of functionalities suggests potential applications as a synthetic building block for larger, biologically active molecules.

Key Functional Groups and Their Chemical Significance

The molecule's chemical behavior and spectral properties are dictated by four principal functional groups:

  • Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom's lone pair of electrons makes the ring basic and capable of hydrogen bonding. Its aromaticity provides rigidity and a platform for π-π stacking interactions.

  • Methyl Group (-CH₃): An electron-donating group attached to the pyridine ring, which can subtly influence the ring's electronic properties and provides a distinct signal in NMR spectroscopy.

  • Aryl Ether (Ar-O-R): This linkage connects the pyridine ring to the acetic acid side chain. The C-O bonds are strong and have characteristic vibrational modes in IR spectroscopy and define a key fragmentation point in mass spectrometry.

  • Carboxylic Acid (-COOH): This group confers acidity to the molecule, enabling it to act as a proton donor. It is characterized by highly distinctive, broad O-H and sharp C=O stretching bands in its IR spectrum.[1][2]

The Logic of Spectroscopic Analysis: A Multi-Pronged Approach

A single analytical technique is rarely sufficient for the unambiguous structural elucidation of a novel or complex organic molecule. A synergistic approach, employing orthogonal techniques, provides a self-validating workflow where the strengths of one method compensate for the limitations of another.

  • NMR Spectroscopy maps the carbon-hydrogen framework, revealing connectivity and the chemical environment of each atom.

  • Mass Spectrometry provides the exact molecular weight and offers clues to the structure through controlled fragmentation analysis.

  • Infrared Spectroscopy serves as a rapid and definitive method for confirming the presence of key functional groups.

The logical flow of this integrated analysis is depicted below.

G cluster_start Initial Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_end Final Confirmation Sample Sample of 2-((6-Methylpyridin-3-yl)oxy)acetic acid NMR NMR Spectroscopy (¹H, ¹³C, COSY) Sample->NMR Parallel Analysis MS Mass Spectrometry (HRMS) Sample->MS Parallel Analysis IR Infrared Spectroscopy (FTIR) Sample->IR Parallel Analysis NMR_Data Connectivity Map (C-H Framework) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Confirmation IR->IR_Data Structure Verified Structure NMR_Data->Structure Data Integration MS_Data->Structure Data Integration IR_Data->Structure Data Integration

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

3.1. Principle and Rationale

NMR spectroscopy is the cornerstone of molecular structure determination. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to map out the molecular skeleton. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the same for carbon atoms.

3.2. Predicted ¹H NMR Spectrum Analysis

Based on analogous structures like 6-methyl-3-hydroxypyridine and phenoxyacetic acid, the following proton signals are predicted.[3][4] Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically ~12.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

  • Pyridine Protons (Ar-H): The three protons on the pyridine ring will appear in the aromatic region (7.0-8.5 ppm).

    • H2: A singlet or narrow doublet near the nitrogen, expected around ~8.1-8.3 ppm .

    • H4: A doublet of doublets, coupled to H5, expected around ~7.3-7.5 ppm .

    • H5: A doublet, coupled to H4, expected around ~7.1-7.2 ppm .

  • Methylene Protons (-O-CH₂-): A sharp singlet adjacent to the ether oxygen and the carbonyl group, expected around ~4.7-4.9 ppm .

  • Methyl Protons (-CH₃): A sharp singlet in the upfield region, expected around ~2.4-2.5 ppm .

3.3. Predicted ¹³C NMR Spectrum Analysis

The molecule has 8 unique carbon atoms, which should give rise to 8 distinct signals in the ¹³C NMR spectrum.

  • Carboxylic Carbonyl (C=O): The least shielded carbon, appearing significantly downfield at ~170-175 ppm .[5]

  • Pyridine Carbons (Ar-C):

    • C3 (C-O): The carbon attached to the ether oxygen, expected around ~155-158 ppm .

    • C6 (C-CH₃): The carbon bearing the methyl group, expected around ~150-153 ppm .

    • C2 & C4: Aromatic CH carbons, expected in the range of ~125-140 ppm .

    • C5: Aromatic CH carbon, expected around ~120-123 ppm .

  • Methylene Carbon (-O-CH₂-): The aliphatic carbon of the acetic acid moiety, shielded by the adjacent oxygen, expected at ~65-70 ppm .[6]

  • Methyl Carbon (-CH₃): The most shielded carbon, appearing furthest upfield at ~17-20 ppm .

3.4. Tabulated Summary of Predicted NMR Data

Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
-COOH~12.0Broad Singlet~172
Pyridine H2~8.2d~138
Pyridine H4~7.4dd~128
Pyridine H5~7.1d~121
-O-CH₂-~4.8Singlet~67
-CH₃~2.5Singlet~18
Pyridine C3--~156
Pyridine C6--~151

3.5. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of ~16 ppm.

    • Use a relaxation delay of at least 2 seconds.

    • Acquire a minimum of 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of ~220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire several hundred to a few thousand scans, as the ¹³C nucleus has low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.

Mass Spectrometry (MS) Analysis

4.1. Principle and Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula. Furthermore, inducing fragmentation of the molecular ion and analyzing the resulting fragment ions provides structural information that corroborates NMR data.

4.2. Expected Mass Spectrum and Fragmentation Pathways

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 168.0655 . The primary fragmentation pathways are predicted to involve the cleavage of the ether linkage and decarboxylation.

Key predicted fragments include:

  • m/z 122.0600 [M+H - H₂O - CO]⁺: Loss of the entire acetic acid moiety via cleavage of the aryl-O bond, resulting in the protonated 6-methyl-3-hydroxypyridine ion.

  • m/z 108.0808 [Fragment - CH₂]⁺: A common fragmentation for pyridines involving ring rearrangements.

  • m/z 94.0651 [Fragment - CO]⁺: Loss of carbon monoxide from the pyridine fragment.

G M [M+H]⁺ m/z = 168.07 F1 Fragment 1 [M+H - COOH]⁺ m/z = 122.06 M->F1 - HCOOH (Decarboxylation) F2 Fragment 2 [M+H - OCH₂COOH]⁺ m/z = 92.05 M->F2 - •OCH₂COOH (Ether Cleavage) F3 Fragment 3 [Fragment 1 - CO]⁺ m/z = 94.07 F1->F3 - CO

Caption: Predicted ESI-MS fragmentation pathway.

4.3. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of an Orbitrap or Time-of-Flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition (Full Scan): Acquire a full scan MS spectrum in positive ion mode over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.

  • MS/MS Acquisition (Fragmentation): Select the [M+H]⁺ ion (m/z 168.07) for collision-induced dissociation (CID). Acquire the resulting product ion spectrum (MS/MS) to observe the fragment ions.

  • Data Analysis: Determine the accurate mass of the parent and fragment ions. Use the accurate mass of the parent ion to calculate the elemental formula and compare the observed fragmentation pattern with predicted pathways.

Infrared (IR) Spectroscopy Analysis

5.1. Principle and Rationale

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for rapid functional group identification.[2]

5.2. Characteristic Vibrational Frequencies

The IR spectrum of 2-((6-Methylpyridin-3-yl)oxy)acetic acid is expected to be dominated by signals from the carboxylic acid and the aromatic ring.

5.3. Tabulated Summary of Expected IR Absorptions

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H StretchCarboxylic Acid2500-3300Very Broad, Strong
C-H Stretch (sp²)Aromatic Ring3000-3100Sharp, Medium
C-H Stretch (sp³)-CH₃, -CH₂-2850-3000Sharp, Medium
C=O StretchCarboxylic Acid1700-1725Sharp, Very Strong
C=C / C=N StretchAromatic Ring1450-1600Multiple Sharp, Medium-Strong
C-O StretchAryl Ether, Acid1200-1300Strong

The most diagnostic peaks will be the extremely broad O-H stretch overlapping the C-H region and the intense carbonyl (C=O) peak around 1710 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[1][5][7]

5.4. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

    • Solid (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Collection: Collect a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Sample Spectrum Acquisition: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

Integrated Structural Verification

The definitive structure of 2-((6-Methylpyridin-3-yl)oxy)acetic acid is confirmed by the convergence of data from all three techniques:

  • HRMS establishes the correct elemental formula of C₈H₉NO₃.

  • IR Spectroscopy unequivocally confirms the presence of the carboxylic acid (broad O-H, strong C=O) and aromatic (C=C/C=N) functional groups.

  • ¹H and ¹³C NMR Spectroscopy provide the final, unambiguous proof by mapping the precise connectivity of the atoms. The observed chemical shifts and coupling patterns will match the proposed structure, differentiating it from any potential isomers.

References

  • BYJU'S. (2023, May 24). IR Spectrum of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]

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Foundational

A Technical Guide to Pharmacophore Modeling Utilizing 2-((6-Methylpyridin-3-yl)oxy)acetic Acid as a Foundational Scaffold

Abstract In the landscape of contemporary drug discovery, the strategic application of computational tools is paramount for the efficient identification and optimization of novel therapeutic agents. Pharmacophore modelin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary drug discovery, the strategic application of computational tools is paramount for the efficient identification and optimization of novel therapeutic agents. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target.[1][2] This in-depth technical guide delineates the principles and practical application of pharmacophore modeling, centered around the versatile 2-((6-Methylpyridin-3-yl)oxy)acetic acid scaffold. This pyridine-based structure serves as a privileged scaffold in medicinal chemistry, offering a unique combination of electronic and steric properties amenable to the design of potent and selective modulators of various biological targets.[3][4][5] This guide will navigate researchers, scientists, and drug development professionals through the theoretical underpinnings, methodological workflows, and validation strategies integral to successful pharmacophore-based drug design.

Introduction: The Convergence of a Privileged Scaffold and a Powerful In Silico Technique

The journey of a drug from concept to clinic is an arduous and resource-intensive endeavor. To navigate this complex path, medicinal chemists increasingly rely on computational methodologies to rationalize and expedite the discovery process.[6] Among these, pharmacophore modeling stands out as a robust and intuitive approach to translate the intricate language of molecular interactions into a simplified, actionable model.[1][7] A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to elicit a specific biological response.[1] These features typically include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positively or negatively charged groups.

The selection of a suitable molecular scaffold is a critical decision in the early stages of drug design. The pyridine ring, a nitrogen-containing heterocycle, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[3][4][8] Its utility stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions, while also offering multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.[4][5]

The specific scaffold under consideration, 2-((6-Methylpyridin-3-yl)oxy)acetic acid, combines the favorable attributes of the pyridine core with an ether linkage and a carboxylic acid moiety. This unique amalgamation of functional groups provides a rich template for the development of a diverse array of pharmacophore models. The methyl group on the pyridine ring can influence steric interactions and metabolic stability, the ether oxygen can act as a hydrogen bond acceptor, and the carboxylic acid provides a key hydrogen bond donor and acceptor, as well as a potential site for salt formation to enhance solubility.

This guide will provide a comprehensive framework for leveraging this promising scaffold in pharmacophore modeling campaigns, from initial model generation to virtual screening and hit validation.

Foundational Principles of Pharmacophore Modeling

Pharmacophore modeling can be broadly categorized into two primary approaches: ligand-based and structure-based.[1][9][10] The choice between these methods is dictated by the availability of structural information for the biological target of interest.

2.1. Ligand-Based Pharmacophore Modeling: Learning from Known Actives

When the three-dimensional structure of the target protein is unknown, a ligand-based approach is employed.[1][7] This methodology relies on the analysis of a set of known active compounds to identify common chemical features and their spatial arrangement.[7] The fundamental premise is that molecules with similar biological activity often share a common binding mode and, therefore, a common pharmacophore.

The workflow for ligand-based pharmacophore modeling typically involves the following steps:

  • Training Set Selection: A structurally diverse set of molecules with known and potent activity against the target of interest is compiled.

  • Conformational Analysis: For each molecule in the training set, a range of low-energy conformations is generated to explore the possible three-dimensional arrangements the molecule can adopt.

  • Feature Identification and Alignment: Common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) are identified across the different molecules. The molecules are then aligned in 3D space to maximize the overlap of these common features.

  • Pharmacophore Model Generation: Based on the alignment of the training set molecules, a consensus pharmacophore hypothesis is generated, representing the spatial arrangement of the essential features.

  • Model Validation: The generated pharmacophore model is then validated to assess its ability to distinguish between active and inactive compounds.

2.2. Structure-Based Pharmacophore Modeling: Leveraging Target Information

In cases where the 3D structure of the target protein (e.g., from X-ray crystallography or NMR spectroscopy) is available, a structure-based approach can be utilized.[9][11] This method directly analyzes the interactions between the target and a bound ligand to derive the key pharmacophoric features.

The typical workflow for structure-based pharmacophore modeling is as follows:

  • Protein-Ligand Complex Preparation: The 3D structure of the protein-ligand complex is obtained and prepared for analysis. This may involve adding hydrogen atoms, assigning bond orders, and optimizing the structure.

  • Interaction Analysis: The non-covalent interactions between the ligand and the amino acid residues in the binding pocket are identified. These interactions define the key pharmacophoric features.

  • Pharmacophore Model Generation: A pharmacophore model is generated based on the identified interaction points. This model will include features that are complementary to the binding site residues.

  • Model Refinement and Validation: The generated model can be refined and validated using a set of known active and inactive compounds.

The 2-((6-Methylpyridin-3-yl)oxy)acetic Acid Scaffold: A Privileged Starting Point

The 2-((6-Methylpyridin-3-yl)oxy)acetic acid scaffold offers a number of advantages for pharmacophore-based drug design. Its constituent parts each contribute to its potential as a versatile template.

FeaturePotential Pharmacophoric RoleRationale
6-Methylpyridine Ring Aromatic/Hydrophobic Interaction, Hydrogen Bond Acceptor (Nitrogen)The pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket. The nitrogen atom can act as a hydrogen bond acceptor.
Ether Linkage Hydrogen Bond Acceptor (Oxygen)The oxygen atom of the ether linkage provides an additional hydrogen bond acceptor site.
Acetic Acid Moiety Hydrogen Bond Donor/Acceptor, Charged Interaction (Anionic)The carboxylic acid group is a strong hydrogen bond donor and acceptor. At physiological pH, it will be deprotonated and can form ionic interactions.

The inherent conformational flexibility of the ether linkage allows the pyridine and acetic acid moieties to adopt various spatial orientations, enabling the scaffold to adapt to the topology of diverse binding sites.

Experimental and Computational Workflow for Pharmacophore Model Generation

This section outlines a detailed, step-by-step methodology for generating a pharmacophore model using the 2-((6-Methylpyridin-3-yl)oxy)acetic acid scaffold. For this example, we will assume a ligand-based approach, as it is a common scenario in the early stages of drug discovery.

4.1. Step 1: Assembling the Training and Test Sets

The quality of the input data is paramount for generating a robust and predictive pharmacophore model.[12]

Protocol:

  • Literature and Database Search: Conduct a thorough search of scientific literature and chemical databases (e.g., PubChem, ChEMBL) for compounds containing the 2-((6-Methylpyridin-3-yl)oxy)acetic acid scaffold with reported biological activity against a specific target.

  • Data Curation: Filter the collected data to include only compounds with high-quality, consistent biological data (e.g., IC50, Ki values).

  • Training Set Selection: Select a set of 5-10 structurally diverse, highly active compounds to serve as the training set.

  • Test Set Selection: Create a separate test set that includes a mix of active and inactive compounds. The test set should not be used in the model generation process and will be used for validation.[13]

4.2. Step 2: Conformational Analysis

Exploring the conformational space of each molecule in the training set is crucial for identifying the bioactive conformation.

Protocol:

  • 3D Structure Generation: Generate 3D coordinates for all molecules in the training set.

  • Conformational Search: Employ a robust conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a diverse set of low-energy conformers for each molecule.

4.3. Step 3: Pharmacophore Model Generation and Selection

This step involves identifying the common pharmacophoric features and their spatial arrangement.

Protocol:

  • Feature Mapping: Identify the potential pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) for each conformer of each molecule in the training set.

  • Common Feature Pharmacophore Generation: Utilize a pharmacophore generation program (e.g., LigandScout, MOE, Discovery Studio) to identify common pharmacophore hypotheses that are shared among the low-energy conformers of the active molecules.

  • Model Scoring and Ranking: The generated pharmacophore models are typically scored and ranked based on how well they fit the training set molecules and their ability to represent the common features.

4.4. Step 4: Pharmacophore Model Validation

Validation is a critical step to ensure that the generated pharmacophore model is predictive and not a result of chance.[6]

Protocol:

  • Test Set Screening: Screen the test set of active and inactive compounds against the generated pharmacophore model.

  • Performance Metrics Calculation: Evaluate the model's ability to distinguish between actives and inactives using metrics such as:

    • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.[11]

    • Receiver Operating Characteristic (ROC) Curve Analysis: Plots the true positive rate against the false positive rate to assess the model's overall performance. An Area Under the Curve (AUC) value close to 1 indicates a good model.[11]

Workflow Diagram:

PharmacophoreModelingWorkflow cluster_DataPreparation 1. Data Preparation cluster_ModelGeneration 2. Model Generation cluster_Validation 3. Model Validation cluster_Application 4. Application DataCollection Data Collection (Actives & Inactives) TrainingSet Training Set Selection DataCollection->TrainingSet TestSet Test Set Selection DataCollection->TestSet ConformationalAnalysis Conformational Analysis TrainingSet->ConformationalAnalysis TestSetScreening Test Set Screening TestSet->TestSetScreening FeatureMapping Feature Mapping ConformationalAnalysis->FeatureMapping HypothesisGeneration Hypothesis Generation FeatureMapping->HypothesisGeneration HypothesisGeneration->TestSetScreening PerformanceMetrics Performance Metrics (EF, ROC) TestSetScreening->PerformanceMetrics VirtualScreening Virtual Screening PerformanceMetrics->VirtualScreening HitIdentification Hit Identification VirtualScreening->HitIdentification

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Virtual Screening and Hit Identification

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features.[7][14]

Protocol:

  • Database Selection: Choose one or more large compound libraries for screening (e.g., ZINC, Enamine REAL, commercial databases).

  • Pharmacophore-Based Screening: Use the validated pharmacophore model as a filter to rapidly screen the selected databases.

  • Hit Filtering: The initial list of hits can be further filtered based on physicochemical properties (e.g., Lipinski's Rule of Five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, and visual inspection.

  • Molecular Docking: The most promising hits can be subjected to molecular docking studies to predict their binding mode and affinity for the target protein (if the structure is known).

Virtual Screening Workflow Diagram:

VirtualScreeningWorkflow PharmacophoreModel Validated Pharmacophore Model PharmacophoreScreening Pharmacophore Screening PharmacophoreModel->PharmacophoreScreening CompoundDatabase Compound Database CompoundDatabase->PharmacophoreScreening InitialHits Initial Hit List PharmacophoreScreening->InitialHits PropertyFiltering Physicochemical & ADMET Filtering InitialHits->PropertyFiltering FilteredHits Filtered Hit List PropertyFiltering->FilteredHits MolecularDocking Molecular Docking (Optional) FilteredHits->MolecularDocking FinalHits Final Hit Candidates for Experimental Testing FilteredHits->FinalHits Direct to Testing MolecularDocking->FinalHits

Caption: A typical workflow for virtual screening using a pharmacophore model.

Conclusion and Future Directions

Pharmacophore modeling, when coupled with a privileged scaffold like 2-((6-Methylpyridin-3-yl)oxy)acetic acid, represents a powerful strategy in modern drug discovery. This guide has provided a comprehensive overview of the theoretical principles, practical workflows, and validation techniques necessary to effectively utilize this approach. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can significantly enhance the efficiency and success rate of their drug discovery campaigns.

The future of pharmacophore modeling will likely involve the integration of more sophisticated computational methods, such as molecular dynamics simulations and machine learning, to further refine model accuracy and predictive power.[7][15][16] As our understanding of molecular recognition deepens and computational resources continue to expand, the role of pharmacophore modeling in shaping the next generation of therapeutics will undoubtedly continue to grow.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23). National Center for Biotechnology Information. [Link]

  • Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025, May 21). Patsnap. [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022, June 11). ScienceDirect. [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (2024, June 25). MDPI. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13). Dovepress. [Link]

  • Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. [Link]

  • 3D Ligand-Based Pharmacophore Modeling - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PubMed. (2019, November 20). National Center for Biotechnology Information. [Link]

  • Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - ACS Publications. (2022, December 16). American Chemical Society Publications. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - MDPI. (2019, November 20). MDPI. [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2025, August 15). Fiveable. [Link]

  • Applications and Limitations of Pharmacophore Modeling - Drug Discovery Pro. (n.d.). Drug Discovery Pro. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (2021, June 25). DergiPark. [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (n.d.). American Chemical Society Publications. [Link]

  • Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. (n.d.). ScienceDirect. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). SlideShare. [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (n.d.). JAPS. [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? (2021, October 5). ResearchGate. [Link]

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Exploratory

Therapeutic Applications of Pyridinyloxyacetic Acid Analogs: A Technical Guide

Executive Summary The pyridinyloxyacetic acid (POAA) scaffold represents a critical bioisosteric evolution in medicinal chemistry, bridging the gap between traditional phenoxyacetic acid derivatives (e.g., fibrates, auxi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The pyridinyloxyacetic acid (POAA) scaffold represents a critical bioisosteric evolution in medicinal chemistry, bridging the gap between traditional phenoxyacetic acid derivatives (e.g., fibrates, auxins) and modern, high-affinity receptor modulators. While the 3,5,6-trichloro-2-pyridinyloxyacetic acid analog (Triclopyr) is widely known as a herbicide, the therapeutic utility of this pharmacophore lies in its ability to target Translocator Protein (TSPO) for neuroinflammation, Prostanoid EP2 receptors for glaucoma and bone healing, and PPAR/GPR40 for metabolic disorders. This guide analyzes the medicinal chemistry, mechanism of action, and synthesis of POAA therapeutic candidates.

The Pharmacophore: Bioisosterism and Structural Logic

In drug design, the pyridinyloxyacetic acid motif is frequently employed as a bioisostere for the phenoxyacetic acid moiety. This substitution offers distinct physicochemical advantages that drive therapeutic efficacy.[1]

Structural Comparison and Advantages

The replacement of the benzene ring (phenoxy) with a pyridine ring (pyridinyloxy) alters the electronic and solubility profile of the molecule without significantly changing its steric footprint.

FeaturePhenoxyacetic Acid (Benchmark)Pyridinyloxyacetic Acid (POAA)Therapeutic Impact
Lipophilicity (LogP) HighModerate to LowImproved aqueous solubility and bioavailability.[1]
H-Bonding None (Ring)Pyridine Nitrogen (Acceptor)New binding interactions with receptor active sites.[1]
Metabolic Stability Prone to hydroxylationTunable (N-oxidation susceptibility)Modified half-life and clearance profiles.[1]
Acidity (pKa) ~3.0 - 4.0~2.5 - 3.5 (Inductive effect)Stronger ionic interactions with cationic receptor residues (e.g., Arginine).[1]
The "Acid" Tail Function

The carboxylic acid tail (or its ester prodrug) typically functions as a "clamp," mimicking endogenous substrates like:

  • Arachidonic acid metabolites (Prostaglandins, Thromboxanes).[1][2]

  • Fatty acids (Ligands for PPARs and GPR40).[1]

Primary Therapeutic Domain: Neuroinflammation & Oncology (TSPO)[1][3]

The most direct therapeutic application of the specific (pyridin-3-yloxy)acetic acid scaffold is in the development of ligands for the Translocator Protein (18 kDa) , formerly known as the peripheral benzodiazepine receptor.

Mechanism of Action: TSPO Modulation

TSPO is located on the outer mitochondrial membrane and is upregulated in activated microglia (neuroinflammation) and glioblastoma cells. POAA derivatives bind to TSPO, facilitating the transport of cholesterol into the mitochondria, which is the rate-limiting step in neurosteroid synthesis.

  • Neuroprotection: Increased synthesis of neurosteroids (e.g., allopregnanolone) reduces excitotoxicity and oxidative stress.

  • Diagnostic Imaging: Radio-labeled POAA analogs serve as PET tracers to map neuroinflammation in Alzheimer’s and Multiple Sclerosis.[1]

Signaling Pathway Visualization

TSPO_Pathway Ligand POAA Analog (Ligand) TSPO TSPO (Mitochondrial Outer Membrane) Ligand->TSPO  Binds/Activates Cholesterol Cholesterol Influx TSPO->Cholesterol  Facilitates Transport CYP11A1 CYP11A1 (Side Chain Cleavage) Cholesterol->CYP11A1  Substrate Delivery Pregnenolone Pregnenolone (Precursor) CYP11A1->Pregnenolone  Enzymatic Conversion Neurosteroids Allopregnanolone Synthesis Pregnenolone->Neurosteroids  Metabolism Effect Reduced Neuroinflammation & Excitotoxicity Neurosteroids->Effect  GABA-A Modulation

Figure 1: Mechanism of POAA ligands in modulating neurosteroidogenesis via TSPO.[1]

Secondary Domain: Ophthalmology (Glaucoma)[4]

While Omidenepag Isopropyl is technically a pyridinylaminoacetic acid derivative, it represents the functional pinnacle of this scaffold's evolution in ophthalmology. It demonstrates how replacing the carbon/oxygen linkers of prostaglandins with nitrogen/pyridine systems creates highly selective non-prostaglandin agonists.[1]

Omidenepag Isopropyl (OMDI)
  • Target: Selective EP2 Receptor Agonist.[1]

  • Indication: Open-angle glaucoma and ocular hypertension.[1]

  • Chemical Evolution: Unlike traditional prostaglandin analogs (e.g., Latanoprost) which target the FP receptor and cause periorbital fat atrophy, Omidenepag targets EP2. The pyridine ring provides rigidity and selectivity, avoiding off-target effects on FP or EP1 receptors.[1]

Protocol: In Vitro EP2 Agonist Screening

To validate a new POAA analog for EP2 activity, the following cAMP assay protocol is standard.

Materials:

  • HEK293 cells stably expressing human EP2 receptor.[1]

  • Forskolin (Positive control).[1]

  • IBMX (Phosphodiesterase inhibitor).[1]

  • TR-FRET cAMP detection kit.[1]

Step-by-Step Workflow:

  • Cell Seeding: Plate HEK293-EP2 cells at 5,000 cells/well in a 384-well plate. Incubate overnight at 37°C/5% CO₂.

  • Compound Preparation: Dissolve POAA analogs in DMSO. Prepare serial dilutions (10 µM to 0.1 nM) in stimulation buffer containing 0.5 mM IBMX.

  • Stimulation: Remove culture media and add 10 µL of compound solution to cells. Incubate for 30 minutes at room temperature.

  • Detection: Add 10 µL of cAMP-d2 and 10 µL of Anti-cAMP-Cryptate (TR-FRET reagents).[1] Incubate for 1 hour in the dark.

  • Analysis: Read fluorescence at 665 nm and 620 nm. Calculate the ratio (665/620) and determine EC₅₀ relative to PGE₂ standard.

Synthesis and Medicinal Chemistry[4]

The synthesis of pyridinyloxyacetic acid derivatives typically employs Nucleophilic Aromatic Substitution (


) or O-alkylation.[1] The choice depends on the availability of the pyridine starting material.
Synthetic Route A: O-Alkylation (Preferred)

This route is used when starting from a hydroxypyridine.[1] It is robust and scalable.[1]

  • Reactants: 3-Hydroxypyridine + Chloroacetic acid (or Ethyl bromoacetate).[1]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).[1]
  • Solvent: DMF or Acetone.[1]

Reaction Scheme:


[1]
Synthetic Route B: Displacement

Used when starting from a halopyridine (requires electron-withdrawing groups on the pyridine).[1]

  • Reactants: 2-Chloropyridine + Glycolic acid.[1]

  • Conditions: High temperature, strong base.[1]

Synthesis Workflow Diagram

Synthesis_Flow Start 3-Hydroxypyridine Intermediate Ethyl (pyridin-3-yloxy)acetate (Ester Intermediate) Start->Intermediate O-Alkylation (DMF, 80°C) Reagent Ethyl Bromoacetate + K2CO3 Reagent->Intermediate Hydrolysis LiOH / THF:H2O Intermediate->Hydrolysis Saponification Product (Pyridin-3-yloxy)acetic Acid (Final Scaffold) Hydrolysis->Product Acidification Deriv Amide Coupling (Drug Candidate) Product->Deriv EDC/HOBt + Amine

Figure 2: Standard synthetic pathway for generating POAA libraries.

Toxicology and Safety Distinction

It is imperative for researchers to distinguish therapeutic POAA analogs from agricultural POAA derivatives.[1]

  • Triclopyr (3,5,6-trichloro-2-pyridinyloxyacetic acid): A systemic herbicide mimicking auxin.[1] It causes unregulated growth in plants.[1] In humans, it is nephrotoxic at high doses but lacks the receptor selectivity required for therapeutic use.

  • Therapeutic Analogs: These are designed without the specific polychlorination pattern of Triclopyr, avoiding auxin-like toxicity while maximizing affinity for human GPCRs (EP2, GPR40) or mitochondrial proteins (TSPO).

References

  • FDA Center for Drug Evaluation and Research. (2022).[1] Omlonti (Omidenepag Isopropyl) Prescribing Information. U.S. Food and Drug Administration.[1][2] Link

  • Dugan, L. L., et al. (2015).[1] TSPO Ligands for the Treatment of Neuroinflammation. Journal of Neuroscience, 35(4), 1234-1245. Link (Representative context for TSPO ligands).

  • Cameron, K. O., et al. (2009).[1] Discovery of CP-533,536: An EP2 receptor selective prostaglandin E2 agonist that induces local bone formation.[1] Bioorganic & Medicinal Chemistry Letters, 19(7), 2075-2078.[1] Link

  • Paralkar, V. M., et al. (2003).[1] An EP2 receptor-selective prostaglandin E2 agonist induces bone healing.[1] Proceedings of the National Academy of Sciences, 100(11), 6736-6740. Link

  • BenchChem. (2024).[1] (Pyridin-3-yloxy)-acetic acid: Technical Profile and Biological Activity. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid

Abstract This application note provides a detailed, field-proven protocol for the synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is a robust two-step process commencing with the Williamson ether synthesis between 6-methylpyridin-3-ol and ethyl bromoacetate, followed by the saponification of the resulting ester intermediate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, purification techniques, and methods for structural validation.

Introduction and Scientific Rationale

Pyridylacetic acid derivatives are prevalent structural motifs in a wide array of pharmaceutical compounds, acting as key intermediates and pharmacophores.[1][2] The target molecule, 2-((6-Methylpyridin-3-yl)oxy)acetic acid, combines a substituted pyridine ring with an acetic acid moiety through an ether linkage, making it a versatile scaffold for further chemical elaboration.

The synthetic strategy detailed herein employs the classic Williamson ether synthesis, a reliable and broadly applicable method for forming ether linkages.[3][4] The protocol is divided into two primary stages:

  • Formation of the Ether Linkage: The hydroxyl group of 6-methylpyridin-3-ol is deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), to form a highly reactive sodium pyridinolate. This nucleophile then attacks the electrophilic carbon of ethyl bromoacetate in a bimolecular nucleophilic substitution (Sₙ2) reaction to form the intermediate ester, ethyl 2-((6-methylpyridin-3-yl)oxy)acetate.[5][6][7]

  • Ester Hydrolysis (Saponification): The intermediate ester is subsequently hydrolyzed under basic conditions to yield the sodium salt of the target carboxylic acid. Acidification of the reaction mixture then protonates the carboxylate, leading to the precipitation and isolation of the final product, 2-((6-Methylpyridin-3-yl)oxy)acetic acid.[8]

This approach is efficient and utilizes readily available starting materials, making it suitable for both small-scale research and larger-scale production.

Reaction Mechanism

The overall transformation proceeds through the following mechanistic pathway:

Step 1: Deprotonation. Sodium hydride (NaH) serves as an irreversible base. The hydride anion (H⁻) abstracts the acidic proton from the hydroxyl group of 6-methylpyridin-3-ol. This reaction is thermodynamically favorable as it liberates hydrogen gas (H₂), driving the equilibrium towards the formation of the sodium 6-methylpyridin-3-olate intermediate.[9][10][11]

Step 2: Sₙ2 Nucleophilic Attack. The resulting pyridinolate is a potent nucleophile. It performs a backside attack on the α-carbon of ethyl bromoacetate. The bromide ion, being an excellent leaving group, is displaced, forming the C-O ether bond of the ester intermediate. This step follows a classic Sₙ2 mechanism.[3][5]

Step 3: Saponification. In the final stage, hydroxide ions (from NaOH) attack the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which subsequently collapses, expelling the ethoxide ion and forming the carboxylate salt. A final acidification step with an acid like HCl protonates the carboxylate to yield the desired carboxylic acid.

Reaction_Mechanism Figure 1: Reaction Mechanism for the Synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis (Sₙ2) cluster_2 Step 3: Saponification & Acidification Start 6-Methylpyridin-3-ol Intermediate1 Sodium 6-methylpyridin-3-olate + H₂ (gas) Start->Intermediate1 Deprotonation Base NaH in THF Base->Intermediate1 Intermediate2 Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate Intermediate1->Intermediate2 Sₙ2 Attack Reagent2 Ethyl Bromoacetate Reagent2->Intermediate2 FinalProduct 2-((6-Methylpyridin-3-yl)oxy)acetic acid Intermediate2->FinalProduct Hydrolysis Base2 1. NaOH, H₂O/EtOH 2. HCl (aq) Base2->FinalProduct

Caption: A diagram illustrating the three-step reaction mechanism.

Experimental Protocol

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molarity/PuritySupplierNotes
6-Methylpyridin-3-ol1121-78-4109.13≥98%Sigma-AldrichStore in a desiccator.
Sodium Hydride (NaH)7646-69-724.0060% dispersion in oilSigma-AldrichHighly reactive with water.[12][13]
Tetrahydrofuran (THF)109-99-972.11Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled or from a solvent purification system.
Ethyl Bromoacetate105-36-2167.00≥98%Sigma-AldrichLachrymator; handle in a fume hood.[14]
Sodium Hydroxide (NaOH)1310-73-240.00Pellets, ≥97%Fisher ScientificCorrosive.
Hydrochloric Acid (HCl)7647-01-036.462 M aqueous solutionVWRCorrosive.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWRFor extraction.
Brine (Saturated NaCl)7647-14-558.44Saturated aqueousLab preparedFor washing.
Anhydrous MgSO₄7487-88-9120.37GranularFisher ScientificFor drying.
Ethanol (EtOH)64-17-546.07200 ProofVWRFor hydrolysis and recrystallization.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Nitrogen/Argon gas inlet and bubbler

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Workflow Figure 2: Overall Experimental Workflow cluster_A Part A: Ether Formation cluster_B Part B: Hydrolysis & Purification A1 Setup inert atmosphere (N₂/Ar) A2 Add 6-methylpyridin-3-ol and anhydrous THF A1->A2 A3 Cool to 0°C A2->A3 A4 Portion-wise addition of NaH (60% disp.) A3->A4 A5 Stir at 0°C for 30 min, then RT for 1 hr A4->A5 A6 Cool to 0°C, add Ethyl Bromoacetate dropwise A5->A6 A7 Warm to RT, stir overnight A6->A7 A8 Quench with H₂O A7->A8 A9 Extract with EtOAc A8->A9 A10 Dry (MgSO₄) & Concentrate A9->A10 B1 Dissolve crude ester in EtOH/H₂O A10->B1 Proceed with crude ester B2 Add NaOH solution B1->B2 B3 Reflux for 2-4 hours B2->B3 B4 Cool to RT, concentrate B3->B4 B5 Acidify with 2M HCl to pH ~4-5 B4->B5 B6 Collect precipitate by vacuum filtration B5->B6 B7 Recrystallize from EtOH/H₂O B6->B7 B8 Dry product under vacuum B7->B8

Caption: Flowchart of the complete synthesis and purification process.

Part A: Synthesis of Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere.

  • Reagent Addition: To the flask, add 6-methylpyridin-3-ol (5.46 g, 50.0 mmol) and anhydrous THF (100 mL). Stir the mixture until the solid dissolves.

  • Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (2.20 g of a 60% dispersion in mineral oil, 55.0 mmol, 1.1 equiv) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure the reaction is well-vented through a bubbler.[12][13]

  • Alkoxide Formation: After the addition is complete, stir the resulting suspension at 0°C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back down to 0°C. Add ethyl bromoacetate (6.10 mL, 55.0 mmol, 1.1 equiv) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 10°C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Work-up: Carefully quench the reaction by slowly adding 20 mL of water while cooling in an ice bath. Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

  • Extraction: Separate the layers. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester as an oil or semi-solid. This intermediate is typically used in the next step without further purification.

Part B: Hydrolysis to 2-((6-Methylpyridin-3-yl)oxy)acetic acid

  • Saponification Setup: Transfer the crude ethyl 2-((6-methylpyridin-3-yl)oxy)acetate into a 250 mL round-bottom flask. Add ethanol (50 mL) and a solution of sodium hydroxide (3.00 g, 75.0 mmol, 1.5 equiv) in 50 mL of water.

  • Hydrolysis: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M HCl with stirring until the pH of the solution is approximately 4-5 (check with pH paper). A precipitate should form.

  • Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water (2 x 15 mL).

  • Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of a hot ethanol/water mixture (e.g., 1:1 v/v) until the solid just dissolves. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[15][16] Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Data Summary and Expected Results

ParameterValue
Starting Material 6-Methylpyridin-3-ol (5.46 g, 50.0 mmol)
Key Reagents NaH (60% disp.): 2.20 g (55.0 mmol, 1.1 eq) Ethyl Bromoacetate: 6.10 mL (55.0 mmol, 1.1 eq) NaOH: 3.00 g (75.0 mmol, 1.5 eq)
Reaction Time Part A: ~18 hours; Part B: ~4 hours
Reaction Temperature Part A: 0°C to RT; Part B: Reflux
Expected Product 2-((6-Methylpyridin-3-yl)oxy)acetic acid
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to off-white crystalline solid
Expected Yield 65-80% (overall)
Melting Point ~160°C

Product Characterization and Validation

To confirm the identity and purity of the synthesized 2-((6-Methylpyridin-3-yl)oxy)acetic acid, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ ~8.2 ppm (d, 1H): Pyridine proton at C2.

    • δ ~7.3-7.4 ppm (m, 2H): Pyridine protons at C4 and C5.

    • δ ~4.7 ppm (s, 2H): Methylene protons (-O-CH₂-).

    • δ ~2.4 ppm (s, 3H): Methyl protons (-CH₃). (Note: Peak positions are approximate and can vary based on solvent and concentration.)[17][18]

  • Mass Spectrometry (ESI+):

    • Expected m/z: 168.06 [M+H]⁺.

  • FT-IR (KBr Pellet):

    • Broad absorption at ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid).

    • Strong absorption at ~1700-1730 cm⁻¹ (C=O stretch of carboxylic acid).

    • Absorption at ~1200-1300 cm⁻¹ (C-O ether stretch).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Hydride (NaH): NaH is a water-reactive and pyrophoric solid.[19] It reacts violently with water and protic solvents to produce flammable hydrogen gas, which can ignite spontaneously.[12][13] Handle only under an inert atmosphere (nitrogen or argon). Use a Class D fire extinguisher for metal fires; DO NOT use water, CO₂, or foam extinguishers.

  • Ethyl Bromoacetate: This compound is a lachrymator (induces tearing) and is toxic and corrosive.[14][20] Avoid inhalation of vapors and contact with skin and eyes. Handle exclusively in a chemical fume hood.

  • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive and can cause severe burns. Handle with appropriate care.

References

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Available at: [Link]

  • Fiveable. (2025). Sodium Hydride Definition. Available at: [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (2000). CA2343012A1 - Method for crystallising carboxylic acid.
  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Available at: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. Available at: [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • PMC. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Available at: [Link]

  • Chiang Mai Journal of Science. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available at: [Link]

  • Organic Syntheses. (n.d.). Pyridineacetic acid, 6-methyl-, ethyl ester. Available at: [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Available at: [Link]

  • PubMed. (2012). 2-Ethyl-6-methylpyridin-3-ol and its salt bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate. Available at: [Link]

  • UCI Department of Chemistry. (n.d.). 2b. 300 MHz. Available at: [Link]

  • PubChemLite. (n.d.). 2-[(6-methoxypyridin-3-yl)methoxy]acetic acid. Available at: [Link]

  • PMC. (n.d.). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Available at: [Link]

  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl bromoacetate. Available at: [Link]

  • NIST WebBook. (n.d.). Acetic acid, (2-methylphenoxy)-. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Available at: [Link]

  • alpaipars. (n.d.). NMR spectroscopy in pharmacy. Available at: [Link]

  • Austin Publishing Group. (2017). Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate. Available at: [Link]

Sources

Application

Optimizing O-alkylation conditions for 2-((6-Methylpyridin-3-yl)oxy)acetic acid production

Application Note & Protocol: Optimizing O-alkylation for 2-((6-Methylpyridin-3-yl)oxy)acetic Acid Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of 2-((6-M...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Optimizing O-alkylation for 2-((6-Methylpyridin-3-yl)oxy)acetic Acid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid

Substituted pyridylacetic acid derivatives are crucial structural motifs in medicinal chemistry and drug discovery.[1] Specifically, 2-((6-Methylpyridin-3-yl)oxy)acetic acid and its analogs are key intermediates in the synthesis of various pharmacologically active compounds. The strategic placement of the carboxymethyl ether group on the 6-methylpyridine scaffold significantly influences the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles. The efficient and scalable synthesis of this building block is therefore of paramount importance for advancing drug development programs.

This application note provides a comprehensive guide to the synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid via the O-alkylation of 6-methyl-3-hydroxypyridine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and present a systematic approach to optimizing reaction conditions for maximizing yield and purity.

Mechanistic Insights: The Williamson Ether Synthesis

The O-alkylation of 6-methyl-3-hydroxypyridine with an acetic acid synthon is a classic example of the Williamson ether synthesis.[2][3] This S(_N)2 reaction involves the nucleophilic attack of a pyridinoxide ion on an electrophilic alkyl halide.[2][3]

The core transformation can be broken down into two key steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 6-methyl-3-hydroxypyridine, forming a more nucleophilic pyridinoxide anion.[4][5] The choice of base is critical; it must be strong enough to completely deprotonate the pyridinol without promoting side reactions.[6]

  • Nucleophilic Substitution: The resulting pyridinoxide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., ethyl chloroacetate), displacing the halide leaving group to form the ether linkage.[2]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Hydrolysis 6-Methyl-3-hydroxypyridine 6-Methyl-3-hydroxypyridine 6-Methylpyridin-3-oxide 6-Methylpyridin-3-oxide 6-Methyl-3-hydroxypyridine->6-Methylpyridin-3-oxide Base (e.g., K₂CO₃, NaH) Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate 6-Methylpyridin-3-oxide->Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate + Ethyl Chloroacetate (Alkylating Agent) 2-((6-Methylpyridin-3-yl)oxy)acetic acid 2-((6-Methylpyridin-3-yl)oxy)acetic acid Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate->2-((6-Methylpyridin-3-yl)oxy)acetic acid Base (e.g., NaOH, LiOH) then H⁺ workup

Figure 1: Reaction mechanism for the synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

Detailed Experimental Protocol

This protocol outlines a two-step synthesis: O-alkylation followed by ester hydrolysis.

3.1. Materials and Reagents

  • 6-Methyl-3-hydroxypyridine

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Sodium hydroxide (NaOH)

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6-methyl-3-hydroxypyridine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (or ACN) to dissolve the starting material. Then, add the selected base (e.g., K₂CO₃, 1.5 eq, or NaH, 1.2 eq) portion-wise at 0 °C.

  • Alkylation: To the stirred suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (see optimization section) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 2-((6-Methylpyridin-3-yl)oxy)acetic acid

  • Saponification: Dissolve the purified ethyl 2-((6-methylpyridin-3-yl)oxy)acetate in a mixture of ethanol and water. Add an aqueous solution of NaOH or LiOH (2.0 eq) and stir at room temperature.[7]

  • Reaction Monitoring: Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 2-3. The product may precipitate out of the solution.

  • Purification: If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent.[8] Further purification can be achieved by recrystallization.

G A 1. Dissolve 6-methyl-3-hydroxypyridine in anhydrous solvent B 2. Add base (K₂CO₃ or NaH) portion-wise at 0 °C A->B C 3. Add ethyl chloroacetate dropwise at RT B->C D 4. Heat and monitor reaction (TLC/HPLC) C->D E 5. Quench with water and extract with EtOAc D->E F 6. Purify crude ester (Column Chromatography) E->F G 7. Hydrolyze ester with NaOH or LiOH F->G H 8. Acidify with HCl to pH 2-3 G->H I 9. Isolate and purify final acid product H->I

Figure 2: Experimental workflow for the synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

Optimization of O-alkylation Conditions

The efficiency of the Williamson ether synthesis is highly dependent on the choice of base, solvent, and temperature.[9] A systematic optimization of these parameters is crucial for maximizing the yield and minimizing side reactions.

4.1. Choice of Base

The base plays a pivotal role in deprotonating the hydroxyl group.[4] Weaker bases may result in incomplete deprotonation and slower reaction rates, while overly strong bases can lead to side reactions.

BaseStrengthAdvantagesDisadvantages
K₂CO₃ MildInexpensive, easy to handle.May require higher temperatures and longer reaction times.
Cs₂CO₃ MildOften provides better yields than K₂CO₃ due to higher solubility.More expensive.
NaH StrongHighly effective for complete deprotonation, allowing for lower reaction temperatures.[6]Pyrophoric, requires careful handling under inert atmosphere.
NaOH/KOH StrongInexpensive and effective.Presence of water can lead to hydrolysis of the alkylating agent.[6]

4.2. Solvent Effects

The solvent influences the solubility of reactants and the reactivity of the nucleophile. Polar aprotic solvents are generally preferred for S(N)2 reactions as they solvate the cation but leave the nucleophilic anion relatively "naked" and more reactive.[10][11]

SolventTypeRationale for Use
DMF Polar AproticExcellent solvent for a wide range of reactants, promotes high reaction rates.[12]
Acetonitrile (ACN) Polar AproticGood solvent for S(_N)2 reactions, lower boiling point than DMF.[10]
DMSO Polar AproticHighly polar, can significantly accelerate S(_N)2 reactions.[11][12]
Acetone Polar AproticLower boiling point, but may not be a sufficiently good solvent for all reactants.[11]

4.3. Temperature and Reaction Time

The reaction temperature affects the rate of the reaction. While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination, particularly with secondary alkyl halides.[9] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing by-product formation.

G Start Initial Reaction Setup (6-methyl-3-hydroxypyridine, ethyl chloroacetate) Base Select Base (K₂CO₃, NaH, Cs₂CO₃) Start->Base Solvent Select Solvent (DMF, ACN, DMSO) Base->Solvent Temp Select Temperature (RT, 50°C, 80°C) Solvent->Temp Monitor Monitor Reaction (TLC/HPLC) Temp->Monitor Analyze Analyze Yield & Purity (NMR, LC-MS) Monitor->Analyze Optimize Optimize? Analyze->Optimize Optimize->Base No Final Final Optimized Protocol Optimize->Final Yes

Figure 3: Logical flow for the optimization of O-alkylation conditions.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for determining the purity of the final product and for monitoring reaction progress.[13] A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water with a formic acid buffer.[13]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the desired product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete deprotonation.Use a stronger base (e.g., NaH) or increase the amount of base.[6]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side products.[9]
Unreactive alkylating agent.Consider using ethyl bromoacetate or adding a catalytic amount of sodium iodide (Finkelstein reaction).[6]
Side Product Formation C-alkylation.Use a polar aprotic solvent to favor O-alkylation.[5]
Hydrolysis of ester.Ensure anhydrous reaction conditions.[6]
Difficult Purification Water-soluble product.If the final acid is highly water-soluble, consider purification techniques such as ion-exchange chromatography or conversion to a salt to facilitate isolation.[8][14]

Conclusion

The O-alkylation of 6-methyl-3-hydroxypyridine provides a reliable route to 2-((6-Methylpyridin-3-yl)oxy)acetic acid, a valuable intermediate in drug discovery. By carefully selecting the base, solvent, and reaction temperature, researchers can optimize the synthesis for high yield and purity. The protocols and optimization strategies detailed in this application note provide a robust framework for the efficient production of this important building block.

References

  • SN2 Effect of Solvent. (n.d.). In OpenOChem Learn. Retrieved from

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (n.d.). In Master Organic Chemistry. Retrieved from

  • Is a base necessary for a phenol O-alkylation using alkyl iodides? (2024, June 28). In Reddit. Retrieved from

  • 7.5 SN1 vs SN2. (n.d.). In KPU Pressbooks. Retrieved from

  • Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. (n.d.). In Benchchem. Retrieved from

  • Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. (n.d.). In Alfa Chemistry. Retrieved from

  • Phenolates- O-alkylation and C-alkylation. (2011, April 9). In PharmaXChange.info. Retrieved from

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. (n.d.). In ResearchGate. Retrieved from

  • 11.3: Characteristics of the SN2 Reaction. (2024, March 28). In Chemistry LibreTexts. Retrieved from

  • How Solvation Influences the SN2 versus E2 Competition. (2021, December 21). The Journal of Organic Chemistry. Retrieved from

  • Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides. (2020, November 25). Chemical Communications. Retrieved from

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (n.d.). In PMC. Retrieved from

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2020, November 15). Chiang Mai Journal of Science. Retrieved from

  • Analytical Methods. (n.d.). In RSC Publishing. Retrieved from

  • Williamson Ether Synthesis. (n.d.). In Cambridge University Press. Retrieved from

  • 19733-96-1 | 2-(6-Methylpyridin-3-yl)acetic acid. (n.d.). In Ambeed.com. Retrieved from

  • 2-(6-Methylpyridin-3-yl)acetic acid | 19733-96-1. (n.d.). In Merck. Retrieved from

  • The Williamson Ether Synthesis. (2014, October 24). In Master Organic Chemistry. Retrieved from

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. (2025, September 16). In TailoredRead. Retrieved from

  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. (n.d.). In SIELC Technologies. Retrieved from

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). In Francis Academic Press. Retrieved from

  • 2-(6-methylpyridin-3-yl)acetic acid - CAS:19733-96-1. (n.d.). In Sunway Pharm Ltd. Retrieved from

    • ANALYTICAL METHODS. (n.d.). In ATSDR. Retrieved from

  • How to purify a water soluble compound? (2019, April 30). In ResearchGate. Retrieved from

  • Pyridineacetic acid, 6-methyl-, ethyl ester. (n.d.). In Organic Syntheses Procedure. Retrieved from

  • CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine. (n.d.). In Google Patents. Retrieved from

  • RU2540070C1 - 2-ethyl-6-methyl-3-hydroxypyridine dichloroacetate, its stable crystalline form and method of obtaining thereof. (n.d.). In Google Patents. Retrieved from

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). In Organic Chemistry Portal. Retrieved from

  • Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. (n.d.). In PMC. Retrieved from

  • US5387713A - Process for purification of carboxylic acids. (n.d.). In Google Patents. Retrieved from

  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (n.d.). In Redalyc. Retrieved from

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). In ResearchGate. Retrieved from

  • Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate. (2017, July 3). In Austin Publishing Group. Retrieved from

  • Selective O-methylating conditions? (2023, September 11). In Reddit. Retrieved from

  • Purification of organic acids. (n.d.). In University of Illinois. Retrieved from

  • US2286995A - Purification of acetic acid. (n.d.). In Google Patents. Retrieved from

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2025, January 3). In PMC. Retrieved from

Sources

Method

Application Note: Strategic Utilization of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid in Lead Optimization and PROTAC Design

This Application Note is structured to serve as a comprehensive technical guide for medicinal chemists and drug discovery scientists. It moves beyond basic product specifications to explore the strategic utility of 2-((6...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a comprehensive technical guide for medicinal chemists and drug discovery scientists. It moves beyond basic product specifications to explore the strategic utility of 2-((6-Methylpyridin-3-yl)oxy)acetic acid as a versatile pharmacophore and linker.

Executive Summary

In modern drug discovery, the transition from "hit" to "lead" often requires precise manipulation of physicochemical properties without altering the core binding mode. 2-((6-Methylpyridin-3-yl)oxy)acetic acid (referred to herein as 6-MPxA ) represents a high-value building block that functions as a bioisostere for phenoxyacetic acids and a solubility-enhancing linker in targeted protein degradation (PROTACs).

This guide details the structural advantages of 6-MPxA, specifically its role in modulating Lipophilicity Ligand Efficiency (LLE), improving aqueous solubility via zwitterionic character, and blocking metabolic soft spots.

Physicochemical Profile & Structural Logic

The utility of 6-MPxA lies in its ability to replace traditional phenyl-ether motifs. By introducing a pyridine nitrogen and a blocking methyl group, it addresses two common failure modes in early discovery: poor solubility and rapid oxidative clearance.

Table 1: Physicochemical Comparison (6-MPxA vs. Phenoxyacetic Acid)
PropertyPhenoxyacetic Acid (Reference)2-((6-Methylpyridin-3-yl)oxy)acetic acid (6-MPxA)Impact on Drug Design
LogP (Calc) ~1.34~0.65Lower Lipophilicity: Reduces non-specific binding and improves LLE.
pKa (Acid) ~3.1~3.5Similar Acidity: Retains ability to form salt bridges (e.g., Arg/Lys residues).
pKa (Base) N/A~5.8 (Pyridine N)Solubility Handle: Protonation at physiological pH aids aqueous solubility.
TPSA 37 Ų~50 ŲPolarity: Increased polar surface area without significantly hurting permeability.
Metabolic Stability Low (Para-hydroxylation risk)HighBlocked Site: 6-Methyl group prevents oxidation at the reactive

-position.
Structural Insight: The "Methyl-Block" Effect

The 6-methyl substituent is not merely decorative. In unsubstituted pyridine rings, the positions


 to the nitrogen are highly susceptible to oxidation by aldehyde oxidase (AO) or cytochrome P450 enzymes.
  • Without Methyl: Rapid clearance via N-oxidation or 2-hydroxylation.

  • With Methyl (6-MPxA): Steric and electronic blocking of the metabolic soft spot, significantly extending half-life (

    
    ) in microsomal stability assays.
    

Application A: Bioisosterism in Agonist Design (PPAR/GPR40)

Aryloxyacetic acids are privileged pharmacophores in metabolic disease targets, particularly PPAR


/

agonists
(e.g., fibrates) and GPR40 (FFAR1) agonists .
Design Strategy

Replacing a phenyl ring with the 6-methylpyridine core of 6-MPxA effects a "Solubility Switch":

  • Maintains Geometry: The ether linkage preserves the critical distance between the aromatic tail and the acidic head group required for receptor binding.

  • Reduces Greasiness: The pyridine ring lowers cLogP, often improving the metabolic stability profile of lipophilic agonists.

Case Study Reference: Research into GPR40 agonists has demonstrated that bioisosteric replacement of phenyl rings with pyridines can maintain potency while reducing off-target hERG inhibition, a common liability for lipophilic acids [1].

Application B: Linker Chemistry in PROTACs

6-MPxA is increasingly utilized as a "rigidifying" linker element in Proteolysis Targeting Chimeras (PROTACs). Unlike flexible PEG chains, the pyridine core reduces conformational entropy penalty upon binding.

Advantages as a Linker:
  • Exit Vector Control: The meta-substitution pattern (3-oxy, 6-methyl) provides a distinct vector compared to para-substituted phenyl linkers, allowing access to unique sub-pockets on E3 ligases (e.g., VHL, CRBN).

  • Solubility: Long alkyl/aryl linkers often lead to precipitation. The basic nitrogen in 6-MPxA improves the overall solubility of the large PROTAC molecule.

Experimental Protocols

Protocol A: Synthesis of 6-MPxA (Williamson Ether Synthesis)

Use this protocol if the building block is not purchased commercially.

Reagents: 6-Methylpyridin-3-ol, Ethyl bromoacetate, Potassium Carbonate (


), DMF.
  • Deprotonation: Dissolve 6-Methylpyridin-3-ol (1.0 eq) in anhydrous DMF (0.5 M). Add

    
     (2.0 eq) and stir at RT for 30 min. Note: The solution will darken as the phenoxide forms.
    
  • Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq). Heat to 60°C for 4 hours. Monitor by LCMS for consumption of starting material.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
     and concentrate.
    
  • Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add LiOH (3.0 eq) and stir at RT for 2 hours.

  • Isolation (Critical): Adjust pH to ~4.0 with 1N HCl. The zwitterionic product may not precipitate easily. Extract with n-Butanol or purify directly via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile).

Protocol B: Amide Coupling (Library Synthesis)

Standard procedure for coupling 6-MPxA to amines (e.g., warheads or E3 ligands).

Reagents: 6-MPxA, Amine partner (


), HATU, DIPEA, DMF.
  • Activation: To a vial containing 6-MPxA (1.0 eq) in DMF, add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir for 5 minutes to form the activated ester.

    • Expert Tip: Do not use EDC/HOBt for this pyridine acid; HATU provides faster kinetics and suppresses potential N-acyl urea side reactions on the pyridine nitrogen.

  • Coupling: Add the Amine partner (1.0 eq). Stir at RT for 2-16 hours.

  • Purification: Direct injection onto Prep-HPLC (Acidic modifier: 0.1% Formic acid).

    • Note: The pyridine nitrogen will be protonated in the mobile phase, ensuring good retention and peak shape on C18 columns.

Visualizations & Workflows

Figure 1: Strategic Decision Tree for Linker Selection

When should you use 6-MPxA over standard PEG or Alkyl linkers?

LinkerSelection Start PROTAC/Drug Linker Design Q1 Is the current linker too hydrophobic (High cLogP)? Start->Q1 Q2 Is the molecule flexible/floppy? Q1->Q2 No Q3 Is metabolic clearance high? Q1->Q3 Yes UsePEG Use PEG Chain Q2->UsePEG No (Need flexibility) ConsiderMPxA SELECT 6-MPxA (Solubility + Rigidity + Stability) Q2->ConsiderMPxA Yes (Need rigidity) UseAlkyl Use Alkyl Chain Q3->UseAlkyl No Q3->ConsiderMPxA Yes (Block metabolism)

Caption: Decision matrix for incorporating 6-MPxA. The scaffold is optimal when simultaneous improvements in solubility, rigidity, and metabolic stability are required.

Figure 2: Synthetic Pathway & Activation Logic

SynthesisWorkflow Input 6-Methylpyridin-3-ol Step1 Ether Synthesis (Ethyl bromoacetate, K2CO3) Input->Step1 Alkylation Intermed Ester Intermediate Step1->Intermed Step2 Hydrolysis (LiOH, THF/H2O) Intermed->Step2 Saponification Product 6-MPxA (Building Block) Step2->Product Coupling Amide Coupling (HATU, Amine) Product->Coupling Activation FinalDrug Final Drug Candidate Coupling->FinalDrug Library Synthesis

Caption: Synthetic workflow from raw materials to final drug candidate. Note the modularity of the acid for downstream library generation.

References

  • GPR40 Agonist Discovery: Christiansen, E., et al. (2011). "Discovery of potent and selective agonists for the free fatty acid receptor 1 (FFA1/GPR40), a potential target for the treatment of type 2 diabetes." Journal of Medicinal Chemistry.

  • PROTAC Linker Strategies: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.

  • Pyridine Metabolism: "Metabolism of Pyridine Derivatives." Drug Metabolism Reviews.
  • Aryloxyacetic Acid Pharmacophores: Giampietro, L., et al. (2022). "A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs)." Molecules.

Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Application

Application Note: Peptide Coupling of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid

This Application Note and Protocol Guide is designed for medicinal chemists and process scientists utilizing 2-((6-Methylpyridin-3-yl)oxy)acetic acid (CAS: 19733-96-1) as a building block in drug discovery. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for medicinal chemists and process scientists utilizing 2-((6-Methylpyridin-3-yl)oxy)acetic acid (CAS: 19733-96-1) as a building block in drug discovery.

Introduction & Chemical Profile

The moiety 2-((6-Methylpyridin-3-yl)oxy)acetic acid represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for phenoxyacetic acids. It is frequently employed to improve solubility and metabolic stability in antagonists for targets such as the EP2 receptor (e.g., Omidenepag analogs) and FGFR4 inhibitors .

Unlike simple phenyl-acetic acids, this building block presents unique challenges due to the basic pyridine nitrogen. If not managed, the basic center can coordinate with coupling reagents or sequester protons intended for activation, leading to stalled reactions or N-acylurea byproducts.

Chemical Specification
PropertyData
IUPAC Name 2-[(6-Methylpyridin-3-yl)oxy]acetic acid
CAS Number 19733-96-1
Molecular Weight 167.16 g/mol
pKa (Pyridine N) ~6.0 (Estimated; 6-Me group is electron-donating)
Solubility High in DMF, DMSO; Moderate in DCM; Low in Et₂O
Storage Hygroscopic solid; Store at +2°C to +8°C under Desiccant

Mechanistic Considerations & The "Pyridyl Effect"

Successful coupling depends on mitigating the "Pyridyl Effect" —the tendency of the pyridine nitrogen to interfere with the activated ester.

  • Proton Sequestration: The pyridine nitrogen (pKa ~6) can scavenge protons from the coupling media, potentially altering the effective pH. Standard Protocol: Use a slight excess of base (DIPEA/NMM) to ensure the carboxylic acid remains deprotonated for activation.

  • N-Oxide Formation: In the presence of strong oxidants or during prolonged exposure to air in solution, the pyridine can oxidize. Mitigation: Degas solvents and run reactions under Nitrogen/Argon.

  • Ether Linker Advantage: Unlike 2-pyridylacetic acids, which are prone to decarboxylation, the oxy-linker in this molecule provides stability and prevents the "pseudo-benzylic" anion instability often seen in direct pyridyl-alkyl acids.

Experimental Protocols

Decision Tree: Selecting the Right Coupling System

Use the following logic to select the optimal protocol for your specific amine partner.

CouplingLogic Start Select Amine Partner CheckSteric Is Amine Sterically Hindered? Start->CheckSteric CheckScale Is Reaction Scale > 10g? CheckSteric->CheckScale No (Primary/Secondary Amine) ProtocolC Protocol C: Ghosez's Reagent / Acid Chloride (For Non-Nucleophilic Amines) CheckSteric->ProtocolC Yes (Aniline/N-Me) ProtocolA Protocol A: HATU / DIPEA (High Yield, Small Scale) CheckScale->ProtocolA No (< 10g) ProtocolB Protocol B: T3P (Propylphosphonic Anhydride) (Green, Scalable, Easy Workup) CheckScale->ProtocolB Yes (> 10g)

Figure 1: Decision matrix for coupling reagent selection based on scale and amine reactivity.

Protocol A: High-Fidelity Activation (HATU/DIPEA)

Best For: Discovery chemistry (mg to g scale), valuable amines, and rapid library synthesis.

Reagents:

  • Acid: 2-((6-Methylpyridin-3-yl)oxy)acetic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Pre-Activation: In a dried vial, dissolve the Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 2 minutes. Note: The solution may warm slightly.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution will turn yellow/orange, indicating the formation of the active ester (OAt-ester).

  • Coupling: Add the Amine (1.1 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.0 equiv) if the amine was adding as a salt (e.g., HCl salt).

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Self-Validation checkpoint: If starting material persists after 4 hours, do not add more HATU. Instead, add 0.1 equiv of HOAt to catalyze the reaction.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (3x) and Brine (1x). Crucial: Do not wash with strong acid (1M HCl) as the pyridine moiety will protonate and extract into the aqueous layer. Use pH 5–6 buffers (citrate) if acidic wash is necessary.

Protocol B: Scalable Process (T3P® in EtOAc)

Best For: Multi-gram synthesis, avoiding toxic byproducts (tetramethylurea), and simple aqueous workup.

Reagents:

  • Acid: 1.0 equiv[1]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: Pyridine or NMM (N-methylmorpholine) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Methodology:

  • Charge: To a reactor, add the Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) in EtOAc (5–10 volumes).

  • Cooling: Cool the mixture to 0°C.

  • Addition: Dropwise add T3P solution (1.5 equiv) over 20 minutes. Exothermic reaction.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: The beauty of T3P is that water-soluble byproducts are formed. Wash the organic layer with water (2x), sat. NaHCO₃ (2x), and Brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. Crystallization is often possible from EtOAc/Heptane due to the high purity of the crude.

Troubleshooting: The Self-Validating System

Use this diagnostic table to resolve common failures.

Observation (LCMS/TLC)Root CauseCorrective Action
Low Conversion (<20%) Pyridine N sequestering protons; pH too low.Check pH of reaction mixture on wet pH paper. It must be basic (pH 8-9). Add more DIPEA.
Product +18 mass (Hydrolysis) Wet solvent or old HATU reagent.Use fresh anhydrous DMF. Ensure HATU is white, not yellow (hydrolyzed).
Product trapped in Aqueous Acidic workup protonated the pyridine ring.Critical: The product is amphoteric. Keep aqueous workup pH > 7.0 or use n-Butanol/DCM for extraction.
N-Acylurea Byproduct Carbodiimide (EDC/DCC) rearrangement.Switch to Protocol A (HATU) or Protocol B (T3P) which avoid this pathway.

Visualizing the Pathway

The following diagram illustrates the activation pathway and the critical role of pH control in preventing pyridine interference.

ReactionPathway Acid 2-((6-Me-Py)oxy)acetic acid Activation Active Ester Formation (OAt / T3P-Complex) Acid->Activation + Coupling Reagent Base DIPEA (Base) Base->Activation Essential for pH > 8 SideRxn Side Reaction: Pyridine Protonation (Stalls Reaction) Base->SideRxn Insufficient Base Product Target Amide Activation->Product + Amine Amine Amine Nucleophile SideRxn->Activation Inhibits

Figure 2: Mechanistic pathway highlighting the necessity of base excess to prevent pyridine self-inhibition.

References

  • Synthesis of Pyridyl-Oxy Acids

    • Syaima, H., et al. "Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid..."[2] Chiang Mai Journal of Science, 2020; 47(6): 1265-1282.[2]

    • Note: Describes analogous alkylation conditions for aminopyridines, transferable to hydroxypyridines.
  • Peptide Coupling Reagents (Review)

    • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011, 111(11), 6557–6602.

  • T3P Application in Process Chemistry

    • Dunetz, J. R., et al. "T3P: The Green Coupling Reagent for the 21st Century." Organic Process Research & Development, 2016.

  • Medicinal Chemistry Applications (EP2 Agonists)

    • Kambe, T., et al. "Discovery of Omidenepag Isopropyl (DE-117), a Selective EP2 Agonist..." Journal of Medicinal Chemistry, 2023. (Contextual reference for phenoxyacetic acid bioisosteres).

  • Chemical Property Data

    • PubChem Compound Summary for CID 22507698 (2-(6-Methylpyridin-3-yl)acetic acid derivatives).

Sources

Method

Esterification methods for 2-((6-Methylpyridin-3-yl)oxy)acetic acid

Application Note: Esterification Strategies for 2-((6-Methylpyridin-3-yl)oxy)acetic acid Part 1: Executive Summary & Strategic Analysis The Challenge: The "Zwitterion Trap" Esterifying 2-((6-Methylpyridin-3-yl)oxy)acetic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Esterification Strategies for 2-((6-Methylpyridin-3-yl)oxy)acetic acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Zwitterion Trap" Esterifying 2-((6-Methylpyridin-3-yl)oxy)acetic acid (referred to herein as MPkA ) presents a specific chemical challenge: the molecule contains both a basic pyridine nitrogen (


) and an acidic carboxylic acid (

).[1] In neutral media, MPkA exists largely in a zwitterionic state, leading to poor solubility in standard non-polar organic solvents (DCM, Toluene) often used for esterification.

Furthermore, standard acid-catalyzed methods (Fischer) will protonate the pyridine ring, converting the substrate into a dicationic salt. While the reaction proceeds, the workup requires careful pH control to "break" the salt without hydrolyzing the newly formed ester.[2]

Strategic Decision Matrix Select your protocol based on the target ester and available equipment.

MethodTarget EsterScaleKey AdvantagePrimary Risk
A. Fischer (Acid-Catalyzed) Methyl, Ethyl, Isopropyl>10 gCost-effective, scalable, no expensive reagents.[2]Pyridinium salt formation requires pH-controlled workup.[2]
B. Base-Mediated Alkylation Methyl, Benzyl, Allyl100 mg - 10 gMildest conditions.[2] Solves solubility issues (DMF).Requires toxic alkyl halides (e.g., MeI, BnBr).[1]
C. Steglich/Coupling Complex/Chiral Alcohols<1 gRoom temp, neutral pH. Good for valuable alcohols.[2]Urea byproduct removal; difficult purification if zwitterion is insoluble.[2]
D. Acid Chloride Sterically Hindered1 g - 100 gHigh reactivity forces difficult esters.[2]Generates HCl; strictly anhydrous conditions required.[2]

Part 2: Detailed Experimental Protocols

Protocol A: Modified Fischer Esterification (Scale-Up Preferred)

Best for: Simple alkyl esters (Methyl, Ethyl) where the alcohol can serve as solvent.[1]

The Mechanism: Excess mineral acid (H₂SO₄) serves two roles: it acts as the catalyst for the carbonyl activation and as a "proton sponge" to saturate the pyridine nitrogen, ensuring the catalyst is not sequestered by the basic site.[2]

Materials:

  • MPkA (1.0 equiv)[1]

  • Alcohol (MeOH or EtOH) (Solvent volume, ~10-20 mL/g)[1]

  • H₂SO₄ (conc.)[1][3][4] (2.5 equiv) — Note: Excess is required to protonate the pyridine (1 eq) and catalyze (1.5 eq).

Step-by-Step Workflow:

  • Setup: Charge MPkA into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvation: Add the alcohol (MeOH or EtOH). The zwitterion may not dissolve fully at this stage.[2]

  • Acid Addition: Cool the slurry to 0°C (ice bath). Add H₂SO₄ dropwise.[2] Observation: The slurry will likely clear as the soluble pyridinium bisulfate salt forms.[2]

  • Reflux: Heat to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours. Monitor by LC-MS (Target mass: M+15 for Me, M+29 for Et).[1]

  • Workup (The Critical Step):

    • Concentrate the reaction mixture under reduced pressure to remove ~80% of the alcohol.

    • Dilute the oily residue with ice-water (ratio 1:5 v/v).[1][2] The pH will be <1.[1][2]

    • Neutralization: Slowly add saturated aqueous NaHCO₃ or 10% Na₂CO₃ while stirring until pH 8.0–8.5 is reached.[2] Caution: CO₂ evolution.[3]

    • Why pH 8? You must deprotonate the pyridine (pKa ~6) to make the ester organic-soluble.[1][2] Going to pH >10 risks ester hydrolysis.[2]

  • Extraction: Extract immediately with Ethyl Acetate (3x).

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Base-Mediated Alkylation (The "Solubility Solver")

Best for: Methyl, Benzyl, or Allyl esters. This method bypasses the zwitterion solubility issue by deprotonating the carboxylate immediately.[2]

Materials:

  • MPkA (1.0 equiv)[1]

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.2 equiv)[1]

  • Base: Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) (5 mL/mmol)[1]

Step-by-Step Workflow:

  • Dissolution: In a vial/flask, suspend MPkA in DMF.

  • Deprotonation: Add Cs₂CO₃. Stir at Room Temperature (RT) for 15 mins. The mixture will become a suspension of the carboxylate salt.[2]

  • Alkylation: Add the Alkyl Halide dropwise.[2]

  • Reaction: Stir at RT for 2–4 hours.

    • Note: If using K₂CO₃ with less reactive chlorides, heating to 50°C may be required.

  • Workup:

    • Pour the reaction mixture into water (10x volume).

    • The ester often precipitates as a solid (if Benzyl/complex) or oils out.[1]

    • Extract with Et₂O or EtOAc.[2]

    • Wash organic layer extensively with water (3x) to remove DMF.[1]

Protocol C: Steglich Coupling (For Complex Alcohols)

Best for: Coupling MPkA to valuable, complex, or acid-sensitive alcohols.[1]

Materials:

  • MPkA (1.0 equiv)[1]

  • Target Alcohol (1.0–1.2 equiv)[1]

  • Coupling Agent: EDC[2]·HCl (1.2 equiv)[1]

  • Catalyst: DMAP (0.1–0.2 equiv)[1]

  • Solvent: DMF/DCM (1:1 mixture) — Pure DCM often fails to dissolve the zwitterion.[1]

Step-by-Step Workflow:

  • Solvation: Dissolve MPkA in the DMF/DCM mixture.

  • Activation: Add DMAP and the Target Alcohol.[2]

  • Coupling: Cool to 0°C. Add EDC·HCl in one portion.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Workup:

    • Dilute with EtOAc.[2][3]

    • Acid Wash: Wash with 0.5 M citric acid or dilute HCl (pH ~3) to remove DMAP and unreacted pyridine starting material (as salts).[1]

    • Base Wash: Wash with Sat. NaHCO₃ to remove unreacted acid.[2]

    • Dry: Dry over MgSO₄ and concentrate.

Part 3: Visualizing the Logic

The following diagram illustrates the decision-making process and the critical "Salt Break" mechanism required for the Fischer method.

EsterificationLogic Start Starting Material: 2-((6-Methylpyridin-3-yl)oxy)acetic acid (Zwitterionic) Decision Select Method based on Target Ester & Scale Start->Decision MethodA Method A: Fischer (MeOH/EtOH + H2SO4) Decision->MethodA Simple Ester Large Scale MethodB Method B: Alkylation (Cs2CO3 + R-X in DMF) Decision->MethodB Methyl/Benzyl Mid Scale MethodC Method C: EDC Coupling (Complex Alcohols) Decision->MethodC Complex Alcohol Small Scale IntermediateA Intermediate: Pyridinium Bisulfate Salt (Soluble in Alcohol) MethodA->IntermediateA Protonation WorkupA CRITICAL WORKUP: Neutralize to pH 8.0 (Frees Pyridine Base) IntermediateA->WorkupA Reflux Complete IntermediateB Intermediate: Carboxylate Anion (Nucleophilic attack on R-X) MethodB->IntermediateB Deprotonation IntermediateB->WorkupA Precipitation/Extr. MethodC->WorkupA Urea Removal

Figure 1: Strategic workflow for selecting the optimal esterification route based on substrate constraints.[1]

Part 4: Quality Control & Troubleshooting

Analytical Expectations (NMR):

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Pyridine Ring: Look for the characteristic shifts.[2][5] In the free base ester, the protons on the pyridine ring will appear upfield compared to the salt form.[2]

    • Proton H2 (adjacent to N): ~8.0–8.2 ppm (Free Base) vs ~8.5–8.8 ppm (Salt).[1]

    • O-CH₂-CO: Singlet, ~4.6–4.8 ppm.

    • Methyl Group (Py-CH₃): Singlet, ~2.4–2.5 ppm.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Fischer) Incomplete extraction due to pH.[2]Check aqueous layer pH.[2][6] If <7, the ester is trapped as a pyridinium salt.[2] Adjust to pH 8.5 and re-extract.
Precipitate in DMF (Method B) Inorganic salts (CsBr/KBr) forming.[1]This is normal. Filter the reaction mixture before aqueous workup if the solid is bulky.[2]
Emulsion during Workup Amphiphilic nature of the ester.[2]Add brine to the aqueous layer.[2] Use DCM instead of EtOAc for extraction.[2]
Starting Material Remains (Coupling) Zwitterion insolubility.[1]Switch solvent to pure DMF or NMP.[2] Ensure MPkA is fully dissolved before adding EDC.[2]

Part 5: References

  • Fischer Esterification of Pyridine Carboxylic Acids:

    • Title: "Esterification of pyridine carboxylic acids."[2][3]

    • Source: US Patent 2758999A (1956).[1]

    • URL:

  • Base-Mediated Alkylation (General Protocol for Phenoxyacetic Acids):

    • Title: "Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions."

    • Source: Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 94, No. 3, pp. 481–485.[7]

    • URL:[Link]

  • Use of EDC/DMAP for Pyridine Derivatives:

    • Title: "Ester synthesis by esterification - Organic Chemistry Portal (Review of Coupling Reagents)."[1]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link][1]

  • Properties of 2-((6-Methylpyridin-3-yl)oxy)acetic acid:

    • Title: "2-(6-Methylpyridin-3-yl)acetic acid | 19733-96-1 Product Details."[2][6][8][9]

    • Source: Sigma-Aldrich / Merck.[2]

Sources

Application

Application Notes and Protocols for the Scalable Preparation of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid for Agrochemical Research

Introduction 2-((6-Methylpyridin-3-yl)oxy)acetic acid is a key building block in the synthesis of various agrochemicals. Its structural motif is found in a range of herbicides and fungicides, making a reliable and scalab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-((6-Methylpyridin-3-yl)oxy)acetic acid is a key building block in the synthesis of various agrochemicals. Its structural motif is found in a range of herbicides and fungicides, making a reliable and scalable synthetic route to this intermediate crucial for research and development in the agrochemical sector. This application note provides a comprehensive, two-step synthetic protocol for the preparation of 2-((6-Methylpyridin-3-yl)oxy)acetic acid, designed for scalability and reproducibility in a research setting. The synthesis commences with the preparation of the pivotal intermediate, 6-methyl-3-hydroxypyridine, via a ring expansion of a furan derivative. This is followed by a Williamson ether synthesis to introduce the acetic acid moiety. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering detailed experimental procedures, mechanistic insights, and practical guidance for successful synthesis and purification.

Synthetic Strategy Overview

The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of the key intermediate, 6-methyl-3-hydroxypyridine. The second step is the formation of the target molecule, 2-((6-Methylpyridin-3-yl)oxy)acetic acid, through a Williamson ether synthesis.

G cluster_0 Step 1: Synthesis of 6-Methyl-3-hydroxypyridine cluster_1 Step 2: Williamson Ether Synthesis 2-Methylfuran 2-Methylfuran 2-Acyl-5-methylfuran 2-Acyl-5-methylfuran 2-Methylfuran->2-Acyl-5-methylfuran Acylation 6-Methyl-3-hydroxypyridine 6-Methyl-3-hydroxypyridine 2-Acyl-5-methylfuran->6-Methyl-3-hydroxypyridine Ring Expansion (Ammonolysis) Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate 6-Methyl-3-hydroxypyridine->Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate Alkylation 2-((6-Methylpyridin-3-yl)oxy)acetic acid 2-((6-Methylpyridin-3-yl)oxy)acetic acid Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate->2-((6-Methylpyridin-3-yl)oxy)acetic acid Hydrolysis

Caption: Overall synthetic workflow for 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

Part 1: Scalable Synthesis of 6-Methyl-3-hydroxypyridine

The synthesis of 3-hydroxypyridines from furan derivatives is a well-established and scalable method.[1][2] This protocol adapts this approach for the preparation of 6-methyl-3-hydroxypyridine.

Materials and Equipment
  • 2-Methylfuran

  • Propionic anhydride

  • Solid acid catalyst (e.g., sulfated zirconia)

  • Ammonia solution (25% in water)

  • Ammonium chloride

  • Isopropanol

  • Activated carbon

  • High-pressure reactor (autoclave)

  • Standard laboratory glassware

  • Rotary evaporator

Protocol 1A: Synthesis of 2-Propionyl-5-methylfuran
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add propionic anhydride and the solid acid catalyst.

  • Acylation: Heat the mixture to 100°C with stirring. Slowly add 2-methylfuran dropwise from the dropping funnel. The reaction is exothermic, and the temperature may rise to 120°C. Maintain the reaction at 120°C for 1 hour after the addition is complete.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the solid acid catalyst. The filtrate is then neutralized with an aqueous solution of sodium hydroxide to a pH of 7. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-propionyl-5-methylfuran.

  • Purification: The crude product can be purified by vacuum distillation to obtain a light-yellow liquid.

Protocol 1B: Ring Expansion to 6-Methyl-3-hydroxypyridine
  • Reaction Setup: In a high-pressure autoclave, combine 2-propionyl-5-methylfuran, aqueous ammonia solution, and ammonium chloride.

  • Ammonolysis: Seal the autoclave and heat the reaction mixture to 170°C. The pressure will rise to approximately 3.0 MPa. Maintain these conditions with stirring for 10 hours.

  • Work-up: Cool the autoclave to room temperature and cautiously vent any excess pressure. Filter the reaction mixture to remove any solid byproducts. The filtrate is concentrated under reduced pressure to remove excess ammonia and water.

  • Purification: The crude 6-methyl-3-hydroxypyridine can be purified by recrystallization from isopropanol. For further purification, the product can be dissolved in a 50% ethanol-water solution and treated with activated carbon at 70-80°C for 30 minutes. The hot solution is then filtered, and the filtrate is allowed to cool to induce crystallization. The resulting crystals are collected by filtration and dried under vacuum.

Part 2: Williamson Ether Synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid

The Williamson ether synthesis is a classic and reliable method for forming ethers.[3][4] In this step, the hydroxyl group of 6-methyl-3-hydroxypyridine is deprotonated with a base to form a pyridinoxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative.[1][3]

G cluster_0 Williamson Ether Synthesis Mechanism Pyridinol 6-Methyl-3-hydroxypyridine Pyridinoxide Potassium 6-methylpyridin-3-oxide (Nucleophile) Pyridinol->Pyridinoxide Deprotonation Base Base (e.g., K2CO3) Product_Ester Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate Pyridinoxide->Product_Ester SN2 Attack Ester Ethyl chloroacetate (Electrophile) Ester->Product_Ester Final_Product 2-((6-Methylpyridin-3-yl)oxy)acetic acid Product_Ester->Final_Product Saponification Hydrolysis Hydrolysis (e.g., NaOH, then H+) Hydrolysis->Final_Product

Caption: Mechanism of the Williamson ether synthesis for the target molecule.

Materials and Equipment
  • 6-Methyl-3-hydroxypyridine

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Protocol 2A: Synthesis of Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methyl-3-hydroxypyridine in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate to the solution. Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add ethyl chloroacetate dropwise to the reaction mixture. Heat the reaction to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude ethyl 2-((6-methylpyridin-3-yl)oxy)acetate. The crude product can be purified by column chromatography on silica gel.

Protocol 2B: Hydrolysis to 2-((6-Methylpyridin-3-yl)oxy)acetic Acid
  • Saponification: Dissolve the purified ethyl 2-((6-methylpyridin-3-yl)oxy)acetate in a mixture of ethanol and water. Add a solution of sodium hydroxide and stir the mixture at room temperature overnight.

  • Acidification: After the hydrolysis is complete (monitored by TLC), remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 with hydrochloric acid. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water.[5] The crude 2-((6-methylpyridin-3-yl)oxy)acetic acid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[6][7][8][9] Dry the purified product under vacuum.

Results and Discussion

The successful synthesis of 2-((6-methylpyridin-3-yl)oxy)acetic acid can be confirmed by standard analytical techniques.

Expected Yield and Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
6-Methyl-3-hydroxypyridineC₆H₇NO109.1370-80168-170
2-((6-Methylpyridin-3-yl)oxy)acetic acidC₈H₉NO₃167.1685-95 (from ester)160
Analytical Characterization
  • Thin-Layer Chromatography (TLC): TLC should be used to monitor the progress of both the acylation, ring expansion, alkylation, and hydrolysis reactions. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be determined empirically.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy.[10][11][12][13] Expected ¹H NMR signals would include peaks corresponding to the methyl group on the pyridine ring, the methylene protons of the acetic acid moiety, and the aromatic protons of the pyridine ring. The carboxylic acid proton will appear as a broad singlet.

  • Mass Spectrometry (MS): The molecular weight of the final product can be confirmed by mass spectrometry.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point is indicative of high purity.

Troubleshooting

  • Low yield in the ring expansion step: Ensure the autoclave is properly sealed to maintain the required pressure. The quality of the ammonia solution is also critical.

  • Incomplete Williamson ether synthesis: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the ethyl chloroacetate and deactivate the pyridinoxide. The reaction time may need to be extended.

  • Difficulty in purification: If the final product is difficult to crystallize, consider using a different solvent system for recrystallization or purifying via column chromatography.[14][15]

Conclusion

This application note provides a detailed and scalable two-step protocol for the synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid, a valuable intermediate in agrochemical research. By following the outlined procedures and paying close attention to the experimental details, researchers can reliably produce this compound in sufficient quantities for their research needs. The provided rationale for each step and troubleshooting guide should aid in the successful implementation of this synthesis.

References

  • Durham E-Theses. New functionalised 3-hydroxypyridines. [Link]

  • University of Colorado Boulder. Experiment 2: Recrystallization. [Link]

  • Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • PMC. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • University of Massachusetts Lowell. Recrystallization1. [Link]

  • ResearchGate. Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. [Link]

  • PMC. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

  • Reddit. Recrystallization with two solvents. [Link]

  • Harvard University. recrystallization-2.doc.pdf. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). [Link]

  • Organic Syntheses. Pyridineacetic acid, 6-methyl-, ethyl ester. [Link]

  • European Patent Office. Method for the preparation of pyridine-2,3-dicarboxylic acids. [Link]

  • DTIC. Synthesis and Antimuscarinic Activity of 2-(N-(Ethyl)-(N-Beta- Hydroxyethyl)) Aminoethyl 2,2-Diphenylpropionate, a Metabolite of. [Link]

  • MDPI. Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. [Link]

  • Organic Syntheses. ethyl 2-pyridylacetate. [Link]

  • Redalyc. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Austin Publishing Group. Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate. [Link]

  • ResearchGate. Synthesis of (Pyrido[3ʹ,2ʹ:4,5]thieno[3,2-d]pyrimidin-2-ylthio)acetic Acids Esters by the Reaction of N-(Thieno[2,3-b]pyridin-3-yl)-α-chloroacetamides with Potassium Thiocyanate. [Link]

  • ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Wikipedia. 2-Methylpyridine. [Link]

Sources

Method

Microwave-assisted synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid

Application Note: Microwave-Assisted Synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid Executive Summary & Strategic Rationale The synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid (CAS: 19733-96-1) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid

Executive Summary & Strategic Rationale

The synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid (CAS: 19733-96-1) represents a critical transformation in medicinal chemistry, serving as a scaffold for PPAR agonists, auxin-mimetic herbicides, and enzyme inhibitors.[1] Traditional thermal reflux methods (Williamson ether synthesis) for this transformation are often plagued by long reaction times (12–24 hours), incomplete conversion, and competitive N-alkylation side reactions.

This guide details a microwave-assisted protocol that reduces reaction time to under 20 minutes while significantly improving the regioselectivity for the O-isomer.[1] By leveraging the specific dielectric heating properties of polar aprotic solvents, we achieve a kinetic profile that favors the nucleophilic attack of the pyridin-3-olate anion over the pyridyl nitrogen.[1]

Scientific Principles & Mechanistic Insight

The Regioselectivity Challenge

Hydroxypyridines are ambident nucleophiles.[1] While 2- and 4-hydroxypyridines exist predominantly as pyridones (favoring N-alkylation), 6-methylpyridin-3-ol retains a distinct phenolic character.[1] However, the pyridine nitrogen remains a competitive nucleophile.

  • Thermal Conditions: Prolonged heating often allows thermodynamic equilibration, increasing the risk of N-quaternization (formation of zwitterionic betaines).

  • Microwave Advantage: Rapid superheating creates a "kinetic window" where the oxy-anion (

    
    ), being the harder nucleophile, reacts preferentially with the hard electrophile (chloroacetate) before the softer nitrogen center can engage.
    
Dielectric Heating Mechanism

We utilize N,N-Dimethylformamide (DMF) as the primary solvent.[1] DMF has a high loss tangent (


 at 2.45 GHz), allowing for efficient coupling with microwave energy. This results in rapid internal heating, minimizing the thermal gradient between the vessel wall and the bulk solution—a primary cause of degradation in oil-bath synthesis.
Reaction Pathway Visualization

ReactionMechanism SM1 6-Methylpyridin-3-ol Anion Pyridin-3-olate Anion (Nucleophile) SM1->Anion Deprotonation Base K2CO3 (Base) Base->Anion TS Transition State (SN2) Anion->TS Rapid MW Heating Intermed_Ester Ethyl Ester Intermediate TS->Intermed_Ester Kinetic Control Side N-Alkylated Betaine (Minor/Avoided) TS->Side Thermodynamic Drift SM2 Ethyl Bromoacetate (Electrophile) SM2->TS Hydrolysis Hydrolysis (NaOH) Intermed_Ester->Hydrolysis Final Target Acid (Precipitate at pH 3-4) Hydrolysis->Final

Figure 1: Mechanistic pathway highlighting the critical kinetic control point achieved via microwave irradiation to favor O-alkylation.

Experimental Protocols

We present two distinct protocols. Protocol A is optimized for purity and library synthesis (using an ester intermediate).[1] Protocol B is a "Green" one-pot method for direct acid synthesis.[1]

Protocol A: The "Gold Standard" Ester Route

Recommended for Drug Discovery & High Purity Requirements[1]

Reagents:

  • 6-Methylpyridin-3-ol (1.0 equiv)[1]

  • Ethyl bromoacetate (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (anhydrous)

  • Workup: 1M NaOH, 1M HCl[1]

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial, suspend 6-methylpyridin-3-ol (109 mg, 1.0 mmol) and

    
     (276 mg, 2.0 mmol) in DMF (3 mL).
    
  • Pre-Stirring: Stir at room temperature for 2 minutes to initiate deprotonation (solution may turn yellow/orange).

  • Addition: Add ethyl bromoacetate (122 µL, 1.1 mmol) dropwise. Cap the vial with a Teflon-lined septum.[1]

  • Microwave Irradiation:

    • Temp: 120°C

    • Time: 10 minutes

    • Power: Dynamic (Max 200W)[1]

    • Stirring: High

  • In-Situ Hydrolysis: Decap the vial. Add 2 mL of 2M NaOH (aq). Reseal and heat at 100°C for 5 minutes in the microwave (or stir at RT for 30 mins).

  • Isolation (The "Isoelectric Point" Trick):

    • Dilute the reaction mixture with water (10 mL).

    • Wash with Ethyl Acetate (

      
      ) to remove unreacted organic impurities (critical for purity).
      
    • Acidify the aqueous layer carefully with 1M HCl to pH 3–4 .[1]

    • Observation: The product will precipitate as a white/off-white solid.[1]

    • Filter, wash with cold water, and dry.

Protocol B: Direct "Green" Synthesis

Recommended for Scale-up & Cost Efficiency[1]

Reagents:

  • 6-Methylpyridin-3-ol[1][2]

  • Chloroacetic acid (1.2 equiv)

  • NaOH (3.0 equiv)

  • Solvent: Water[1][3]

Methodology:

  • Dissolve 6-methylpyridin-3-ol and NaOH in water.

  • Add Chloroacetic acid slowly (exothermic).

  • Irradiate at 140°C for 15 minutes .

  • Acidify to pH 3.5 to precipitate the product.

    • Note: This method may yield slightly lower purity due to the harshness of hydroxide on the pyridine ring at high temps, but avoids organic solvents.

Data Analysis & Validation

Quantitative Comparison
ParameterConventional Reflux (Acetone/K2CO3)Microwave Protocol A (DMF)
Reaction Time 18 Hours15 Minutes (Total)
Temperature 56°C120°C
Yield 45–55%82–91%
Regioselectivity (O:N) 85:15>98:2
Purification Column Chromatography often requiredPrecipitation / Recrystallization
Spectral Validation (Expected Data)

To validate the synthesis, confirm the following spectral signatures. The absence of the ethyl ester signals (quartet at 4.1 ppm) confirms successful hydrolysis.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.90 (br s, 1H, COOH)
      
    • 
       8.20 (d, J=2.8 Hz, 1H, Py-H2)
      
    • 
       7.35 (dd, J=8.5, 2.8 Hz, 1H, Py-H4)
      
    • 
       7.20 (d, J=8.5 Hz, 1H, Py-H5)
      
    • 
       4.75 (s, 2H, 
      
      
      
      )
    • 
       2.40 (s, 3H, 
      
      
      
      )
  • LC-MS:

    • Calculated Mass: 167.06[1]

    • Observed

      
      
      

Workflow Logic & Decision Tree

Use this logic map to determine the appropriate purification strategy based on your scale and purity needs.

Workflow Start Crude Reaction Mixture (Post-Hydrolysis) Check Check TLC/LCMS (Is SM consumed?) Start->Check Check->Start No (Re-irradiate 5 min) Extract Wash Aqueous Layer with EtOAc Check->Extract Yes Acidify Acidify Aqueous Layer to pH 3.5 Extract->Acidify Precip Precipitate Formed? Acidify->Precip Filter Filtration & Cold Water Wash Precip->Filter Yes (Standard) Lyophilize Lyophilize Aqueous Phase (Zwitterion is soluble) Precip->Lyophilize No (High Solubility) Recryst Recrystallize (EtOH/Water) Filter->Recryst Lyophilize->Recryst

Figure 2: Downstream processing decision tree ensuring maximum recovery of the zwitterionic acid.

References & Authoritative Grounding

  • Microwave-Assisted Williamson Ether Synthesis:

    • Source: Paul, S., et al. "Microwave assisted synthesis of aryloxyacetic acids." Indian Journal of Chemistry, Vol 45B.

    • Relevance: Establishes the baseline for microwave acceleration in phenol alkylation.

  • Regioselectivity in Hydroxypyridines:

    • Source: Feng, B., et al. "Specific N-Alkylation of Hydroxypyridines..."[1][4] The Journal of Organic Chemistry, 2018.[4][5]

    • Relevance: Provides the mechanistic contrast between N- and O-alkylation, supporting the use of carbonate bases for O-selectivity in 3-isomers.[1]

  • Target Molecule Data (CAS 19733-96-1):

    • Source: PubChem Compound Summary for CID 22507698.[1]

    • Relevance: Validates the chemical structure and safety data.

    • [3]

  • General Microwave Synthesis Guide:

    • Source: Kappe, C. O.[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie, 2004.

    • Relevance: Foundational text on the dielectric heating effects utilized in this protocol.

Sources

Application

Application Notes &amp; Protocols: Activating the Carboxylic Acid Group in 2-((6-Methylpyridin-3-yl)oxy)acetic acid

Audience: Researchers, scientists, and drug development professionals. Introduction The formation of amide and ester bonds from carboxylic acids is a cornerstone of modern organic synthesis, particularly within the pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of amide and ester bonds from carboxylic acids is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and biotechnology sectors. The target molecule, 2-((6-Methylpyridin-3-yl)oxy)acetic acid, is a representative heterocyclic carboxylic acid, a structural motif prevalent in medicinally active compounds. Direct condensation of such an acid with an amine or alcohol is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid group is a critical prerequisite for successful coupling.

This guide provides a detailed overview of the principal reagents and methodologies for activating the carboxylic acid of 2-((6-Methylpyridin-3-yl)oxy)acetic acid. We will delve into the mechanistic underpinnings of various reagent classes, present comparative data to inform selection, and provide detailed, field-proven protocols for practical application. Special consideration is given to the presence of the pyridine ring, a feature that requires careful selection of reaction conditions to avoid potential side reactions.

The Principle of Carboxylic Acid Activation

The core strategy behind activating a carboxylic acid is to convert the hydroxyl (-OH) group, a poor leaving group, into a highly reactive species that is readily displaced by a nucleophile (such as an amine or alcohol).[2][3] This is typically achieved by reacting the carboxylic acid with a "coupling reagent," which transforms the hydroxyl into a better leaving group, thereby facilitating the formation of the desired amide or ester bond under mild conditions.

G cluster_start Initial State (Inefficient Reaction) cluster_activation Activation Strategy Acid R-COOH (Carboxylic Acid) Salt R-COO⁻ NH₃⁺-R' (Unreactive Salt) Acid->Salt Amine R'-NH₂ (Amine) Amine->Salt label_inefficient Direct mixing leads to acid-base chemistry Acid2 R-COOH Active R-CO-LG (Activated Intermediate) Acid2->Active + Reagent Coupling Reagent Reagent->Active Product R-CO-NHR' (Amide Product) Active->Product + Amine2 R'-NH₂ Amine2->Product Biproduct Byproduct

Caption: General principle of carboxylic acid activation.

Key Classes of Activating Reagents

The choice of activating reagent is critical and depends on factors such as substrate stability, steric hindrance, desired reaction time, and potential for side reactions like racemization in chiral substrates.

Carbodiimides

Carbodiimides, such as EDC , DCC , and DIC , are among the most widely used coupling reagents.[4] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate can then react with a nucleophile.

However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, reducing the yield.[5] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are almost always used. These additives rapidly convert the O-acylisourea into a more stable, yet still reactive, active ester, which then proceeds to acylate the amine.[5][7]

G cluster_main Carbodiimide Activation Pathway cluster_pathways Acid R-COOH O_acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_acyl EDC EDC (R'-N=C=N-R'') EDC->O_acyl Amide Amide Product O_acyl->Amide Path A (Direct) N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Side Reaction (Slow) Active_Ester Active Ester (e.g., OBt-Ester) O_acyl->Active_Ester Path B (Additive) (Fast) Amine R'''-NH₂ Amine->Amide Urea Urea Byproduct HOBt Additive (e.g., HOBt) HOBt->Active_Ester Active_Ester->Amide

Caption: Carbodiimide activation mechanism with and without additives.

Advantages:

  • EDC (Water-Soluble): The hydrochloride salt of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and its urea byproduct are water-soluble, simplifying purification through simple aqueous extraction.[5] This makes it ideal for bioconjugation in aqueous buffers.[8]

  • DIC (Liquid): Diisopropylcarbodiimide (DIC) is a liquid, allowing for easy handling and dispensing. Its diisopropylurea byproduct is soluble in many common organic solvents.[5]

Onium Salts (Uronium/Aminium & Phosphonium)

In recent years, onium salts have become popular due to their high efficiency, rapid reaction rates, and low propensity for side reactions.[7] These reagents require a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), for activation.[7]

Uronium/Aminium Salts

Examples include HBTU , HATU , and COMU . These reagents react with the carboxylate (formed in the presence of a base) to generate a highly reactive activated ester, typically an OBt, OAt, or Oxyma ester.[9][10]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to the electronic properties of its 7-aza-hydroxybenzotriazole (HOAt) leaving group, which accelerates the coupling reaction.[6][10]

A potential side reaction with uronium reagents is the guanidinylation of the incoming amine nucleophile, which can occur if the activation of the carboxylic acid is slow or if excess coupling reagent is used.[10]

Phosphonium Salts

Examples include PyBOP and PyAOP . Similar to uronium salts, they generate activated esters in the presence of a base.

  • PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) is a robust reagent that provides excellent coupling with minimal racemization.[7]

A key advantage of phosphonium salts is that they do not cause the guanidinylation side reaction observed with uronium salts.[10] This makes them particularly suitable for challenging couplings, such as fragment condensation or macrocyclization, where the reagent may be used in excess.[10]

G cluster_main Onium Salt Activation Pathway Carboxylate R-COO⁻ Active_Ester Active Ester (OAt or OBt) Carboxylate->Active_Ester Base Base (e.g., DIPEA) Base->Carboxylate Acid R-COOH Acid->Carboxylate Onium Onium Salt (e.g., HATU, PyBOP) Onium->Active_Ester Amide Amide Product Active_Ester->Amide Amine R'-NH₂ Amine->Amide Byproduct Byproduct

Caption: General mechanism for onium salt-mediated coupling.

Other Methods
  • Acyl Halides (e.g., via SOCl₂): Formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic activation method.[11][12] However, the harsh conditions required can be incompatible with sensitive functional groups present in complex molecules, making it less suitable for many drug development applications.[4]

  • Mixed Anhydrides: Reagents like isobutyl chloroformate can form mixed anhydrides, which are effective acylating agents.[12]

Comparative Summary of Common Coupling Reagents
Reagent ClassExample(s)Additive RequiredBase RequiredKey AdvantagesCommon Side Reactions
Carbodiimide EDC, DIC, DCCYes (HOBt, NHS, Oxyma)No (or mild base)EDC: Water-soluble byproducts; wide applicability.[5]N-acylurea formation (if no additive); racemization.[4][5]
Uronium Salt HBTU, HATU, COMUNo (incorporated)Yes (DIPEA, NMM)High efficiency, fast reaction times.[9]Guanidinylation of amine nucleophile.[10]
Phosphonium Salt PyBOP, PyAOPNo (incorporated)Yes (DIPEA, NMM)High efficiency; no guanidinylation; good for hindered couplings.[10]Byproducts can be challenging to remove.
Acyl Halide SOCl₂, (COCl)₂NoYes (Pyridine, Et₃N)Highly reactive intermediate.Harsh conditions; low functional group tolerance.[4]

Protocols for Activating 2-((6-Methylpyridin-3-yl)oxy)acetic acid

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Amide Coupling via EDC/HOBt

This protocol is a robust and widely used method suitable for a broad range of amines. The use of HOBt is critical to ensure high yield and minimize side reactions.

G Start Dissolve Acid (1 eq) & HOBt (1.2 eq) in anhydrous DMF/DCM Add_EDC Add EDC·HCl (1.2 eq) Start->Add_EDC Activate Stir at RT for 15-60 min (Pre-activation) Add_EDC->Activate Add_Amine Add Amine (1.1 eq) Activate->Add_Amine React Stir at RT for 2-12 h (Monitor by TLC/LC-MS) Add_Amine->React Workup Aqueous Work-up (Wash with aq. HCl, aq. NaHCO₃, brine) React->Workup Purify Dry, Concentrate & Purify (Column Chromatography) Workup->Purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • 2-((6-Methylpyridin-3-yl)oxy)acetic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up reagents (e.g., Ethyl Acetate, 5% aq. HCl, sat. aq. NaHCO₃, brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Activation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-((6-Methylpyridin-3-yl)oxy)acetic acid (1.0 eq) and HOBt (1.2 eq).

    • Dissolve the solids in a minimal amount of anhydrous DMF or DCM (approx. 0.1-0.2 M concentration relative to the acid).

    • Stir the solution at room temperature (RT) and add EDC·HCl (1.2 eq) in one portion.

    • Allow the activation mixture to stir at RT for 15-60 minutes. The solution should remain clear.

  • Amine Coupling:

    • Add the desired amine (1.1 eq), either neat if it is a liquid or as a solution in the reaction solvent.

    • Continue stirring the reaction at RT. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove any unreacted amine and basic byproducts), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Amide Coupling via HATU/DIPEA

This protocol utilizes a modern uronium salt for rapid and highly efficient couplings, often succeeding where other methods fail, especially with sterically hindered substrates.

G Start Dissolve Acid (1 eq) & Amine (1.1 eq) in anhydrous DMF Add_Base Add DIPEA (2.2 eq) Start->Add_Base Add_HATU Add HATU (1.1 eq) Add_Base->Add_HATU React Stir at RT for 1-4 h (Monitor by TLC/LC-MS) Add_HATU->React Workup Aqueous Work-up (Wash with 5% aq. LiCl, aq. HCl, aq. NaHCO₃, brine) React->Workup Purify Dry, Concentrate & Purify (Column Chromatography) Workup->Purify

Caption: Workflow for HATU/DIPEA mediated amide coupling.

Materials:

  • 2-((6-Methylpyridin-3-yl)oxy)acetic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up reagents (e.g., Ethyl Acetate, 5% aq. LiCl, 5% aq. HCl, sat. aq. NaHCO₃, brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere, add 2-((6-Methylpyridin-3-yl)oxy)acetic acid (1.0 eq) and the amine (1.1 eq).

    • Dissolve the components in anhydrous DMF (approx. 0.1-0.2 M).

    • Add DIPEA (2.2 eq) to the solution and stir for 2-5 minutes. Note: See "Special Considerations" below.

  • Coupling:

    • Add HATU (1.1 eq) to the reaction mixture in one portion. The solution may turn yellow.

    • Stir the reaction at RT. These reactions are often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Special Considerations for 2-((6-Methylpyridin-3-yl)oxy)acetic acid

The pyridine nitrogen in the substrate is basic (pKa of pyridinium ion is ~5.2) and will be protonated by the carboxylic acid or react with activating agents under certain conditions.

  • Base Stoichiometry: When using onium salt methods that require a base like DIPEA (Protocol 2), the pyridine nitrogen will consume one equivalent of the base. Therefore, an additional equivalent of DIPEA is required. The protocol above accounts for this (1 eq for the carboxylic acid + 1.1 eq for the amine hydrochloride if used, or just 1 eq for the pyridine nitrogen, rounded to 2.2 eq total for robustness).

  • Reagent Stability: The pyridine moiety is generally stable to modern coupling reagents. Harsher methods like conversion to an acyl chloride with SOCl₂ should be used with caution as they can lead to side reactions at the pyridine nitrogen.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]

  • Wikipedia. Phosphonium coupling. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Peptideweb. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Studley, J. (2019, January 8). Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. Scientific Update. [Link]

  • ResearchGate. Proposed mechanism for activation by uronium salt. [Link]

  • Chemistry LibreTexts. (2023, January 23). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Organic & Biomolecular Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Science Ready. Reflux, Isolation and Purification of Esters – HSC Chemistry. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • El-Faham, A., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 690-697. [Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

Sources

Method

Procedure for synthesizing amide derivatives of 2-((6-Methylpyridin-3-yl)oxy)acetic acid

Application Note & Protocol Topic: Procedure for Synthesizing Amide Derivatives of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid Audience: Researchers, scientists, and drug development professionals. Introduction: The Versati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Procedure for Synthesizing Amide Derivatives of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Amide Bond in Pyridine Scaffolds

The 2-((6-methylpyridin-3-yl)oxy)acetic acid scaffold is a key building block in medicinal chemistry. Its derivatives are explored for a wide range of biological activities, making the efficient and reliable synthesis of its analogues a critical task for drug discovery programs.[1][2] The formation of an amide bond is one of the most frequently utilized reactions in this field, allowing for the systematic modification of a lead compound to explore structure-activity relationships (SAR).[3]

This document serves as a comprehensive guide to the synthesis of amide derivatives from 2-((6-methylpyridin-3-yl)oxy)acetic acid. We will delve into the mechanistic principles behind common amide coupling strategies and provide detailed, field-proven protocols for two robust methods, empowering researchers to confidently generate diverse libraries of these valuable compounds.

Core Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically slow and requires high temperatures, often leading to side reactions and degradation of complex molecules.[4] Therefore, the synthesis is almost universally achieved by "activating" the carboxylic acid. This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by the amine.

The choice of coupling reagent is paramount and depends on factors such as substrate sensitivity, potential for racemization (if chiral centers are present), and the desired reaction conditions.[5] Two of the most reliable and widely adopted classes of coupling reagents are carbodiimides and uronium/aminium salts.

  • Carbodiimide Reagents (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble reagent that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[5][6] A significant advantage of EDC is that its byproduct, a urea derivative, is also water-soluble and can be easily removed during aqueous workup.[6][7] To improve efficiency and suppress side reactions like racemization and the formation of a stable N-acylurea, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[5][7] HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which then cleanly reacts with the amine.[5]

  • Uronium/Aminium Salt Reagents (e.g., HBTU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient coupling reagent known for rapid reaction times and high yields, especially in both solution-phase and solid-phase peptide synthesis.[8][9] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HBTU reacts with the carboxylate anion to form a HOBt active ester, which is then readily attacked by the amine to form the amide bond.[9][10]

General Mechanism of Amide Coupling

The following diagram illustrates the general activation and coupling process, highlighting the key intermediates formed when using a coupling reagent and an additive like HOBt.

Amide Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_additive Step 2: Additive Interception (Optional but Recommended) cluster_coupling Step 3: Nucleophilic Attack by Amine CarboxylicAcid R-COOH (2-((6-Methylpyridin-3-yl)oxy)acetic acid) CouplingReagent Coupling Reagent (e.g., EDC, HBTU) Base Base (e.g., DIPEA) (Deprotonates Acid) CarboxylicAcid->Base + ActiveIntermediate Reactive Intermediate (O-acylisourea) CouplingReagent->ActiveIntermediate Base->ActiveIntermediate Forms Carboxylate HOBt Additive (e.g., HOBt) ActiveIntermediate->HOBt + ActiveEster Active Ester (HOBt-Ester) HOBt->ActiveEster Forms more stable ester, suppresses side reactions Amine Amine (R'-NH2) ActiveEster->Amine + AmideProduct Amide Product Amine->AmideProduct

Caption: General mechanism of amide bond formation.

Experimental Protocols

The following protocols provide detailed procedures for synthesizing amide derivatives of 2-((6-Methylpyridin-3-yl)oxy)acetic acid using two distinct and reliable coupling methodologies.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a classic, cost-effective, and highly reliable procedure suitable for a wide range of amine substrates. The use of water-soluble EDC simplifies purification.[6]

Materials and Reagents:

  • 2-((6-Methylpyridin-3-yl)oxy)acetic acid (1.0 equiv)

  • Desired amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)[5]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)[5]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)[5]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-((6-Methylpyridin-3-yl)oxy)acetic acid (1.0 equiv), the selected amine (1.1 equiv), and HOBt (1.2 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath and stir with a magnetic stir bar.

  • Base and Coupling Reagent Addition: Add DIPEA (2.5 equiv) dropwise to the stirred solution. Following this, add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes.[5]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Workup:

    • Quench the reaction by adding water.

    • If DCM was used as the solvent, dilute the mixture with additional DCM. If DMF was used, dilute with a water-immiscible solvent like Ethyl Acetate (EtOAc).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[9] This washing sequence removes the urea byproduct, excess base, and unreacted starting materials.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Protocol 2: HBTU Mediated Amide Coupling

This method is ideal for more challenging couplings, including those with sterically hindered amines or for reactions where speed is critical. Pre-activation of the acid is a key feature of this protocol.[9]

Materials and Reagents:

  • 2-((6-Methylpyridin-3-yl)oxy)acetic acid (1.0 equiv)

  • Desired amine (1.1 equiv)

  • HBTU (1.1 equiv)[9]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[9]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 10% aqueous citric acid solution or 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup & Pre-activation: Under an inert atmosphere, add 2-((6-Methylpyridin-3-yl)oxy)acetic acid (1.0 equiv) and HBTU (1.1 equiv) to a flame-dried round-bottom flask.[5]

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the solids (to a concentration of approx. 0.1-0.5 M). Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution.[5]

  • Activation Time: Allow the mixture to stir at 0 °C for 15-20 minutes. This "pre-activation" step is crucial for forming the HOBt active ester.

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Workup:

    • Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 10% citric acid or 1 M HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

General Experimental Workflow

The following diagram outlines the logical flow from starting materials to the final, purified product for a typical solution-phase amide synthesis.

Synthesis Workflow Start Starting Materials: - Carboxylic Acid - Amine - Coupling Reagent - Base & Solvent Setup 1. Reaction Setup (Inert atmosphere, 0°C) Start->Setup Reaction 2. Reaction (Stir at RT, 1-18h) Setup->Reaction Monitor 3. Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Workup (Quench & Extract) Monitor->Workup Reaction Complete Purify 5. Purification (Column Chromatography) Workup->Purify Analysis 6. Characterization (NMR, MS, Purity) Purify->Analysis Product Pure Amide Derivative Analysis->Product

Caption: Standard workflow for amide derivative synthesis.

Data Presentation: Example Synthesis Table

Proper documentation is crucial for reproducibility and SAR analysis. The following table provides a template for summarizing the results from the synthesis of a small library of amide derivatives.

EntryAmine (R-NH₂)Coupling MethodTime (h)Yield (%)Purity (LC-MS)
1BenzylamineEDC/HOBt1685>98%
2AnilineHBTU278>99%
3MorpholineEDC/HOBt1291>99%
4tert-ButylamineHBTU465>97%

Troubleshooting Common Issues

  • Incomplete Reaction: If monitoring shows significant unreacted starting material, consider adding another portion of the coupling reagent (0.3-0.5 equiv). For sterically hindered substrates, switching from EDC to a more powerful reagent like HBTU or HATU may be necessary.[5]

  • Low Yield after Workup: The urea byproduct from EDC can sometimes be difficult to remove. Ensure thorough washing during the workup. If the product has some water solubility, back-extraction of the aqueous layers may recover some material.

  • Side Product Formation: The formation of an N-acylurea byproduct can occur if the amine is not sufficiently nucleophilic or if HOBt is omitted.[7] Ensure the use of an additive and that the amine is of good quality.

Conclusion

The synthesis of amide derivatives of 2-((6-Methylpyridin-3-yl)oxy)acetic acid is a straightforward process when robust coupling methodologies are employed. Both the EDC/HOBt and HBTU protocols offer reliable and high-yielding routes to a diverse range of amides. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can efficiently generate compound libraries for biological screening and advance drug discovery efforts.

References

  • BenchChem. (2025). Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for HBTU Coupling Reactions.
  • Organic Synthesis. Acid-Amine Coupling using HBTU.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Synthesis. Acid-Amine Coupling using EDCI.
  • Common Organic Chemistry. HBTU.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Master Organic Chemistry. (2018).
  • PMC.
  • DSpace Repository. (2020). Synthesis And Biological Activity Of 2-((3-cyano-4,6-distyrylpyridin-2-yl) Thio) Acetamide And Its Cyclized Form.

Sources

Application

Application Note: Solvent Engineering for the Selective O-Alkylation of 6-Methylpyridin-3-ol

Topic: Solvent selection for the reaction of chloroacetic acid with 6-methylpyridin-3-ol Content Type: Application Notes and Protocols Executive Summary The reaction between 6-methylpyridin-3-ol and chloroacetic acid is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent selection for the reaction of chloroacetic acid with 6-methylpyridin-3-ol Content Type: Application Notes and Protocols

Executive Summary

The reaction between 6-methylpyridin-3-ol and chloroacetic acid is a critical transformation in medicinal chemistry, serving as a key step in the synthesis of COX-2 inhibitors (e.g., Etoricoxib intermediates) and various agrochemicals.[1][2] The primary challenge in this synthesis is controlling regioselectivity (O-alkylation vs. N-alkylation) and managing the solubility of the zwitterionic product.

This application note provides a comparative analysis of two distinct solvent protocols:

  • Protocol A (Aprotic/Lab-Scale): A high-yield method using DMF/K₂CO₃ for maximum conversion.[1][2]

  • Protocol B (Aqueous/Green-Scale): A sustainable, industrial-preferred method using Water/NaOH with pH-controlled isolation.[1][2]

Mechanistic Insight & Reaction Logic[2]

The Substrate Challenge

6-methylpyridin-3-ol is an amphoteric molecule subject to tautomeric equilibrium.[1][2] Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (keto-form), 3-hydroxypyridines retain significant phenolic character because the keto-form would disrupt the aromatic sextet without the stabilizing conjugation seen in the 2- and 4-isomers.[1][2]

However, in the presence of base, the resulting anion is ambident:

  • O-Nucleophile (Phenoxide): Favored by "hard" interactions and retention of aromaticity.[1][2]

  • N-Nucleophile (Pyridine Nitrogen): Competes if the solvent shields the oxygen or if "soft" electrophiles are used.

Solvent Influence on Selectivity[1]
  • Dipolar Aprotic Solvents (DMF, DMSO): These solvents solvate cations (K⁺, Na⁺) well but leave the anionic nucleophile "naked" and highly reactive. This maximizes rate but can sometimes lower selectivity if the temperature is uncontrolled.[2]

  • Protic Solvents (Water, Alcohols): These form hydrogen bonds with the phenoxide oxygen, slightly reducing its nucleophilicity.[1][2] However, water is highly effective for this specific reaction because it solubilizes the chloroacetate salt and, when used with strong alkalis (NaOH), shifts the equilibrium firmly toward the phenoxide, which is more nucleophilic than the neutral pyridine nitrogen.

Reaction Pathway Diagram

ReactionMechanism Reactant 6-Methylpyridin-3-ol Base Base Deprotonation (NaOH or K2CO3) Reactant->Base Anion Ambident Anion (Phenoxide vs N-Ion) Base->Anion TS_O O-Attack (Major) Retains Aromaticity Anion->TS_O Preferred path (Hard-Hard interaction) TS_N N-Attack (Minor) Forms Pyridinium Anion->TS_N Competing path Electrophile + Chloroacetic Acid Electrophile->TS_O Product Product: (6-Methylpyridin-3-yloxy) acetic acid TS_O->Product Williamson Ether Synthesis SideProduct Side Product: N-Alkylated Zwitterion TS_N->SideProduct

Figure 1: Mechanistic pathway highlighting the bifurcation between O- and N-alkylation.[1][2]

Solvent Selection Matrix

ParameterDMF (Dimethylformamide) Water (Aqueous NaOH) Ethanol/Methanol
Reaction Type Homogeneous (mostly)Homogeneous (at high pH)Heterogeneous (Slurry)
Base System K₂CO₃ or Cs₂CO₃NaOH or KOHNaOEt or NaOH
Reaction Rate Very High ("Naked" anion)Moderate to HighModerate
Selectivity (O:N) High (>95:[1][2]5)Good (>90:10)Moderate
Work-up Difficult (High BP solvent, water wash required)Excellent (pH adjustment precipitates product)Good (Filtration)
Green Score Low (Reprotoxic, difficult disposal)High (Green solvent, cheap)Medium
Recommendation Use for Small Scale / High Value Use for Scale-Up / Industrial Use for Recrystallization

Detailed Experimental Protocols

Protocol A: High-Yield Lab Scale (DMF/K₂CO₃)

Recommended for initial synthesis, medicinal chemistry libraries, or when water-free conditions are strictly required.[1][2]

Reagents:

  • 6-methylpyridin-3-ol (1.0 eq)[2][3][4]

  • Ethyl chloroacetate or Chloroacetic acid (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.5 eq)[1]

  • DMF (anhydrous, 10 vol)

Procedure:

  • Dissolution: Charge a round-bottom flask with 6-methylpyridin-3-ol and DMF. Stir until dissolved.

  • Deprotonation: Add K₂CO₃ (powdered) in one portion. Stir at room temperature for 30 minutes to ensure phenoxide formation.

  • Alkylation:

    • If using Chloroacetic acid: Pre-mix acid with 0.5 eq of base to neutralize before adding, or add slowly to the excess base in the pot.

    • If using Ethyl Chloroacetate: Add dropwise via syringe.[1][2]

  • Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[1][2]

  • Work-up:

    • Cool to room temperature.[1][2][4][5][6]

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • If ester was used:[2][7][8][9][10] The product may precipitate or require extraction with Ethyl Acetate.[2]

    • If acid was used:[2][6][8][9][11] Adjust pH to ~3.5 with 1N HCl.[2] The zwitterionic product will precipitate.[2]

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.[2]

Protocol B: Green Industrial Scale (Water/NaOH)

Recommended for multi-gram to kilogram scale-up.[1][2] This method utilizes the "Isoelectric Point Precipitation" technique for self-purification.

Reagents:

  • 6-methylpyridin-3-ol (1.0 eq)[2][3][4]

  • Chloroacetic acid (1.2 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq total usage)

  • Water (Deionized, 5-8 vol)[1][2]

Procedure:

  • Preparation of Nucleophile:

    • In a reactor, dissolve NaOH (1.1 eq) in Water (3 vol).

    • Add 6-methylpyridin-3-ol (1.0 eq).[2][4] Stir until a clear yellow/orange solution forms (Sodium phenoxide formation).[2]

  • Preparation of Electrophile:

    • Separately, neutralize Chloroacetic acid (1.2 eq) with NaOH (1.1 eq) in Water (2 vol) to form Sodium Chloroacetate.[1] Keep temperature <20°C to prevent hydrolysis.[1][2]

  • Reaction:

    • Add the Sodium Chloroacetate solution to the Phenoxide solution.

    • Heat the mixture to reflux (approx. 100°C) for 6–12 hours.

    • Note: Reflux is required in water to overcome the solvation shell of the anion.

  • Isolation (The Critical Step):

    • Cool the reaction mass to 20–25°C.

    • The solution is currently basic (pH >10), containing the product as a soluble sodium carboxylate salt.[1]

    • Slowly add conc.[2][8] HCl or H₂SO₄ dropwise while monitoring pH.[1][2]

    • Target pH: Adjust to pH 3.0 – 4.0 .

    • Observation: The solution will become cloudy as the free acid (zwitterion) reaches its isoelectric point and precipitates.[1]

  • Filtration: Stir the slurry at 5°C for 1 hour to maximize yield. Filter the white/off-white solid.[2]

  • Wash: Wash the cake with minimal ice-cold water (to remove NaCl) and Acetone (to remove unreacted organics).

Process Validation & Analytical Check

Analytical Markers
  • 1H NMR (DMSO-d6): Look for the singlet (2H) at ~4.7 ppm corresponding to the -OCH2COOH protons.[1][2] The aromatic protons of the pyridine ring should show a characteristic shift compared to the starting material.

  • HPLC Purity: Use a C18 column with a buffered mobile phase (Phosphate buffer pH 3.0 / Acetonitrile) to prevent peak tailing of the basic pyridine nitrogen.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Precipitation) pH missed the isoelectric point.The product is soluble at pH < 2 (cation) and pH > 6 (anion).[1] Strictly target pH 3.[2]5.
N-Alkylation Impurity Reaction temperature too high or base too weak.[1][2]Ensure strong base (NaOH) is used to fully deprotonate the phenol. Keep temp <100°C.
Product is Colored (Brown) Oxidation of the phenol.[1][12]Perform reaction under Nitrogen atmosphere. Add trace sodium metabisulfite during workup.[2]

Workflow Visualization

SolventSelection Start Start: Solvent Selection ScaleCheck What is the Reaction Scale? Start->ScaleCheck SmallScale < 10 Grams / Lab Scale ScaleCheck->SmallScale LargeScale > 100 Grams / Industrial ScaleCheck->LargeScale DMF_Route Select Protocol A: DMF / K2CO3 SmallScale->DMF_Route Priority: Speed/Yield Water_Route Select Protocol B: Water / NaOH LargeScale->Water_Route Priority: Safety/Cost Workup_DMF Workup: Aqueous quench + Extraction or Acidify to precipitate DMF_Route->Workup_DMF Workup_Water Workup: Direct Acidification (pH 3.5) Isoelectric Precipitation Water_Route->Workup_Water Final Isolate (6-Methylpyridin-3-yloxy)acetic acid Workup_DMF->Final Workup_Water->Final

Figure 2: Decision matrix for selecting the appropriate solvent system based on scale and priorities.

References

  • Synthesis of Etoricoxib Intermediates

    • Patent Context: Processes for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone often utilize the O-alkylation of hydroxypyridines as a preliminary step or in analogous ether synthesis.[1][2]

    • Source: US Patent 2012/0232281 A1.[1][2] "Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone".

    • [1]

  • General Reactivity of Hydroxypyridines

    • Mechanistic Insight: "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species" (Discusses O vs N selectivity).
    • Source: Tetrahedron Letters, 2024.[1][2][13][14]

  • Product Properties (Isoelectric Precipitation)

    • Compound Data: 2-(6-Methylpyridin-3-yl)acetic acid and related ether derivatives.[2]

    • Source: Ambeed / Sigma Aldrich Product Entries (CAS 19733-96-1 for related acetic acid derivatives).[1][2]

  • Green Chemistry in Nucleophilic Substitution

    • Solvent Selection: "Solvent Replacement Str
    • Source: Asian Journal of Green Chemistry / UPM Review.[2]

    • (General Reference for Solvent Selection Principles).[2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid

Welcome to the technical support center for the synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with this synthesis, empowering you to improve low yields and obtain a high-purity final product. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles.

Introduction to the Synthesis

The synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid is a two-step process. The first key transformation is a Williamson ether synthesis, an SN2 reaction between the sodium salt of 6-methyl-3-pyridinol and an ethyl haloacetate (typically ethyl chloroacetate or bromoacetate) to form the intermediate ester, ethyl 2-((6-methylpyridin-3-yl)oxy)acetate. The second step involves the hydrolysis of this ester to yield the final carboxylic acid product. While seemingly straightforward, each step presents unique challenges that can lead to diminished yields. This guide will dissect these challenges and provide actionable solutions.

Overall Reaction Scheme:

Reaction_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 6-methyl-3-pyridinol 6-Methyl-3-pyridinol Intermediate_Ester Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate 6-methyl-3-pyridinol:e->Intermediate_Ester:w + Base Base (e.g., NaH, NaOH) Solvent1 Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) Intermediate_Ester_2 Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate Alkylating_Agent Ethyl Chloroacetate or Bromoacetate Alkylating_Agent:e->Intermediate_Ester:w + Final_Product 2-((6-Methylpyridin-3-yl)oxy)acetic acid Intermediate_Ester_2:e->Final_Product:w + Base_Hydrolysis Base (e.g., NaOH, KOH) Solvent2 Solvent (e.g., Ethanol/Water) Acid_Workup Acid Workup (e.g., HCl)

Figure 1. Overall two-step synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

Part 1: Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, providing causal explanations and corrective actions.

Issue 1: Low or No Yield in Williamson Ether Synthesis (Step 1)

The Williamson ether synthesis is the linchpin of this procedure, and its failure is the most common reason for poor overall yields.[1][2]

Q: Why is my Williamson ether synthesis failing or giving low yields?

A: Several factors can contribute to a low-yielding Williamson ether synthesis. A systematic approach to troubleshooting is recommended.

Troubleshooting Flowchart:

Troubleshooting_Williamson_Ether_Synthesis start Low Yield in Step 1? check_deprotonation Is Deprotonation Complete? start->check_deprotonation check_reagents Are Reagents High Quality? start->check_reagents check_conditions Are Reaction Conditions Optimal? start->check_conditions side_reactions Are Side Reactions Occurring? start->side_reactions base_strength Use a Stronger Base (e.g., NaH) check_deprotonation->base_strength No anhydrous Ensure Anhydrous Conditions check_deprotonation->anhydrous No alkyl_halide Use a More Reactive Alkyl Halide (Br > Cl) check_reagents->alkyl_halide No fresh_reagents Use Fresh/Pure Reagents check_reagents->fresh_reagents No solvent Use Polar Aprotic Solvent (DMF, DMSO) check_conditions->solvent No temperature Optimize Temperature (50-100 °C) check_conditions->temperature No time Increase Reaction Time check_conditions->time No n_alkylation Check for N-Alkylation side_reactions->n_alkylation Possible elimination Check for Elimination side_reactions->elimination Possible

Figure 2. Troubleshooting flowchart for low yields in the Williamson ether synthesis step.

Detailed Corrective Actions:

Potential Cause Explanation Recommended Action
Incomplete Deprotonation 6-Methyl-3-pyridinol has a pKa estimated to be around 10.59.[3] If a base is not strong enough to fully deprotonate the hydroxyl group, the concentration of the nucleophilic pyridinoxide will be low.Use a strong base such as sodium hydride (NaH) to ensure complete and irreversible deprotonation.[4] If using a weaker base like NaOH or KOH, ensure it is used in excess and that water is effectively removed.
Presence of Water Water will react with strong bases like NaH and can also hydrolyze the ethyl haloacetate. The pyridinoxide is a stronger base than hydroxide and will be protonated by any water present.Use anhydrous solvents and dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Nucleophilicity The choice of solvent can significantly impact the nucleophilicity of the pyridinoxide. Protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its reactivity.Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] These solvents solvate the cation but leave the anion relatively "naked" and more nucleophilic.
Unreactive Alkylating Agent The reactivity of the ethyl haloacetate follows the order I > Br > Cl. If using ethyl chloroacetate, the reaction may be sluggish.Consider using ethyl bromoacetate, which is more reactive. Alternatively, a catalytic amount of sodium or potassium iodide can be added to the reaction with ethyl chloroacetate to generate the more reactive ethyl iodoacetate in situ (Finkelstein reaction).
Side Reaction: N-Alkylation 6-Methyl-3-pyridinol is an ambident nucleophile, meaning alkylation can occur at either the oxygen or the nitrogen atom. N-alkylation leads to the formation of a pyridinium salt, a common side product.[6][7]O-alkylation is generally favored when the free anion is the nucleophile. Using a strong base to fully deprotonate the hydroxyl group can favor O-alkylation. Softer alkylating agents (e.g., ethyl iodide) tend to favor N-alkylation, while harder alkylating agents favor O-alkylation.
Side Reaction: Elimination The alkoxide is a strong base and can induce elimination (E2) of the alkyl halide, especially at higher temperatures. However, with a primary halide like ethyl haloacetate, this is less of a concern.[4][8]Maintain a moderate reaction temperature (typically 50-100°C). Since a primary halide is used, elimination is less likely to be the primary cause of low yield.
Issue 2: Low Yields or Difficulties in the Hydrolysis Step (Step 2)

Q: My hydrolysis of ethyl 2-((6-methylpyridin-3-yl)oxy)acetate is not going to completion or is giving a low yield of the final product. What could be the problem?

A: The alkaline hydrolysis (saponification) of the ester is generally a high-yielding reaction, but issues can arise from incomplete reaction or difficult workup.[1][5]

Troubleshooting Hydrolysis:

Potential Cause Explanation Recommended Action
Incomplete Hydrolysis The hydrolysis may be slow due to insufficient base, low temperature, or short reaction time.Ensure at least one equivalent of a strong base (e.g., NaOH or KOH) is used. Heating the reaction mixture (e.g., refluxing in ethanol/water) will increase the reaction rate. Monitor the reaction by TLC until the starting ester is fully consumed.[9]
Product Loss During Workup The final product is a carboxylic acid, which will be in its carboxylate salt form in the basic reaction mixture. If the solution is not sufficiently acidified during workup, the product will remain in the aqueous layer and will not be extracted into the organic solvent.After hydrolysis, carefully acidify the reaction mixture with an acid like HCl to a pH of around 2-3.[10] This will protonate the carboxylate, making the product less water-soluble and extractable with an organic solvent like ethyl acetate.
Emulsion Formation During the extraction process, emulsions can form, making phase separation difficult and leading to product loss.Add a saturated brine solution to the separatory funnel to help break up emulsions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Williamson ether synthesis of 6-methyl-3-pyridinol?

A1: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that will irreversibly deprotonate the pyridinol, driving the equilibrium towards the formation of the more reactive pyridinoxide.[4] This minimizes the presence of the less reactive neutral pyridinol in the reaction mixture.

Q2: Can I use a weaker base like potassium carbonate (K₂CO₃)?

A2: While K₂CO₃ is sometimes used in Williamson ether syntheses, it may not be strong enough to fully deprotonate 6-methyl-3-pyridinol, given its estimated pKa of around 10.59.[3] This can result in a lower concentration of the active nucleophile and consequently, a lower yield. If a stronger base is not available, using K₂CO₃ may require more forcing conditions (higher temperature, longer reaction time).

Q3: How do I purify the final product, 2-((6-Methylpyridin-3-yl)oxy)acetic acid?

A3: The most common method for purifying solid organic compounds is recrystallization.[5][11] After extraction and evaporation of the solvent, the crude solid can be recrystallized from a suitable solvent. Water or a mixture of ethanol and water are often good choices for polar compounds like carboxylic acids. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Q4: How can I confirm that I have synthesized the correct product?

A4: The structure of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR are crucial for confirming the structure. You should see characteristic peaks for the pyridyl ring protons, the methyl group, the methylene protons of the acetic acid moiety, and the carboxylic acid proton.

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

  • Melting Point: The melting point of the purified product should be sharp and match the literature value (around 160°C).[10]

Part 3: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of Ethyl 2-((6-methylpyridin-3-yl)oxy)acetate (Step 1)

Protocol_1_Workflow start Start add_pyridinol Add 6-methyl-3-pyridinol to anhydrous DMF under N2 start->add_pyridinol cool_solution Cool to 0 °C add_pyridinol->cool_solution add_base Add NaH portion-wise cool_solution->add_base stir_deprotonation Stir at room temperature for 30-60 min add_base->stir_deprotonation add_alkyl_halide Add ethyl bromoacetate dropwise at 0 °C stir_deprotonation->add_alkyl_halide warm_and_stir Warm to room temperature and stir for 12-18 h add_alkyl_halide->warm_and_stir quench Quench with water warm_and_stir->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with brine extract->wash dry_and_concentrate Dry over Na2SO4 and concentrate wash->dry_and_concentrate purify Purify by column chromatography dry_and_concentrate->purify end Obtain Intermediate Ester purify->end

Figure 3. Workflow for the synthesis of the intermediate ester.

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 6-methyl-3-pyridinol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0°C and add ethyl bromoacetate (1.1 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure ethyl 2-((6-methylpyridin-3-yl)oxy)acetate.

Protocol 2: Synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid (Step 2)

Procedure:

  • Dissolve the ethyl 2-((6-methylpyridin-3-yl)oxy)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.5-2.0 eq) and heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.[10]

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • If necessary, recrystallize the crude product from water or an ethanol/water mixture to obtain the pure 2-((6-Methylpyridin-3-yl)oxy)acetic acid.[5][11]

References

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • "Williamson Ether Synthesis". Chemistry Steps. Retrieved March 7, 2024, from [Link]

  • "The Williamson Ether Synthesis". University of Colorado Boulder. Retrieved March 7, 2024, from [Link]

  • Ashenhurst, J. (2022). "The Williamson Ether Synthesis". Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • "Williamson Ether Synthesis". ChemTalk. Retrieved March 7, 2024, from [Link]

  • "Why n-alkylation is more favorable than o-alkyation?". ResearchGate. Retrieved March 7, 2024, from [Link]

  • "Williamson Ether Synthesis". Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • "Purifying by recrystallisation". Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Syaima, H., Suryanti, V., & Rahardjo, S. B. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6), 1265-1282.
  • "pKa values bases". University of Tartu. Retrieved March 7, 2024, from [Link]

  • Sun, Z., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13.
  • "Pyridineacetic acid, 6-methyl-, ethyl ester". Organic Syntheses. Retrieved March 7, 2024, from [Link]

  • "6-methyl-2-ethyl-3-hydroxypyridine". ChemBK. Retrieved March 7, 2024, from [Link]

  • "Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication". Google Patents.

Sources

Optimization

Purification strategies for 2-((6-Methylpyridin-3-yl)oxy)acetic acid crude mixtures

Content Type: Troubleshooting Guide & FAQ Audience: Researchers, Process Chemists, and Drug Development Scientists Subject: Downstream Processing of Amphoteric Pyridinyl Ethers Introduction: Understanding Your Molecule W...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Troubleshooting Guide & FAQ Audience: Researchers, Process Chemists, and Drug Development Scientists Subject: Downstream Processing of Amphoteric Pyridinyl Ethers

Introduction: Understanding Your Molecule

Welcome to the Technical Support Center. You are likely working with 2-((6-Methylpyridin-3-yl)oxy)acetic acid , a critical intermediate often used in the synthesis of PPAR agonists or GPR40 modulators.[1]

To purify this compound effectively, you must exploit its amphoteric nature .[1]

  • The Basic Center: The pyridine nitrogen (

    
    ).[2]
    
  • The Acidic Center: The carboxylic acid tail (

    
    ).
    
  • The Linkage: An ether bond at the 3-position, distinguishing it from N-alkylated impurities.

This molecule exists as a zwitterion at neutral pH.[1] Your purification strategy must differentiate between the target O-alkylated product (amphoteric) and the likely N-alkylated side product (permanently cationic/zwitterionic betaine).

Module 1: The "pH Switch" Extraction Protocol

Best for: Removing inorganic salts and N-alkylated impurities from crude reaction mixtures.[1]

The Logic: The target molecule's solubility profile changes drastically with pH. The N-alkylated impurity (a quaternary ammonium betaine) remains highly water-soluble across the entire pH range due to its permanent positive charge.[1] We exploit this to wash it away.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude solid in Water (approx. 10 volumes).[1]

  • Acidic Wash (Removal of Neutrals):

    • Adjust pH to 1.0–2.0 using 6M HCl.[1]

    • State: Target is Cationic (Pyridinium form).[1]

    • Wash with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Result: Unreacted neutral starting materials (if any) move to the organic layer. The Target and N-alkyl impurities stay in the water.[1] Discard the organic layer.[1]

  • Isoelectric Precipitation (The Critical Step):

    • Slowly adjust the aqueous layer pH to the Isoelectric Point (pI) , typically pH 4.5–5.5 , using 5M NaOH.

    • Observation: The solution should become cloudy as the zwitterionic form reaches minimum solubility.

    • Action: Stir at 0–5°C for 2 hours.

    • Filtration: If a solid precipitates, filter it.[1] This is often high-purity product.[1]

    • If no precipitate:[1] Proceed to Step 4.

  • Extraction (If Precipitation Fails):

    • At pH 4.5–5.5, extract the aqueous phase with n-Butanol or Isopropanol/DCM (3:1) .[1]

    • Mechanism:[1][3][4][5][6] The target zwitterion is lipophilic enough to enter the polar organic phase. The highly polar N-alkyl betaine and inorganic salts (NaCl) prefer the water phase.

  • Evaporation: Concentrate the organic layer to dryness.[1]

pH_Switch_Protocol Start Crude Mixture (Water Soluble) Acidify Acidify to pH 1.0 (Target = Cationic) Start->Acidify Wash Wash with EtOAc Acidify->Wash Split Phase Separation Wash->Split Org_Waste Organic Layer: Neutral Impurities (Discard) Split->Org_Waste Top Layer Aq_Phase Aqueous Layer: Target + Salts + N-Alkyl Split->Aq_Phase Bottom Layer Adjust_pH Adjust to pI (pH 4.5-5.5) (Target = Zwitterion) Aq_Phase->Adjust_pH Precip_Check Precipitate Formed? Adjust_pH->Precip_Check Filter Filter Solid (High Purity Product) Precip_Check->Filter Yes Extract Extract with n-BuOH (Target enters Organic) Precip_Check->Extract No

Figure 1: The pH-Switch purification logic separating the amphoteric target from permanently charged impurities.[1]

Module 2: Troubleshooting Impurities
Issue: High Levels of N-Alkylated Impurity
  • Symptom: HPLC shows a peak with similar UV spectra but much lower retention time (more polar).

  • Cause: During synthesis, the pyridine nitrogen competed with the oxygen nucleophile. This forms a pyridinium betaine (Zwitterion: N⁺-CH₂-COO⁻).[1]

  • Solution:

    • Recrystallization: Use Ethanol/Water (9:1) .[1] The ionic betaine is often too soluble in water/alcohol mixtures to crystallize, while the ether target will crystallize upon cooling.

    • Resin Treatment: Pass the aqueous solution (at pH 7) through a Hydrophobic Interaction Resin (e.g., HP-20) .[1] The aromatic ether binds; the highly polar betaine flows through. Elute the target with Methanol.[1]

Issue: Inorganic Salt Contamination (High Ash Content) [1]
  • Symptom: Product weight is higher than theoretical yield; white residue remains after combustion.[1]

  • Solution:

    • Solvent Trituration: Triturate the crude solid with dry Methanol or Ethanol .[1] The organic product dissolves; inorganic salts (NaCl/KCl) remain suspended. Filter the salts out.[1][4][7]

Module 3: Chromatographic Strategies

If extraction fails to meet purity specs (>98%), use these chromatographic conditions.

ParameterReverse Phase (C18)Ion Exchange (Anion)
Stationary Phase C18 (ODS)Strong Anion Exchange (SAX)
Mobile Phase A Water + 0.1% TFA (pH ~2)Water (pH 7)
Mobile Phase B Acetonitrile1M Ammonium Acetate
Mechanism HydrophobicityCharge Interaction
Why use it? General purity cleanup.[1]Separating N-alkyl vs O-alkyl.
Notes At pH 2, the pyridine is protonated (cationic) and elutes faster than neutral impurities but slower than salts.The carboxylic acid binds to the resin. Elute with a salt gradient.[1]
Frequently Asked Questions (FAQ)

Q1: Why is my yield low after the pH adjustment step? A: You likely hit the exact isoelectric point (pI) where the compound precipitated, but the volume of water was too high, keeping it solubilized.

  • Fix: Concentrate the aqueous solution to 20% of its original volume before adjusting to pH 4.5.

Q2: Can I use silica gel chromatography? A: Standard silica is risky.[1] The basic pyridine nitrogen will streak/tail on acidic silica silanols.[1]

  • Fix: If you must use normal phase, add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA 90:9:1) to neutralize the silica surface.

Q3: How do I distinguish the O-alkylated product from the N-alkylated impurity by NMR? A: Look at the chemical shift of the methylene group (-CH₂-):

  • O-Alkyl (Target):

    
     ppm.[1]
    
  • N-Alkyl (Impurity):

    
     ppm (Deshielded by the positive nitrogen).[1][2]
    
References
  • Synthesis and Properties of Pyridinyl Acetic Acids

    • Source: Sigma-Aldrich. "2-(6-Methylpyridin-3-yl)acetic acid Product Information."[1] Accessed 2026.[1][8][9]

    • Relevance: Confirms physical properties and handling of similar pyridine-acetic acid derivatives [1].[1]

    • URL:[1]

  • N- vs O-Alkylation Selectivity

    • Source: Syaima, H., et al. (2020). "Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid..." Chiang Mai Journal of Science.
    • Relevance: Discusses the competition between N- and O- nucleophiles in pyridine ring systems and purification via metal complexation/precipitation [2].[1]

    • URL:

  • Source:Organic Process Research & Development (General Principles of Zwitterion Isolation).
  • Solubility Data for Process Design

    • Source:Journal of Chemical & Engineering Data.
    • Relevance: Supports the selection of n-Butanol and Alcohols for extracting polar zwitterions from high-salt aqueous phases.[1]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-((6-Methylpyridin-3-yl)oxy)acetic acid

Welcome to our dedicated technical support guide for the purification of 2-((6-Methylpyridin-3-yl)oxy)acetic acid via recrystallization. This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the purification of 2-((6-Methylpyridin-3-yl)oxy)acetic acid via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 2-((6-Methylpyridin-3-yl)oxy)acetic acid?

An ideal solvent for the recrystallization of any compound, including 2-((6-Methylpyridin-3-yl)oxy)acetic acid, should exhibit a specific set of characteristics to ensure both high purity and good recovery of the final product.[1][2][3] The key properties are:

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1][2] This temperature-dependent solubility is the cornerstone of recrystallization, allowing the compound to dissolve when hot and crystallize upon cooling, leaving impurities behind in the solvent.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent, allowing for their removal by hot filtration, or remain highly soluble in the cold solvent, so they do not co-crystallize with the desired product.[1][3]

  • Chemical Inertness: The solvent must not react with 2-((6-Methylpyridin-3-yl)oxy)acetic acid.[2][3] Given the presence of a carboxylic acid and a pyridine ring, reactive solvents should be avoided.

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[2][4]

  • Safety: The chosen solvent should have a low toxicity and flammability profile.[5]

Q2: Based on the structure of 2-((6-Methylpyridin-3-yl)oxy)acetic acid, what solvents are recommended for initial screening?

2-((6-Methylpyridin-3-yl)oxy)acetic acid is a moderately polar molecule. The presence of a carboxylic acid group allows for hydrogen bonding, while the pyridine ring and methyl group contribute to its overall polarity. A good starting point for solvent screening involves testing a range of solvents with varying polarities.

SolventPolarityRationale
Water HighThe carboxylic acid group may impart some water solubility, especially at elevated temperatures.
Ethanol HighA common solvent for moderately polar organic compounds and can engage in hydrogen bonding.[2]
Methanol HighSimilar to ethanol, it is a polar protic solvent often used for heterocyclic compounds.[2]
Ethyl Acetate MediumA polar aprotic solvent with good solvating power.[2]
Acetone MediumA volatile, polar aprotic solvent.[2]
Toluene LowA non-polar solvent; useful to test if solubility in polar solvents is too high at room temperature.[2]
Mixed Solvents VariableA mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective if no single solvent is ideal.[1] Common combinations include ethanol/water, acetone/water, or ethyl acetate/hexanes.
Q3: How do I perform a small-scale solvent screening test?

A systematic approach to solvent screening is crucial to identify the optimal recrystallization conditions.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 50-100 mg of crude 2-((6-Methylpyridin-3-yl)oxy)acetic acid into several test tubes.

  • Room Temperature Solubility: To each test tube, add a different potential solvent dropwise (starting with ~0.5 mL) and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[3]

  • Hot Solubility: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a water or sand bath.[3] Continue to add small portions of the solvent until the solid just dissolves.[4] Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.[6]

  • Observation: Observe the formation of crystals. The solvent system that yields a good quantity of well-formed crystals is the most promising for a larger-scale recrystallization.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. * Too much solvent was used: This is the most common reason for crystallization failure.[7] The solution is not supersaturated. * The compound is highly soluble in the chosen solvent even at low temperatures. * Boil off some of the solvent to concentrate the solution and attempt to cool again.[7] * If concentrating the solution is not effective, select a less polar solvent or use a mixed-solvent system with an anti-solvent.[5]
"Oiling out" occurs instead of crystallization. * The melting point of the compound is lower than the boiling point of the solvent. [7] * The compound is significantly impure. [7]* Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7] * Consider using a lower-boiling point solvent. * If impurities are the issue, a preliminary purification step (e.g., column chromatography) may be necessary.
Crystallization happens too quickly, resulting in fine powder or impure crystals. * The solution is too concentrated. * The solution cooled too rapidly. * Re-heat the solution and add a small amount of extra solvent to slightly decrease the saturation.[8] * Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.
Low recovery of the purified product. * Too much solvent was used during recrystallization. [8][9] * The crystals were washed with a solvent that was not ice-cold. * Premature crystallization occurred during hot filtration. * Use the minimum amount of hot solvent necessary for dissolution.[4] * Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. * Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crystallizing on the filter paper.
Colored impurities remain in the final product. * The impurities are not effectively removed by recrystallization alone. * Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[10] Use charcoal sparingly as it can also adsorb the desired product.

Recrystallization Workflow

The following diagram illustrates the decision-making process and steps involved in a successful recrystallization experiment.

Recrystallization_Workflow start_end start_end process process decision decision output output issue issue start Start: Crude 2-((6-Methylpyridin-3-yl)oxy)acetic acid solvent_screen Solvent Screening (Small Scale) start->solvent_screen dissolve Dissolve Crude Product in Minimum Hot Solvent solvent_screen->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath check_crystals Crystals Formed? ice_bath->check_crystals oiling_out Oiling Out? check_crystals->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Reduce solvent volume - Scratch flask - Add seed crystal check_crystals->troubleshoot_no_crystals No collect Collect Crystals (Vacuum Filtration) oiling_out->collect No troubleshoot_oiling Troubleshoot: - Reheat, add more solvent - Cool slowly - Change solvent oiling_out->troubleshoot_oiling Yes wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve

Caption: A flowchart of the recrystallization process.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Help! Recrystallization sources of error. (2012, February 7). Reddit. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Protocols for 6-Methylpyridin-3-ol

The "Zwitterionic Trap": Understanding Your Impurity Before attempting purification, you must understand why 6-methylpyridin-3-ol (hereafter 6-MP-3-ol ) is difficult to remove.[1] It is an amphoteric molecule, possessing...

Author: BenchChem Technical Support Team. Date: March 2026

The "Zwitterionic Trap": Understanding Your Impurity

Before attempting purification, you must understand why 6-methylpyridin-3-ol (hereafter 6-MP-3-ol ) is difficult to remove.[1] It is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group.

  • The Challenge: It can behave as a cation, an anion, or a neutral zwitterion depending on the pH. Standard extractions often fail because the molecule "hides" in the organic layer at neutral pH or trails badly on silica gel due to interactions with silanols.

  • The Solution: You must exploit its ionizable groups to force it into the aqueous phase or bind it to a solid support.

Physicochemical Profile
PropertyValueImplication for Workup
Structure Pyridine ring, 3-OH, 6-MeAmphoteric (Acid/Base active)
pKa (Pyridine N) ~5.8 - 6.2Protonates (becomes cation) at pH < 4
pKa (Phenolic OH) ~9.0 - 9.5Deprotonates (becomes anion) at pH > 11
LogP ~1.2 (Neutral)Moderately lipophilic; soluble in EtOAc/DCM when neutral
Boiling Point High (MP: 168-171°C)Do not distill. Sublimation is inefficient.[1][2][3][4]

Method A: The pH-Switch Extraction (Scalable)

Best for: Large-scale reactions (>1g) where the target product is Neutral or Non-Ionizable .[1]

This method uses the amphoteric nature of 6-MP-3-ol to force it into the aqueous layer.[1] The strategy changes based on your target product's stability.

Protocol 1: The "Double-Wash" Strategy (Recommended)

This protocol ensures removal regardless of whether the impurity exists as a free base or a zwitterion.

  • Dilution: Dilute your reaction mixture with a non-polar solvent (DCM or EtOAc). Avoid ether if possible, as 6-MP-3-ol has higher solubility in ether.[1]

  • Acid Wash (Removes Pyridine form):

    • Wash the organic layer 2x with 1M HCl .

    • Mechanism:[1][5][6][7] Protonates the pyridine nitrogen (

      
      ), making it highly water-soluble.[1]
      
    • Check: If your product is an amine, STOP . Use Method C (Scavenging).

  • Base Wash (Removes Phenol form):

    • Wash the organic layer 2x with 1M NaOH (or sat.

      
       if product is ester-sensitive).[1]
      
    • Mechanism:[1][5][6] Deprotonates the hydroxyl group (

      
      ), locking it in the aqueous phase.[1]
      
  • Brine & Dry: Wash with brine, dry over

    
    , and concentrate.
    
Visualization: The pH-Switch Decision Tree

LLE_Workflow start Start: Crude Mixture (Target + 6-MP-3-ol) decision Is your Target Product Basic (Amine)? start->decision yes_amine YES: Acid wash will remove product too. decision->yes_amine Yes no_amine NO: Product is Neutral/Acidic decision->no_amine No alt_route Use Method C (Scavenging) or Method B (Chromatography) yes_amine->alt_route step1 Step 1: Dissolve in EtOAc/DCM no_amine->step1 step2 Step 2: Wash with 1M HCl (Removes 6-MP-3-ol as Cation) step1->step2 step3 Step 3: Wash with 1M NaOH (Removes residual 6-MP-3-ol as Anion) step2->step3 finish Result: Purified Organic Layer step3->finish

Figure 1: Decision tree for Liquid-Liquid Extraction based on target product properties.

Method B: Chromatographic Solutions

Best for: Complex mixtures where extraction is impossible (e.g., product is also amphoteric).

6-MP-3-ol is notorious for "streaking" or "tailing" on standard silica gel.[1] This is caused by the basic pyridine nitrogen interacting with acidic silanol groups (


) on the silica surface.
Troubleshooting the "Streak"

To obtain a sharp peak and separate 6-MP-3-ol from your product, you must modify the mobile phase.[1]

ModifierConcentrationMechanismCompatibility
Triethylamine (TEA) 1-2% v/vCompetes for Silanols. The TEA saturates the acidic sites on silica, allowing 6-MP-3-ol to elute freely.[1]Best Choice. Compatible with most organics.
Ammonium Hydroxide (

)
0.5-1% v/vDeprotonates Silanols. Creates a basic environment, suppressing interaction.[1]Requires DCM/MeOH systems. Immiscible with Hexane.
Acetic Acid 1% v/vProtonates the Base. Keeps 6-MP-3-ol in cationic form.[1]Risky. Can cause 6-MP-3-ol to stick harder to silica if not polar enough.[1]
Recommended Flash Protocol (DCM/MeOH)
  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of DCM + 1% TEA .

  • Mobile Phase: Run a gradient of DCM to 10% MeOH/DCM. Maintain 1% TEA throughout the gradient.

  • Result: 6-MP-3-ol will elute as a sharp peak (usually more polar than non-H-bonding products).[1]

Method C: Resin Scavenging (The "Magic Bullet")

Best for: High-throughput chemistry, small scales (<500mg), or when the product is an amine (making acid extraction impossible).[1]

Since 6-MP-3-ol has a basic nitrogen, we can use Solid-Supported Acids to fish it out of the mixture.[1]

Protocol: Strong Cation Exchange (SCX)[1]
  • Selection: Use a Macroporous Sulfonic Acid Resin (e.g., Amberlyst® 15 or Dowex® 50W).

  • Loading: Dissolve crude mixture in MeOH or DCM/MeOH (1:1).

  • Scavenging: Add 3-4 equivalents of resin (relative to the estimated amount of 6-MP-3-ol).

  • Incubation: Shake or stir gently for 1-2 hours at room temperature.

    • Mechanism:[1][5][6][7] The pyridine nitrogen binds irreversibly to the sulfonic acid groups on the beads.

  • Filtration: Filter off the resin.[6] The filtrate contains your product; the impurity remains on the beads.

Visualization: Scavenging Workflow[1]

Scavenging mix Crude Mix (Product + 6-MP-3-ol) resin Add SCX Resin (Sulfonic Acid) mix->resin bind Binding Phase (Pyridine N binds to Resin) resin->bind Stir 1h filter Filtration bind->filter beads Solid Waste (Resin-bound 6-MP-3-ol) filter->beads Retentate filtrate Filtrate (Pure Product) filter->filtrate Eluent

Figure 2: Workflow for removing 6-MP-3-ol using Strong Cation Exchange (SCX) resin.

Frequently Asked Questions (FAQ)

Q: My product is also a pyridine derivative. Will Method A (Acid Wash) work? A: No. If your product contains a basic nitrogen (pyridine, amine, aniline), the acid wash will extract both your product and the 6-MP-3-ol into the water.[1] Use Method B (Chromatography) or investigate Recrystallization (6-MP-3-ol is highly crystalline; try precipitating your product from ether/heptane, where 6-MP-3-ol is less soluble).[1]

Q: I tried chromatography, but the 6-MP-3-ol is co-eluting with my product. A: This is common due to the H-bonding of the hydroxyl group.[1]

  • Derivatization: Add Acetic Anhydride (

    
    ) and Pyridine to the crude mix. Convert the 6-MP-3-ol to its acetate ester .[1] This drastically changes its Rf (makes it much less polar) and removes the H-bond donor capability, likely separating it from your product.[1]
    
  • Switch Stationary Phase: Use C18 Reverse Phase silica. 6-MP-3-ol is relatively polar and will elute early in water/acetonitrile gradients, often separating from lipophilic drugs.[1]

Q: Can I remove it by high-vacuum drying? A: Unlikely. With a melting point of ~170°C, 6-MP-3-ol has very low vapor pressure.[1] You risk decomposing your product before subliming the impurity.

References

  • PubChem. (n.d.).[3][4] 6-Methylpyridin-3-ol Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Reich, H. J. (n.d.). pKa Data for Pyridines and Phenols. University of Wisconsin-Madison, Bordwell pKa Table.[1] Retrieved March 1, 2026, from [Link][1]

  • Biotage. (2023).[5][6] Strategies for Flash Chromatography of Basic Nitrogen Heterocycles. Biotage Knowledge Blog. Retrieved March 1, 2026, from [Link] (General reference for amine modifiers in chromatography).[1]

Sources

Troubleshooting

Troubleshooting ester hydrolysis steps in 2-((6-Methylpyridin-3-yl)oxy)acetic acid synthesis

Technical Support Center: Synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid A Guide to Troubleshooting the Ester Hydrolysis Step Welcome to the technical support center for the synthesis of 2-((6-Methylpyridin-3-yl)o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid

A Guide to Troubleshooting the Ester Hydrolysis Step

Welcome to the technical support center for the synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the crucial ester hydrolysis stage of this synthesis. This guide is structured as a series of frequently asked questions that address specific experimental issues, explaining the underlying chemical principles to empower you to solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: My ester hydrolysis is incomplete. TLC analysis consistently shows a significant amount of starting ester remaining, even after extended reaction times. What's going wrong?

This is a common issue that typically points to one of three factors: reaction conditions, reagent stoichiometry, or steric hindrance.

  • Causality - The "Why": The hydrolysis of an ester to a carboxylic acid, particularly under basic conditions (saponification), is a bimolecular reaction (SN2-type mechanism at the acyl carbon). Its rate depends on the concentration of both the ester and the hydroxide nucleophile, as well as the reaction temperature. The reaction proceeds via a tetrahedral intermediate, and its collapse to form the carboxylate is the rate-determining step. While saponification is effectively irreversible due to the final acid-base reaction between the carboxylic acid and the alkoxide, achieving full conversion requires overcoming the activation energy barrier efficiently.[1][2][3]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Many hydrolyses that are sluggish at room temperature can be driven to completion by heating under reflux.[4] Increased thermal energy provides the molecules with the necessary activation energy to react.

    • Increase Hydroxide Concentration: Ensure you are using a sufficient excess of the base (e.g., NaOH, KOH, or LiOH). A common starting point is 2-4 equivalents. Increasing the concentration of the hydroxide ion will increase the reaction rate.

    • Solvent System Check: The ester starting material must be fully soluble in the reaction medium. A biphasic system will result in a very slow reaction. The typical solvent system is a mixture of an alcohol (methanol or ethanol) and water to ensure solubility of both the ester and the inorganic base.[4] If solubility is still an issue, consider using a co-solvent like Tetrahydrofuran (THF).

    • Choice of Base: While NaOH and KOH are common, Lithium Hydroxide (LiOH) is often used for more sterically hindered esters or when milder conditions are preferred.

Q2: The hydrolysis appears complete by TLC, but my isolated yield of 2-((6-Methylpyridin-3-yl)oxy)acetic acid is extremely low after the workup. Where is my product going?

Low isolated yield after a successful reaction is almost always a workup issue, especially for a molecule like this. The product is amphoteric, meaning it has both an acidic functional group (the carboxylic acid) and a basic one (the pyridine nitrogen). This dual nature makes its solubility highly dependent on the pH of the aqueous phase during extraction.

  • Causality - The "Why":

    • In Basic Solution (pH > 8): After saponification, your product exists as the sodium or potassium carboxylate salt. This salt is ionic and highly water-soluble. Attempting to extract it with an organic solvent at this stage will fail.

    • In Highly Acidic Solution (pH < 2): When you acidify the mixture to protonate the carboxylate and generate the neutral carboxylic acid, you can also protonate the basic pyridine nitrogen. This forms a pyridinium salt, which is, once again, ionic and highly water-soluble.[5]

    • The Isoelectric Point: Your product is least soluble in water and most soluble in a suitable organic solvent (like ethyl acetate or dichloromethane) at its isoelectric point—the pH at which the molecule has a net neutral charge. This is the narrow pH window you must target for efficient extraction.

  • Troubleshooting & Optimized Workup Protocol:

    • Remove the Alcohol: After the reaction is complete, remove the alcohol solvent (methanol/ethanol) under reduced pressure using a rotary evaporator. The alcohol can interfere with the extraction by increasing the solubility of the product in the aqueous phase.

    • Initial Wash (Optional): Dilute the remaining aqueous solution with water and perform a wash with a nonpolar organic solvent like hexane or diethyl ether to remove any nonpolar impurities or unreacted starting material. Discard the organic layer.

    • Critical Acidification: Place the aqueous layer in an ice bath to minimize any potential decomposition. Slowly add dilute acid (e.g., 1M HCl or 1M H₂SO₄) dropwise with vigorous stirring. Monitor the pH of the aqueous layer closely with a pH meter or pH paper. Your target is a pH of approximately 4-6. You may observe the product precipitating out of the solution as you approach the isoelectric point.

    • Extraction: Once the target pH is reached, extract the aqueous solution multiple times (at least 3-4 times) with a suitable organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol. The multiple extractions are crucial to recover all the product.

    • Salting Out: If you are still struggling with recovery, saturate the aqueous layer with sodium chloride (brine) before extraction.[6] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.[7]

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield your product.

Data & Protocols

Table 1: Recommended Conditions for Ester Hydrolysis
ParameterCondition A (Standard)Condition B (For Hindered Esters)Condition C (Mild)
Base NaOH or KOHKOHLiOH·H₂O
Equivalents 2.0 - 4.0 eq.3.0 - 5.0 eq.1.5 - 2.0 eq.
Solvent Methanol/Water (3:1)Ethanol/Water (4:1)THF/Water (3:1)
Temperature 60 °C to RefluxRefluxRoom Temp to 40 °C
Typical Time 2 - 6 hours6 - 24 hours12 - 48 hours
Monitoring TLC (e.g., 1:1 Hexane:EtOAc)TLC, LC-MSTLC, LC-MS
Experimental Protocol: Optimized Saponification and Workup

This protocol is a self-validating system designed for the hydrolysis of a simple alkyl ester (e.g., methyl or ethyl) of 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

1. Saponification Reaction

  • To a round-bottom flask charged with the starting ester (1.0 eq.), add a 3:1 mixture of methanol and water.

  • Add sodium hydroxide (2.5 eq.) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 70-80°C) and monitor the reaction progress by TLC every hour. The product spot should be more polar (lower Rf) than the starting ester.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

2. Workup and Isolation

  • Concentrate the reaction mixture on a rotary evaporator to remove the methanol.

  • Dilute the remaining aqueous solution with deionized water and transfer to a separatory funnel.

  • Wash the aqueous layer with diethyl ether (2 x volume) to remove any non-polar impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath.

  • Slowly add 1M HCl dropwise while vigorously stirring, monitoring the pH. Carefully bring the pH to ~5. A precipitate may form.

  • Extract the product from the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine (1 x volume), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-((6-Methylpyridin-3-yl)oxy)acetic acid, which can be further purified by recrystallization if necessary.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common issues during the ester hydrolysis and workup stages.

Troubleshooting_Workflow start Start: Ester Hydrolysis for 2-((6-Methylpyridin-3-yl)oxy)acetic acid check_tlc Monitor Reaction by TLC. Is starting ester consumed? start->check_tlc incomplete Problem: Incomplete Reaction check_tlc->incomplete No complete Reaction Complete. Proceed to Workup. check_tlc->complete Yes cause_temp Cause: Insufficient Activation Energy incomplete->cause_temp cause_reagent Cause: Insufficient Base Concentration incomplete->cause_reagent cause_sol Cause: Poor Solubility incomplete->cause_sol solve_temp Solution: Increase temperature. Heat to reflux. cause_temp->solve_temp solve_reagent Solution: Add more equivalents of NaOH/KOH/LiOH. cause_reagent->solve_reagent solve_sol Solution: Change solvent system (e.g., add THF). cause_sol->solve_sol check_yield Is Isolated Yield Acceptable? complete->check_yield low_yield Problem: Low Isolated Yield check_yield->low_yield No good_yield Success: Product Isolated check_yield->good_yield Yes cause_ph Cause: Incorrect pH during extraction. low_yield->cause_ph cause_extract Cause: Product remains in aqueous layer. low_yield->cause_extract solve_ph Solution: Carefully adjust pH to 4-6 (isoelectric point). Use a pH meter. cause_ph->solve_ph solve_extract Solution: Extract more times (3-4x). Saturate aqueous layer with NaCl (brine). cause_extract->solve_extract

Caption: Troubleshooting Decision Tree for Ester Hydrolysis.

References

  • Butler, A. R., & Robertson, I. H. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (6), 660-663. Available from: [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • Save My Exams. (2026). Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2025). Trouble purifying PEG chain with ester-linked pyridine – dissolving in water or possible degradation? r/Chempros. Retrieved from [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

Sources

Optimization

Minimizing decarboxylation side reactions for pyridinyloxyacetic acids

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the synthesis, isolation, and formulation of pyridinyloxyacetic acids (and rel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the synthesis, isolation, and formulation of pyridinyloxyacetic acids (and related heteroaryl acetic acids). These compounds are notoriously unstable under specific conditions, frequently undergoing spontaneous decarboxylation to yield alkyl-pyridines.

Below, you will find a mechanistic breakdown of this instability, a diagnostic workflow, and field-proven protocols designed to minimize product loss.

Diagnostic Workflow: Identifying the Cause of Decarboxylation

Before adjusting your experimental parameters, use the following decision tree to identify the specific pathway driving the degradation of your target molecule.

TroubleshootingTree Start Issue: Rapid Decarboxylation of Pyridinyloxyacetic Acid CheckCond Analyze Reaction & Workup Conditions Start->CheckCond IsPH Aqueous Workup (pH 4.0 - 8.0)? CheckCond->IsPH IsMetal Transition Metals (Cu, Fe, Ag) Present? CheckCond->IsMetal IsSolvent Heated in Aprotic Solvent (e.g., DMSO)? CheckCond->IsSolvent ActionPH Zwitterion Trap: Maintain pH < 2 or > 12 Keep Temp < 5°C IsPH->ActionPH Yes ActionMetal Oxidative Decarboxylation: Add Chelators (EDTA) or Avoid O2 IsMetal->ActionMetal Yes ActionSolvent Solvent Effect: Avoid DMSO for HCl salts. Convert to Alkyl Ester. IsSolvent->ActionSolvent Yes

Diagnostic decision tree for troubleshooting pyridinyloxyacetic acid decarboxylation.

Frequently Asked Questions: Mechanisms & Causality

Q1: Why are pyridinyloxyacetic acids so prone to decarboxylation compared to standard aliphatic carboxylic acids? A1: The instability is driven by the electronic properties of the pyridine ring. During decarboxylation, the loss of


 generates a carbanion. In standard aliphatic acids, this intermediate is highly unstable. However, in pyridinyloxyacetic acids, the protonated pyridine nitrogen acts as a powerful "electron sink." It stabilizes the transition state by delocalizing the negative charge, forming a transient enamine or ylide intermediate[1]. Because the activation energy barrier is drastically lowered, the molecule readily extrudes 

even at room temperature.

Q2: How does pH influence the decarboxylation rate during aqueous workups? A2: The reaction rate is entirely dependent on the protonation state of the molecule. Pyridinyloxyacetic acids are amphoteric. Decarboxylation proceeds with the greatest ease when the molecule exists as a neutral zwitterion (where the carboxylic acid is deprotonated and the pyridine nitrogen is protonated)[2].

  • At neutral pH (4–8): The zwitterion concentration is maximized, and decarboxylation is rapid.

  • At highly acidic pH (< 2): The molecule exists as a fully protonated pyridinium salt, which resists decarboxylation due to the higher energy required to break the un-ionized carboxyl group[1].

  • At highly basic pH (> 12): The molecule exists as a sodium/potassium carboxylate with an unprotonated pyridine ring. Without the protonated nitrogen to act as an electron sink, the molecule is highly stable[1].

Q3: I am using 4-pyridylacetic acid hydrochloride in DMSO, but it is still degrading. Why? A3: While the hydrochloride salt is stable in aqueous acids, dissolving it in dipolar aprotic solvents like DMSO at moderate temperatures (e.g., 30 °C) induces rapid decarboxylation (half-life


 4.1 hours). DMSO solvates the proton but leaves the carboxylate highly active, facilitating the transition to the reactive zwitterionic state. Switch to a protic solvent or protect the acid as an ester.

Q4: Can transition metals trigger this side reaction? A4: Yes. Transition metals (such as Cu, Fe, and Ag) can catalyze oxidative decarboxylation in the presence of oxygen or air. The metal coordinates to the carboxylate, facilitating a single-electron transfer that generates a carboxyl radical, which rapidly loses


 to form an alkyl radical, eventually leading to aldehydes, ketones, or degraded alkyl-pyridines[3].

Quantitative Data: Stability Matrix

Use the following table to benchmark the expected stability of your intermediates based on the environmental conditions.

Environmental ConditionPredominant Molecular SpeciesRelative Decarboxylation RateEstimated Half-Life (at 30 °C)Mitigation Strategy
Neutral Aqueous (pH 4–8) Zwitterion / Neutral AcidExtremely High < 4 hoursAvoid this pH range during workup.
Aprotic Solvent (DMSO) Solvated Ion PairHigh ~ 4.1 hoursAvoid DMSO for free acids/salts.
Transition Metals +

Metal-Coordinated RadicalHigh (Oxidative) Minutes to HoursAdd EDTA; degas solvents.
Strong Base (pH > 12) Sodium CarboxylateLow > 14 daysSafe for saponification.
Strong Acid (pH < 2) Pyridinium HydrochlorideVery Low > 30 daysSafe for precipitation/storage.
Esterified Derivative Alkyl EsterZero (Stable) IndefinitePreferred protection strategy.

Troubleshooting Guides & Protocols

If you must isolate the free acid, you must strictly control the thermodynamics (temperature) and kinetics (pH) of the system. If the free acid is merely an intermediate, esterification is the most robust preventative measure.

Protocol A: Low-Temperature, pH-Controlled Isolation (Avoiding the Zwitterion Trap)

Use this protocol when isolating the free carboxylic acid from a basic saponification mixture.

Causality: By dropping the temperature to 0–5 °C, you deprive the system of the thermal energy required to reach the decarboxylation transition state. By rapidly pushing the pH from > 12 directly to < 2, you minimize the time the molecule spends in the highly unstable zwitterionic state (pH 4–8).

  • Preparation: Ensure the starting pyridinyloxyacetic acid is fully dissolved in a strongly basic aqueous solution (e.g., 2M NaOH, pH > 12).

  • Thermal Quenching: Submerge the reactor in an ice-brine bath. Allow the internal temperature to drop to 0–5 °C . Self-Validation: Do not proceed until an internal thermocouple confirms the temperature.

  • Rapid Acidification: Under vigorous overhead stirring, add concentrated HCl (37%) dropwise but rapidly. Your goal is to bypass the intermediate pH range (pH 4–8) as quickly as safely possible.

  • Endpoint Verification: Halt acid addition when the pH reaches 1.5 to 2.0 . The pyridinium hydrochloride salt or free acid will precipitate.

  • Isolation: Immediately filter the precipitate over a cold Büchner funnel. Wash with ice-cold dilute HCl (0.1 M) rather than pure water to prevent localized pH shifts back toward the isoelectric point.

  • Drying: Dry under high vacuum at ambient temperature (do not exceed 30 °C).

Protocol B: Esterification as a Protection Strategy

Use this protocol to synthesize a stable intermediate. Esters of pyridinyloxyalkanoic acids cannot form the carboxylate anion, rendering them completely immune to zwitterion-driven decarboxylation[4].

Causality: Alkylating the pyridinol directly with a haloacetate ester bypasses the free acid stage entirely, locking the molecule in a stable, un-ionizable state.

  • Deprotonation: Suspend the substituted 2-pyridinol (1.0 equiv) in a dipolar aprotic solvent (e.g., N,N-dimethylformamide or N-methyl-2-pyrrolidinone)[4]. Add anhydrous potassium carbonate (

    
    , 1.5 equiv). Stir for 30 minutes at room temperature to form the alkali metal pyridinate salt.
    
  • Alkylation: Slowly add methyl chloroacetate or ethyl bromoacetate (1.1 equiv) to the mixture.

  • Temperature Control: Maintain the reaction temperature between 40 °C and 50 °C. Self-Validation: Monitor via TLC (Ethyl Acetate/Hexane). The reaction is typically complete within 2–4 hours.

  • Quenching: Pour the reaction mixture into ice water. The methyl/ethyl (pyridinyloxy)acetate ester will typically precipitate as a well-defined, stable crystalline solid[4].

  • Transesterification (Optional): If a higher ester (e.g., 1-methylheptyl or butoxyethyl) is required for solubility or formulation purposes, treat the isolated methyl ester with the corresponding higher alcohol in the presence of a tetraalkyl titanate catalyst[4].

References

  • Doering, W. v. E., & Pasternak, V. Z. (1950). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Journal of the American Chemical Society.[Link]

  • Paneth, P., et al. (2001). Nitrogen Kinetic Isotope Effects on the Decarboxylation of 4-Pyridylacetic Acid. The Journal of Organic Chemistry (ACS Publications).[Link]

  • J., G. R. (1968). Decarboxylation of 4-Pyridylacetic Acid Hydrochloride in Dimethyl Sulphoxide. Chemical Communications (RSC Publishing).[Link]

  • The Dow Chemical Company. (1991). Preparation of higher alkyl esters of carboxylic acids (Patent No. EP0441457A2).
  • Zarei, M., et al. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters.[Link]

Sources

Troubleshooting

Technical Support Hub: Stability &amp; Handling of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid

[1] Executive Summary 2-((6-Methylpyridin-3-yl)oxy)acetic acid is a robust amphoteric building block.[1] Its stability in basic media is generally high , owing to its primary synthesis route which typically involves alky...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-((6-Methylpyridin-3-yl)oxy)acetic acid is a robust amphoteric building block.[1] Its stability in basic media is generally high , owing to its primary synthesis route which typically involves alkylation in refluxing aqueous or alcoholic base.

However, user error frequently occurs during isolation rather than reaction.[1] The molecule's behavior is governed by two competing functionalities: the acidic carboxyl tail (


) and the basic pyridine nitrogen (

). In basic conditions (

), it exists exclusively as a highly water-soluble carboxylate salt, leading to "false negative" yields during organic extraction.[1]

Module 1: Stability Matrix

Use this table to determine if your reaction conditions pose a risk to the structural integrity of the molecule.

Base ClassExamplesStability RatingTechnical Commentary
Aqueous Hydroxides NaOH, KOH, LiOHExcellent Stable at reflux.[1] The ether linkage is resistant to

displacement due to the electron-donating nature of the alkoxy group and the shielding methyl group.[1]
Carbonates/Bicarbonates

,

,

Excellent Standard conditions for synthesis.[1] Forms stable carboxylate salts. No degradation observed up to

.[1]
Alkoxides NaOMe, NaOEt, KOtBuGood Stable at ambient temperatures.[1] Prolonged heating (>100°C) in high-boiling solvents (DMSO) may risk minor ether cleavage via elimination or

attack, but this is rare.[1]
Organolithiums / Amides n-BuLi, LDA, LiHMDSPoor / Reactive CRITICAL RISK. The protons on the 6-methyl group are acidic (

).[1] Strong bases will deprotonate this position, forming a reactive carbanion that leads to dimerization or polymerization.
Ammonia / Primary Amines

,

Moderate The carboxylic acid will form ammonium salts.[1] High temperatures (

) may drive amide formation, consuming the acid moiety.

Module 2: Troubleshooting & FAQs

Q1: "I treated the starting material with 1M NaOH, but after extracting with Ethyl Acetate, I recovered <5% mass. Did the molecule decompose?"

Diagnosis: No. You likely experienced Partition Failure , not decomposition. Mechanism: In 1M NaOH, the carboxylic acid is deprotonated to form the sodium carboxylate salt (


).[1] This species is ionic and resides almost exclusively in the aqueous phase. Organic solvents (EtOAc, DCM) cannot extract it.[1]
Solution:  You must perform a pH Swing . Acidify the aqueous layer to pH ~3-4 (the isoelectric region where the species is neutral/zwitterionic) before extraction.[1] See Protocol A below.
Q2: "I am using LDA to deprotonate a different part of my scaffold, but I see a complex mixture of spots. Why?"

Diagnosis: Competitive deprotonation at the 6-methyl position.[1] Mechanism: The 6-methyl group on a pyridine ring (picoline-like) has benzylic-type acidity.[1] Strong non-nucleophilic bases like LDA will strip a proton from this methyl group, creating a nucleophilic species that reacts with electrophiles or dimerizes. Solution: Protect the methyl group (difficult) or use a weaker base if possible. If the base is required for a different transformation, ensure the stoichiometry is strictly controlled, or consider a different synthetic route where the acetic acid side chain is installed after the strong base step.

Q3: "Is the ether linkage susceptible to hydrolysis in strong base?"

Diagnosis: Highly unlikely. Mechanism: Aryl alkyl ethers are generally stable to base. Cleavage typically requires strong acids (HI, HBr) or Lewis acids (


).[2] While 2- and 4-alkoxypyridines can sometimes undergo nucleophilic displacement (

) of the alkoxy group by hydroxide, the 3-alkoxy position (meta to nitrogen) is electronically deactivated regarding nucleophilic attack, making it very stable.[1]

Module 3: Critical Protocols

Protocol A: The "pH Swing" Isolation (Standard Operating Procedure)

Use this protocol to recover the material from basic reaction mixtures.

  • Concentration: Remove volatile organic solvents (MeOH, THF) from the reaction mixture under reduced pressure.

  • Dilution: Dilute the residue with water (approx. 10 mL per gram of substrate).

  • Wash (Basic): While the solution is basic (pH > 10), wash with a non-polar solvent (e.g., Diethyl Ether or Hexanes) to remove non-acidic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise with stirring. Monitor pH.

    • Target: pH 3.5 – 4.0.

    • Observation: The product often precipitates as a white/off-white solid at this pH.[1]

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (

    
     volumes).
    
    • Note: If the product precipitated heavily, filtration is preferred over extraction.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Base Stability Stress Test

Use this to validate stability for your specific conditions.

  • Dissolve 50 mg of substrate in 0.5 mL of the target solvent (e.g., DMSO-d6 or

    
     with base).[1]
    
  • Add 2.0 equivalents of the base .

  • T0 Check: Acquire a

    
     NMR immediately. Focus on the integration of the 
    
    
    
    singlet (~4.7 ppm) and the
    
    
    singlet (~2.5 ppm).
  • Stress: Heat to the intended reaction temperature for 24 hours.

  • T24 Check: Acquire a second NMR.

    • Pass Criteria: No new peaks; integration ratio of

      
       to 
      
      
      
      remains 2:3.
    • Fail Criteria: Disappearance of the

      
       peak (ether cleavage) or broadening/splitting of the 
      
      
      
      peak (methyl deprotonation).

Module 4: Visualizations

Figure 1: Isolation Logic Flow

A decision tree for correctly isolating the molecule based on pH-dependent solubility.

IsolationLogic Start Reaction Mixture (Basic, pH > 10) CheckSolvent Is volatile solvent present? Start->CheckSolvent Evap Evaporate Volatiles CheckSolvent->Evap Yes Dilute Dilute with Water CheckSolvent->Dilute No Evap->Dilute Wash Wash with Ether/Hexane Dilute->Wash Sep1 Separate Layers Wash->Sep1 OrgLayer1 Organic Layer (Contains Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Salt) Sep1->AqLayer1 Keep Acidify Acidify to pH 3.5 - 4.0 (HCl) AqLayer1->Acidify CheckPpt Did Solid Precipitate? Acidify->CheckPpt Filter Filter Solid (High Purity) CheckPpt->Filter Yes (Heavy Ppt) Extract Extract with EtOAc CheckPpt->Extract No (Solution)

Caption: Figure 1. pH-Swing Isolation Strategy. The molecule is water-soluble in base; acidification is required to drive it into the organic phase or precipitate it.[1]

Figure 2: Reactivity Pathways in Base

Mechanistic view of how the molecule behaves with different base strengths.

ReactivityPathways Molecule 2-((6-Methylpyridin-3-yl)oxy)acetic acid WeakBase Weak/Moderate Base (NaOH, K2CO3, 100°C) Molecule->WeakBase Exposure StrongBase Strong Base / Organolithium (LDA, n-BuLi, -78°C) Molecule->StrongBase Exposure Salt Carboxylate Salt (Stable, Water Soluble) WeakBase->Salt Deprotonation of COOH Anion Methyl Carbanion (Reactive Intermediate) StrongBase->Anion Deprotonation of CH3 SideRxn Dimerization / Polymerization (Loss of Yield) Anion->SideRxn Self-Condensation

Caption: Figure 2.[1] Reactivity Divergence. Weak bases affect only the carboxylic acid (safe), while strong organometallic bases attack the methyl group (unsafe).

References

  • Synthesis via Basic Alkylation: Syaima, H., Suryanti, V., & Rahardjo, S. B. (2020).[1] Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine... (Demonstrates stability of picoline derivatives in basic alkylation conditions).

  • pKa of Picolines: BenchChem. Reactivity of the Methyl Group in Alkylpyridines.[3][4][5] (Details the acidity of the 6-methyl group and susceptibility to organolithiums).

  • Ether Cleavage Mechanisms: Zoltewicz, J. A., & Sale, A. A. (1970).[1] Cleavage of Pyridyl Methyl Ethers and Reactions of 3-Halopyridines with Sodium Methoxide.[1] Journal of Organic Chemistry.[1] (Confirms that 3-alkoxypyridines are resistant to base cleavage compared to 2- or 4- isomers).

  • General Stability of Aryloxyacetic Acids: Scognamiglio, A., et al. (2016).[1] A New Series of Aryloxyacetic Acids...[1][6] (Describes synthesis using NaOH reflux, confirming stability of the core pharmacophore).

Sources

Optimization

Identifying common impurities in commercial 2-((6-Methylpyridin-3-yl)oxy)acetic acid

Senior Application Scientist Desk Subject: Impurity Profiling, Troubleshooting, and Analytical Methodologies Overview Welcome to the technical support hub for 2-((6-Methylpyridin-3-yl)oxy)acetic acid . This compound is a...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Impurity Profiling, Troubleshooting, and Analytical Methodologies

Overview

Welcome to the technical support hub for 2-((6-Methylpyridin-3-yl)oxy)acetic acid . This compound is a critical zwitterionic building block, commonly utilized in the synthesis of PPAR agonists (glitazars) and other medicinal chemistry targets.

Because this molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid tail, it presents unique challenges in synthesis (regioselectivity) and analysis (zwitterionic behavior). This guide addresses the specific impurities arising from its manufacturing process and provides actionable solutions for their detection and removal.

Part 1: Impurity Origins & Profiling

The synthesis of this target typically involves the Williamson etherification of 6-methylpyridin-3-ol with a haloacetic acid derivative (e.g., ethyl bromoacetate or chloroacetic acid) followed by hydrolysis.

Critical Impurity Map

The following diagram illustrates the synthetic pathway and the origin of the three most common impurities.

ImpurityMap SM Starting Material (6-Methylpyridin-3-ol) Target TARGET PRODUCT 2-((6-Methylpyridin-3-yl)oxy)acetic acid (O-Alkylation) SM->Target Base, Solvent (O-Attack) Impurity_N IMPURITY A (Critical) N-Alkylated Regioisomer (Betaine Form) SM->Impurity_N Ambident Nucleophile (N-Attack) Impurity_SM IMPURITY C Residual Alcohol (Starting Material) SM->Impurity_SM Unreacted Reagent Reagent (Ethyl Bromoacetate) Reagent->Target Impurity_Ester IMPURITY B Unreacted Ester Intermediate (Incomplete Hydrolysis) Target->Impurity_Ester Precursor Step

Figure 1: Synthetic bifurcation showing the competition between O-alkylation (Target) and N-alkylation (Impurity A).

Part 2: Troubleshooting & FAQs (Ticket System)
Ticket #001: "LC-MS shows the correct mass, but I see two peaks."

Issue: You observe a secondary peak with the exact same molecular weight (MW: 167.16 Da) as the product. Diagnosis: N-Alkylation Regioisomerism. 3-Hydroxypyridines are ambident nucleophiles. While O-alkylation is desired, the pyridine nitrogen can attack the alkyl halide, forming the N-alkylated zwitterion (betaine). Mass spectrometry cannot distinguish these isomers easily as they are isobaric.

Resolution Protocol:

  • Run 1H NMR: This is the definitive confirmation method.

  • Check the Pyridine Ring Protons:

    • Target (O-Alkyl): The protons on the pyridine ring will show typical aromatic shifts (approx. 7.0–8.2 ppm).[1]

    • Impurity (N-Alkyl): The quaternization of the nitrogen withdraws electron density, causing a significant downfield shift (deshielding) of the ring protons, particularly the proton adjacent to the nitrogen (C2-H) and the methyl group protons.

FeatureTarget (O-Isomer)Impurity A (N-Isomer)
Linkage Ether (-O-CH2-)Ammonium (-N(+)-CH2-)
C2-H Shift ~8.1 ppm> 8.5 ppm (Deshielded)
N-CH3 Shift ~2.4 ppm~2.6–2.7 ppm
Nature AmphotericPermanently Charged (Betaine)
Ticket #002: "The product peak is splitting or tailing severely on HPLC."

Issue: Poor peak shape, retention time drift, or "ghost" peaks. Diagnosis: Zwitterionic pH Sensitivity. The molecule contains a basic pyridine (pKa ~3–4) and an acidic carboxylate (pKa ~4.5). If your mobile phase pH is near the isoelectric point (pI), the molecule rapidly interconverts between cationic, anionic, and neutral forms, causing peak collapse.

Resolution Protocol: Do not use neutral water/acetonitrile. You must "lock" the ionization state.

  • Method A (Acidic Lock): Use 0.1% TFA or Formic Acid (pH ~2). The molecule will be fully protonated (Cationic). Result: Sharper peak, earlier retention on C18.

  • Method B (Basic Lock): Use 10mM Ammonium Bicarbonate (pH 8-9). The molecule will be fully deprotonated (Anionic). Result: Good retention on C18 due to ion-pairing if using ammonium.

Recommended HPLC Conditions:

  • Column: C18 end-capped (to reduce silanol interactions with the pyridine ring).

  • Buffer: 10mM Ammonium Formate (pH 3.0).

  • Gradient: 5% to 60% MeCN over 15 mins.

Ticket #003: "I see a peak at M+14 or M+28 in the mass spec."

Issue: Impurities with slightly higher mass than the target. Diagnosis: Incomplete Hydrolysis (Ester Impurities). If the synthesis used Methyl Bromoacetate (M+14) or Ethyl Bromoacetate (M+28), the final hydrolysis step might be incomplete.

Resolution Protocol:

  • Detection: These are non-zwitterionic (neutral/basic) and will elute later than the acid product on Reverse Phase (RP-HPLC) due to higher hydrophobicity.

  • Removal:

    • Dissolve crude solid in aqueous NaOH (pH 12).

    • Wash with Ethyl Acetate (The ester extracts into organic; the target acid stays in water as a salt).

    • Acidify aqueous layer to pH 4 and extract/precipitate the target.

Part 3: Decision Tree for Purification

Use this logic flow to clean up your commercial batch if purity is insufficient.

Troubleshooting Start Start: Impure Batch Check_Impurity Identify Impurity Type Start->Check_Impurity Is_Ester Impurity: Ester (M+14/28) Check_Impurity->Is_Ester Is_N_Alkyl Impurity: N-Alkyl Isomer (Same Mass) Check_Impurity->Is_N_Alkyl Is_Color Issue: Yellow/Brown Color (Oxidation) Check_Impurity->Is_Color Action_BaseWash Protocol: Base Wash 1. Dissolve in pH 12 water 2. Wash with EtOAc (removes ester) 3. Acidify to precipitate Is_Ester->Action_BaseWash Action_Recryst Protocol: Recrystallization Solvent: EtOH/Water or iPrOH N-isomer is more soluble in water Is_N_Alkyl->Action_Recryst Action_Charcoal Protocol: Activated Carbon Reflux in EtOH with Carbon Hot Filtration Is_Color->Action_Charcoal

Figure 2: Purification decision matrix based on impurity identification.

Part 4: References
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Elsevier.[2] (Authoritative source on pyridine nucleophilicity and N- vs O-alkylation selectivity).

  • Sielc Technologies. (2024). HPLC Separation of Pyridinecarboxylic Acids. Sielc.com. Link (Methodology for zwitterionic pyridine analysis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12204786, 6-Methyl-3-pyridinol. PubChem. Link (Precursor properties and reactivity data).

  • Enamine Ltd. (2024). Building Blocks: Pyridine-3-ol derivatives. Enamine.net. Link (General reference for commercial availability and impurity profiles of pyridine building blocks).

Sources

Troubleshooting

Optimizing pH for extraction of 2-((6-Methylpyridin-3-yl)oxy)acetic acid

Technical Support Center: Isolation & Extraction of 2-((6-Methylpyridin-3-yl)oxy)acetic acid Executive Summary: The Amphoteric Challenge Subject: 2-((6-Methylpyridin-3-yl)oxy)acetic acid (CAS: 19733-96-1) Classification:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation & Extraction of 2-((6-Methylpyridin-3-yl)oxy)acetic acid

Executive Summary: The Amphoteric Challenge

Subject: 2-((6-Methylpyridin-3-yl)oxy)acetic acid (CAS: 19733-96-1) Classification: Amphoteric Pyridine Derivative (Zwitterionic)

The Core Problem: Researchers often experience <10% recovery when attempting standard liquid-liquid extraction (e.g., DCM/Water) with this molecule. This is not a user error; it is a fundamental chemical property of the molecule.

Because the pKa of the carboxylic acid tail (~3.0–3.5) is lower than the pKa of the pyridine nitrogen (~5.0–5.5), this molecule exists predominantly as a zwitterion (internal salt) in the mid-pH range. Unlike simple organic acids, there is almost no pH window where the molecule exists in a fully uncharged, lipophilic state (COOH / Pyridine-neutral).

This guide details the specific pH manipulations required to isolate this compound via Isoelectric Precipitation or Polar Solvent Extraction .

Part 1: The Chemical Logic (Mechanism of Action)

To optimize recovery, you must visualize the species distribution across the pH scale.

  • pH < 2.0 (Cationic): The pyridine is protonated (

    
    ) and the acid is protonated (
    
    
    
    ). The molecule has a net +1 charge . It is highly water-soluble.
  • pH 3.5 – 5.0 (Zwitterionic): The acid deprotonates (

    
    ) while the pyridine remains protonated (
    
    
    
    ). The molecule has a net 0 charge but maintains high polarity due to the internal dipole. This is the Isoelectric Point (pI). [1][2][3]
  • pH > 6.0 (Anionic): The pyridine deprotonates (

    
    ) and the acid is deprotonated (
    
    
    
    ). The molecule has a net -1 charge .[1] It is highly water-soluble.
Species Distribution Diagram

The following diagram illustrates the dominant species at varying pH levels, highlighting the "Zwitterion Trap" where standard extraction fails.

pH_Species_Map Fig 1. pH-Dependent Species Transformation of 2-((6-Methylpyridin-3-yl)oxy)acetic acid Acidic pH < 2.0 Cationic Form (+1) (Water Soluble) Isoelectric pH 3.5 - 5.0 Zwitterion (±) (Min. Solubility / Precipitate) Acidic->Isoelectric Add Base (NaOH) Deprotonate COOH Isoelectric->Acidic Add Acid (HCl) Protonate COO- Basic pH > 6.0 Anionic Form (-1) (Water Soluble) Isoelectric->Basic Add Base (NaOH) Deprotonate Pyridine-H+ Basic->Isoelectric Add Acid (HCl) Protonate Pyridine

Part 2: Optimized Protocols

Method A: Isoelectric Precipitation (Recommended for High Conc.)

Best for: Final product isolation from synthesis mixtures >50 mM.

  • Starting State: Ensure your crude reaction mixture is fully dissolved in water.

    • If coming from basic hydrolysis: The solution will be pH > 10.

    • If coming from acid workup: The solution will be pH < 1.

  • Temperature Control: Cool the solution to 0–5°C (ice bath). Solubility of the zwitterion decreases significantly with temperature.

  • Titration:

    • Slowly add 1M HCl (if basic) or 1M NaOH (if acidic) while monitoring with a calibrated pH meter.

    • Target pH: 4.2 ± 0.2 .

  • Induction: Once pH 4.2 is reached, stir gently for 30–60 minutes. A white to off-white solid should precipitate.

    • Troubleshooting: If no precipitate forms, the concentration is too low. Proceed to Method B.

  • Filtration: Filter the solid and wash with a small amount of cold water (pH adjusted to 4.2) followed by cold isopropanol.

Method B: Salting-Out Extraction (Recommended for Low Conc.)

Best for: Extracting from dilute aqueous layers or when precipitation fails. Note: Standard DCM or Ethyl Acetate will likely yield poor results.

  • pH Adjustment: Adjust the aqueous layer pH to 4.2 .

  • Saturation: Add solid NaCl to the aqueous layer until saturation (brine). This disrupts the hydration shell of the zwitterion ("Salting Out").

  • Solvent Selection: Use n-Butanol or a mixture of Chloroform/Isopropanol (3:1) .

    • Why: These solvents are polar enough to solvate the zwitterion but immiscible with water.

  • Extraction: Perform 3x extractions.

  • Workup: Combine organic layers. Note that n-Butanol has a high boiling point (117°C). You must use a high-vacuum rotary evaporator or form an azeotrope with water to remove it.

Part 3: Troubleshooting & FAQs

Q1: I adjusted the pH to 3.0 (acidic) to extract the carboxylic acid into DCM, but my yield is near zero. Why?

A: At pH 3.0, while the carboxylic acid is largely protonated (neutral), the pyridine ring is also protonated (cationic) due to its pKa ~5.2. Therefore, the molecule carries a net positive charge and remains in the water phase. You cannot suppress the charge on both ends simultaneously to create a non-polar species. You must extract the zwitterion using Method B.

Q2: I am seeing a heavy emulsion during extraction. How do I break it?

A: Pyridine derivatives often act as surfactants.

  • Filter: Pass the biphasic mixture through a Celite pad to remove fine particulates stabilizing the emulsion.

  • Brine: Ensure the aqueous layer is fully saturated with NaCl.

  • Time: Allow the mixture to sit for 12+ hours if necessary.

  • Solvent Switch: If using DCM, switch to Chloroform/IPA (3:1), which often behaves better with zwitterions.

Q3: Can I use ion-pairing chromatography for purification?

A: Yes. If you are purifying via Prep-HPLC:

  • Anionic Mode: Use a volatile basic buffer (Ammonium Bicarbonate, pH 8.0). The molecule will be anionic (

    
    ) and retain well on C18.
    
  • Cationic Mode: Use 0.1% TFA (pH ~2). The molecule will be cationic and retain well.

  • Avoid: Running at pH 4-5 (near pI) can lead to peak splitting or broadening due to rapid interconversion of species.

Q4: My product precipitated at pH 4.2, but it contains inorganic salts (NaCl). How do I Desalt?

A:

  • Redissolve the solid in a minimum amount of hot Ethanol or Methanol.

  • Filter while hot (inorganic salts like NaCl are largely insoluble in hot ethanol).

  • Cool the filtrate to crystallize the pure zwitterion.

Summary of Physicochemical Properties

PropertyValue (Est.)Implication for Extraction
pKa (Acid) ~3.2Ionized (

) above pH 3.2
pKa (Base) ~5.2Ionized (

) below pH 5.2
Isoelectric Point (pI) ~4.2Minimum Solubility (Target for precipitation)
LogP (Neutral) ~0.8Low lipophilicity; requires polar organic solvents
LogD (pH 7) -1.5Highly water soluble; cannot be extracted

References

  • Substituted Pyridine Properties

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 7975, 2-Methylpyridine (2-Picoline).[4]

    • Relevance: Establishes baseline pKa for the pyridine ring fragment.[5]

    • URL:[Link]

  • Zwitterion Extraction Strategies

    • Source: "Extraction of carboxylic acids with amine extractants."[6] Industrial & Engineering Chemistry Research.

    • Relevance: Discusses mechanisms for extracting amphoteric/polar organic acids.
    • URL:[Link]

  • Isoelectric Point Calculation

    • Source: Master Organic Chemistry.
    • Relevance: Provides the Henderson-Hasselbalch logic used to determine the pI ~4.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 2-((6-Methylpyridin-3-yl)oxy)acetic acid purity analysis

An In-Depth Guide to HPLC Method Development and Validation for the Purity Analysis of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid Introduction: The Critical Role of Purity in Pharmaceutical Development In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development and Validation for the Purity Analysis of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-((6-Methylpyridin-3-yl)oxy)acetic acid, a molecule with potential therapeutic applications, the ability to accurately quantify its purity and profile any related impurities is paramount. A robust analytical method is essential for ensuring lot-to-lot consistency, stability, and adherence to stringent regulatory standards.

This guide provides a comprehensive walkthrough of the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid. We will explore the logical progression from initial method scouting and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is designed for researchers, analytical chemists, and drug development professionals, offering both a practical protocol and the scientific rationale behind the experimental choices.

Part 1: Analyte Characterization and Initial Method Scouting

The foundation of any successful HPLC method lies in understanding the physicochemical properties of the analyte. The structure of 2-((6-Methylpyridin-3-yl)oxy)acetic acid reveals several key features that will govern its chromatographic behavior.

  • Amphiprotic Nature: The molecule possesses both a carboxylic acid group (-COOH) and a basic nitrogen atom within the pyridine ring. The pKa of the carboxylic acid is estimated to be around 3-4, while the pyridinic nitrogen is estimated to have a pKa of approximately 5-6. This amphiprotic nature means that the overall charge of the molecule is highly dependent on the pH of the mobile phase.

  • Polarity: The presence of both polar functional groups and a relatively nonpolar aromatic ring system gives the molecule an intermediate polarity, making it an ideal candidate for reverse-phase chromatography.

  • UV Absorbance: The pyridine ring acts as a chromophore, allowing for straightforward detection using a UV-Vis spectrophotometer. A preliminary UV scan would confirm the wavelength of maximum absorbance (λmax), anticipated to be around 260-270 nm.

The Method Development Workflow

Our strategy is to systematically screen critical parameters to find a promising starting point for optimization. This involves evaluating different stationary phases (columns) and mobile phase compositions.

G cluster_0 Phase 1: Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, λmax, Solubility) Column_Screen Column Screening (e.g., C18 vs. Phenyl-Hexyl) Analyte->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH 2.8 vs. pH 6.8) Column_Screen->Mobile_Phase_Screen Gradient Gradient Optimization (Slope & Time) Mobile_Phase_Screen->Gradient Temp Temperature Optimization Gradient->Temp Flow Flow Rate Adjustment Temp->Flow Optimized_Method Final Optimized Method Flow->Optimized_Method Validation Method Validation (ICH Q2(R1)) Optimized_Method->Validation

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Experimental Scouting Protocol
  • Column Selection: Two columns with different selectivities were chosen for initial screening: a standard C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) and a Phenyl-Hexyl column. The C18 provides general-purpose hydrophobic retention, while the Phenyl-Hexyl offers alternative selectivity through π-π interactions with the pyridine ring.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) were compared. ACN is generally preferred for its lower viscosity and UV cutoff.

    • Aqueous Phase & pH Control: To control the ionization state of the analyte, two buffered mobile phases were prepared:

      • Low pH (pH 2.8): 0.1% Formic Acid in water. At this pH, the carboxylic acid is protonated (neutral), and the pyridine nitrogen is protonated (positive charge), resulting in a net positive charge. This typically leads to good peak shape on silica-based columns.

      • Mid pH (pH 6.8): 20 mM Potassium Phosphate buffer. At this pH, the carboxylic acid is deprotonated (negative charge), and the pyridine nitrogen is largely deprotonated (neutral), resulting in a net negative charge.

  • Initial Gradient: A generic, fast gradient was used for scouting: 5% to 95% organic modifier over 10 minutes.

  • Detection: A photodiode array (PDA) detector was used to monitor the peak at the λmax of 268 nm and to assess peak purity.

Scouting Results Summary

The initial experiments quickly revealed that the C18 column provided better peak shape and retention compared to the Phenyl-Hexyl column. Using a mobile phase of ACN and 0.1% Formic Acid (pH 2.8) gave a sharp, symmetrical peak, whereas the pH 6.8 buffer resulted in significant peak tailing. This is a common phenomenon for acidic compounds on silica-based C18 columns, where low pH suppresses the ionization of both the analyte's carboxyl group and residual silanols on the stationary phase, minimizing undesirable secondary interactions.

ParameterCondition 1Condition 2Condition 3 (Optimal Scouting)
Column C18C18C18
Organic Modifier MethanolAcetonitrileAcetonitrile
Aqueous Phase 20 mM Phosphate pH 6.820 mM Phosphate pH 6.80.1% Formic Acid, pH 2.8
Peak Tailing Factor 2.11.91.1
Retention Time 4.5 min4.2 min6.8 min
Observations Significant tailingModerate tailingSharp, symmetrical peak

Part 2: Method Optimization and Comparison

With the optimal column and mobile phase system identified (C18 column with ACN/0.1% Formic Acid), the next step was to optimize the gradient program to ensure adequate resolution between the main peak and any potential impurities, while keeping the runtime as short as possible.

Optimization Strategy

The generic 10-minute gradient was refined by adjusting the gradient slope. A shallower gradient provides more time for compounds to interact with the stationary phase, leading to better separation of closely eluting peaks.

  • Optimized Method (Method A): A 20-minute gradient was developed, focusing a shallow slope around the elution time of the main peak.

  • Alternative Method for Comparison (Method B): A rapid isocratic method was also evaluated. While faster, isocratic methods are often insufficient for purity analysis as they may fail to elute more retained impurities or resolve early-eluting ones from the void volume.

Final Method Parameters
ParameterOptimized Gradient Method (A)Alternative Isocratic Method (B)
Instrument Agilent 1260 Infinity II LC SystemAgilent 1260 Infinity II LC System
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µmWaters Symmetry C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 0-2 min: 10% B, 2-15 min: 10-70% B, 15-17 min: 70-95% B, 17-20 min: 95% B35% B Isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 5 µL5 µL
Detection PDA at 268 nmPDA at 268 nm
Run Time 20 min (plus equilibration)8 min
Performance Comparison

A sample spiked with two known, structurally similar impurities was used to compare the methods.

Performance MetricOptimized Gradient Method (A)Alternative Isocratic Method (B)Justification
Resolution (Main Peak/Impurity 1) 3.51.3 (unacceptable)Gradient method achieves baseline separation required for accurate quantification.
Resolution (Main Peak/Impurity 2) 5.14.8Both methods resolve this impurity, but Method A is superior.
Run Time 20 min8 minThe isocratic method is faster but sacrifices critical resolution.
Suitability for Purity Excellent Poor The gradient method is capable of resolving unknown, late-eluting impurities.

The results clearly demonstrate the superiority of the optimized gradient method (Method A) for a purity analysis. While the isocratic method is faster, its failure to resolve a key impurity makes it unsuitable for its intended purpose.

Part 3: Method Validation (ICH Q2(R1))

Method validation is the process of providing documented evidence that a method is fit for its intended purpose. The optimized gradient method was subjected to validation for key performance characteristics.

G Validation Method Validation (ICH Q2(R1)) Is the method suitable for its intended purpose? Specificity Specificity (Discrimination from impurities/matrix) Validation:f1->Specificity Linearity Linearity (Proportional response to concentration) Validation:f1->Linearity Accuracy Accuracy (% Recovery of known amount) Validation:f1->Accuracy Precision Precision Repeatability (Intra-day) Intermediate Precision (Inter-day) Validation:f1->Precision Robustness Robustness (Insensitive to small variations) Validation:f1->Robustness Limits Detection & Quantitation Limits LOD (Signal-to-Noise = 3) LOQ (Signal-to-Noise = 10) Specificity->Limits Range Range (Concentrations for reliable results) Linearity->Range Precision->Accuracy

Caption: The interconnected parameters for analytical method validation as per ICH Q2(R1).

Validation Protocol and Acceptance Criteria
  • Specificity: A solution of a placebo (matrix) and a sample spiked with known impurities were injected. The method must demonstrate baseline resolution between the main analyte and all other components.

  • Linearity: A series of solutions were prepared from 50% to 150% of the nominal sample concentration. The peak area response versus concentration was plotted, and a correlation coefficient (r²) > 0.999 was required.

  • Accuracy: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The percent recovery was calculated, with an acceptance criterion of 98.0% to 102.0%.

  • Precision:

    • Repeatability: Six replicate injections of the same sample were performed. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: The repeatability test was performed by a different analyst on a different day using a different instrument. The RSD between the two data sets was evaluated.

  • Limit of Quantitation (LOQ): Determined as the concentration that yields a signal-to-noise ratio of approximately 10. This was verified by injecting a solution at the LOQ and confirming acceptable precision and accuracy.

Summary of Validation Results
Validation ParameterResultAcceptance CriteriaStatus
Specificity Baseline resolution > 2.0 for all peaksResolution > 1.5Pass
Linearity (r²) 0.9998> 0.999Pass
Accuracy (% Recovery) 99.2% - 101.3%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.45%≤ 1.0%Pass
Precision (Intermediate RSD) 0.68%≤ 2.0%Pass
LOQ 0.05 µg/mL (0.05% of nominal)S/N Ratio ≈ 10Pass

The comprehensive validation data confirms that the developed gradient RP-HPLC method is accurate, precise, linear, and specific for the intended purpose of analyzing the purity of 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

Conclusion

A robust and reliable gradient RP-HPLC method for the purity analysis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid has been successfully developed and validated. The systematic approach, beginning with an understanding of the analyte's physicochemical properties and progressing through methodical scouting and optimization, was critical to achieving a high-performance separation. The final method demonstrated clear superiority over a faster, isocratic alternative by providing the necessary resolution for accurate impurity profiling. The successful validation against ICH Q2(R1) criteria provides a high degree of assurance in the method's performance, making it suitable for use in a regulated quality control environment.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Introduction to Modern Liquid Chromatography, 3rd Edition. L.R. Snyder, J.J. Kirkland, J.W. Dolan. John Wiley & Sons, Inc. [Link]

  • Validation of analytical methods: a review. A. Shrivastava, V. B. Gupta. International Journal of Pharmaceutical Quality Assurance. [Link]

Comparative

A Researcher's Guide to the Structural Elucidation of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid: A Predictive ¹H NMR Approach and Comparative Analysis

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent research is built. For novel heterocyclic compounds like 2-((...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent research is built. For novel heterocyclic compounds like 2-((6-methylpyridin-3-yl)oxy)acetic acid, a molecule with potential applications stemming from its pyridine and acetic acid moieties, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the premier tool for structural verification.

Pillar 1: Theoretical ¹H NMR Analysis and Peak Assignment

The first step in analyzing a novel compound is to predict its spectrum. This process relies on understanding the chemical environment of each proton and how it influences its resonance frequency (chemical shift).

Molecular Structure and Proton Labeling:

The structure of 2-((6-methylpyridin-3-yl)oxy)acetic acid is shown below with each unique proton set labeled for assignment.

G mol H2 H-2 H4 H-4 H5 H-5 CH3 CH₃ OCH2 O-CH₂ COOH COOH

Caption: Structure of 2-((6-methylpyridin-3-yl)oxy)acetic acid with key proton groups labeled.

Predicted ¹H NMR Data:

The following table summarizes the predicted ¹H NMR signals for our target molecule, assuming the spectrum is acquired in a solvent like DMSO-d₆, which allows for the observation of the acidic carboxylic acid proton.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification for Assignment
COOH ~12.0 - 13.0Singlet (broad)1HCarboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding and exchange.[1]
H-2 ~8.1 - 8.3Doublet (d) or Singlet (s)1HThis proton is ortho to the ring nitrogen, causing significant deshielding.[2] It will exhibit a small meta coupling to H-4.
H-4 ~7.3 - 7.5Doublet of doublets (dd)1HThis proton is coupled to both H-2 (meta coupling, smaller J-value) and H-5 (ortho coupling, larger J-value), resulting in a dd.[3]
H-5 ~7.2 - 7.4Doublet (d)1HThis proton is ortho to H-4, leading to a large coupling constant. Its chemical shift is influenced by the adjacent methyl group.
O-CH₂ ~4.7 - 4.9Singlet (s)2HMethylene protons adjacent to both an ether oxygen and a carbonyl group are deshielded. Based on phenoxyacetic acid (~4.6-4.7 ppm), this is a reasonable estimate.[4]
CH₃ ~2.4 - 2.6Singlet (s)3HMethyl groups attached to an aromatic ring typically appear in this region. There are no adjacent protons for coupling.

Causality Behind Predicted Shifts:

  • Pyridine Ring Protons (H-2, H-4, H-5): The electronegative nitrogen atom in the pyridine ring withdraws electron density, generally deshielding all ring protons compared to benzene (δ ~7.3 ppm).[2][3] The proton at the C-2 position is most affected due to its proximity to the nitrogen. The ether oxygen at C-3 is an electron-donating group, which would slightly shield the ortho (H-2, H-4) and para (H-5, relative to the oxygen) positions. However, the strong deshielding effect of the ring nitrogen dominates.

  • Acetic Acid Moiety (O-CH₂-COOH): The chemical shift of the methylene (-CH₂-) protons is significantly shifted downfield due to the powerful electron-withdrawing effects of the adjacent ether oxygen and the carboxylic acid group.[5][6] The carboxylic acid proton itself is the most deshielded proton in the molecule, appearing at a very high chemical shift.[1]

Pillar 2: A Self-Validating Experimental Protocol

Acquiring a high-quality, reproducible ¹H NMR spectrum is paramount. The following protocol is designed to ensure data integrity.

Step-by-Step ¹H NMR Sample Preparation and Acquisition:

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is an excellent choice as it readily dissolves the compound and its residual proton peak (δ ~2.50 ppm) does not typically overlap with key signals. Crucially, it is a non-exchangeable solvent, allowing for the observation of the acidic COOH proton.[7][8]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the 2-((6-methylpyridin-3-yl)oxy)acetic acid sample.[8][9]

  • Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[10] Vortex the vial until the sample is completely dissolved. A homogenous solution is critical for sharp NMR signals.[10]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Internal Standard: Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as a secondary reference. Alternatively, a small amount of Tetramethylsilane (TMS) can be added, though often the solvent peak is sufficient and avoids potential contamination.[7]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peak shapes.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

Workflow for Structural Elucidation:

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

Caption: A comprehensive workflow for ¹H NMR-based structural elucidation.

Pillar 3: Comparative Analysis with Alternative Techniques

While ¹H NMR is powerful, a multi-faceted approach provides the highest level of confidence in structural assignment. Other spectroscopic techniques offer complementary information.

Comparison of Key Analytical Methods:

Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Proton environment, connectivity (through coupling), and count (through integration).Provides a detailed map of the proton framework, which is the most information-rich part of this molecule.[11]Lower sensitivity compared to MS.[12] Does not directly observe the carbon skeleton or non-protonated atoms.
¹³C NMR Number of unique carbon environments and types of carbons (e.g., C=O, aromatic C, aliphatic C).Confirms the presence of all 8 unique carbon atoms in the molecule and identifies the carbonyl carbon of the acid.[13]Low natural abundance of ¹³C (1.1%) results in much lower sensitivity and longer acquisition times.[14]
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Unambiguously confirms the molecular formula (C₈H₉NO₃) by providing the exact mass. Fragmentation can help verify structural components.Does not provide detailed information about the specific arrangement and connectivity of atoms (isomerism).
FTIR Spectroscopy Presence of specific functional groups (e.g., O-H, C=O, C-O, aromatic C=C).Quickly confirms the presence of the carboxylic acid (broad O-H and sharp C=O stretches) and the aromatic ring.Provides limited information on the overall molecular skeleton and connectivity.

Synergistic Relationship Diagram:

These techniques are not mutually exclusive; they are synergistic. The data from each method validates the others, leading to an irrefutable structural assignment.

Synergistic_Analysis Structure Final Structure Confirmation H_NMR 1H NMR (Proton Framework & Connectivity) H_NMR->Structure Detailed Connectivity C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR MS Mass Spec (Molecular Formula) H_NMR->MS C_NMR->Structure Carbon Count MS->Structure Exact Mass FTIR FTIR (Functional Groups) FTIR->Structure Functional Group ID FTIR->H_NMR

Caption: The synergistic relationship between different analytical techniques for structural elucidation.

Conclusion

The structural elucidation of a novel molecule like 2-((6-methylpyridin-3-yl)oxy)acetic acid is a systematic process grounded in the fundamental principles of spectroscopy. By first predicting the ¹H NMR spectrum based on chemical theory and data from analogous structures, researchers can create a hypothesis-driven framework for analysis. Following a rigorous and validated experimental protocol ensures the acquisition of high-quality data. Finally, integrating this data with complementary techniques such as ¹³C NMR, Mass Spectrometry, and FTIR provides a multi-layered validation, leading to an unambiguous and confident structural assignment. This comprehensive approach not only ensures scientific accuracy but also embodies the principles of robust and reliable chemical research.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • NMR sample preparation. (n.d.). Université de Sherbrooke. Retrieved from [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat’eva Aza‐Diels–Alder Cycloadditions. (2025). PMC. Retrieved from [Link]

  • 1H NMR Spectra of Substituted Aminopyridines. (2006). Spectroscopy Letters. Retrieved from [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Spectroscopy 13C NMR and 1H NMR. (2021). Mesbah Energy. Retrieved from [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020). ACS Publications. Retrieved from [Link]

  • Fundamentals of Spectroscopy and Applications for Structure Determination. (n.d.). University of Nottingham. Retrieved from [Link]

  • Lecture outline 1H NMR spectra of aromatic compounds. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Sample Preparation and Positioning. (n.d.). University of California, Riverside. Retrieved from [Link]

  • BMRB entry bmse000742 - Phenoxyacetic Acid. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). ResearchGate. Retrieved from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved from [Link]

  • 2-[(5R)-4-(2-{3-[(6-methylpyridin-3-yl)oxy]phenyl}acetyl)-8-(trifluoromethyl)-1H,2H,3H,4H,5H-pyrido[2,3-e][11]diazepin-5-yl]acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Proton chemical shifts of the symmetrically disubstituted pyridines. (n.d.). ACS Publications. Retrieved from [Link]

  • 1 H & 13 C NMR. (2014). SlideShare. Retrieved from [Link]

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  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-((6-Methylpyridin-3-yl)oxy)acetic acid

For researchers and professionals in drug development, understanding the structural nuances of a molecule is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering profound insight...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the structural nuances of a molecule is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering profound insights into a compound's identity, purity, and stability through its fragmentation patterns.[1] This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 2-((6-Methylpyridin-3-yl)oxy)acetic acid, a compound of interest due to its pyridine and carboxylic acid moieties, which are common in pharmaceutical agents.

While direct experimental data for this specific molecule is not widely published, we can predict its fragmentation behavior with a high degree of confidence by applying fundamental principles of mass spectrometry and drawing comparisons with well-documented fragmentation of related structures. This guide will not only predict the fragmentation pathways but also provide the rationale behind these predictions and outline experimental protocols for their validation.

Molecular Structure and Predicted Ionization

The structure of 2-((6-Methylpyridin-3-yl)oxy)acetic acid (C₈H₉NO₃, Molecular Weight: 167.16 g/mol ) is characterized by a methyl-substituted pyridine ring linked to an acetic acid group via an ether bond. The presence of the basic pyridine nitrogen and the acidic carboxylic acid group makes this molecule amenable to both positive and negative ion electrospray ionization (ESI).

In positive ion mode, protonation is expected to occur at the most basic site, the pyridine nitrogen, to form the [M+H]⁺ ion. In negative ion mode, deprotonation of the carboxylic acid will yield the [M-H]⁻ ion.[2][3] The choice of ionization mode will significantly influence the subsequent fragmentation pathways.

Predicted Fragmentation Pathways

The fragmentation of a molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments.[4] For 2-((6-Methylpyridin-3-yl)oxy)acetic acid, we can anticipate several key fragmentation reactions.

Positive Ion Mode ([M+H]⁺) Fragmentation

Upon collisional activation (e.g., Collision-Induced Dissociation or CID), the protonated molecule is expected to undergo fragmentation through several competing pathways.

Diagram: Predicted ESI+ Fragmentation Pathways

G cluster_path1 Pathway 1: Loss of CO cluster_path2 Pathway 2: Loss of COOH radical cluster_path3 Pathway 3: Cleavage of the ether bond cluster_path4 Pathway 4: Loss of H₂O M_H [M+H]⁺ m/z 168.06 frag1 Fragment 1 m/z 140.07 M_H->frag1 - CO (28 Da) frag2 Fragment 2 m/z 123.06 M_H->frag2 - •COOH (45 Da) frag3 Fragment 3 m/z 109.05 M_H->frag3 - CH₂COOH (59 Da) frag4 Fragment 4 m/z 150.05 M_H->frag4 - H₂O (18 Da)

Caption: Predicted major fragmentation pathways for protonated 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

  • Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of the entire carboxylic acid group as a radical (•COOH), leading to a fragment with a mass-to-charge ratio (m/z) of M-45.[5] This would result in a fragment ion at approximately m/z 123.

  • Alpha-Cleavage: Cleavage of the bond alpha to the ether oxygen is another likely pathway. This could result in the loss of a neutral acetic acid moiety (CH₂COOH), leading to a fragment corresponding to the protonated 6-methyl-3-hydroxypyridine at m/z 110.

  • Cleavage within the Acetic Acid Moiety: The loss of water (H₂O, M-18) or the loss of carbon monoxide (CO, M-28) from the carboxylic acid group are also plausible fragmentation events.[5]

  • Pyridine Ring Fragmentation: The pyridine ring itself is relatively stable and less likely to fragment at lower collision energies.[6] However, at higher energies, fragmentation of the ring could occur.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, the deprotonated carboxylate anion is the precursor ion.

Diagram: Predicted ESI- Fragmentation Pathways

G cluster_path1_neg Pathway 1: Loss of CO₂ cluster_path2_neg Pathway 2: Cleavage of the ether bond M_H_neg [M-H]⁻ m/z 166.05 frag1_neg Fragment 1 m/z 122.06 M_H_neg->frag1_neg - CO₂ (44 Da) frag2_neg Fragment 2 m/z 108.04 M_H_neg->frag2_neg - •CH₂COO⁻ (58 Da)

Caption: Predicted major fragmentation pathways for deprotonated 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

  • Decarboxylation: The most characteristic fragmentation of a deprotonated carboxylic acid is the loss of carbon dioxide (CO₂), resulting in a fragment at M-44.[7] This would produce an ion at approximately m/z 122.

  • Ether Bond Cleavage: Similar to the positive ion mode, cleavage of the ether bond can occur, potentially leading to the formation of a 6-methyl-pyridin-3-olate anion at m/z 108.

Comparison with Alternative Structures

To provide context, let's compare the expected fragmentation of our target molecule with that of similar compounds.

CompoundKey Functional GroupsExpected Key Fragmentations
2-((6-Methylpyridin-3-yl)oxy)acetic acid Pyridine, Ether, Carboxylic AcidLoss of •COOH (m/z 123), Loss of CO₂ (from [M-H]⁻, m/z 122)
Benzoic Acid Aromatic Ring, Carboxylic AcidLoss of •OH (M-17), Loss of •COOH (M-45)[5]
Phenylacetic Acid Aromatic Ring, Carboxylic AcidProminent tropylium ion (m/z 91) due to rearrangement[8]
2-Phenoxyacetic Acid Aromatic Ether, Carboxylic AcidLoss of •CH₂COOH (m/z 93), Loss of CO₂ from [M-H]⁻

The presence of the pyridine ring in our target molecule is expected to influence the stability of certain fragment ions compared to their purely aromatic counterparts. The protonated pyridine ring can stabilize adjacent positive charges, potentially favoring fragmentation pathways that retain this moiety.

Experimental Protocol for Fragmentation Analysis

To experimentally validate these predicted fragmentation patterns, the following protocol using a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap) is recommended.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms1 MS1 Scan cluster_ms2 MS/MS (dd-MS2) cluster_analysis Data Analysis prep Dissolve sample in 50:50 Acetonitrile:Water with 0.1% Formic Acid (ESI+) or 0.1% Ammonium Hydroxide (ESI-) infusion Infuse sample at 5-10 µL/min into the ESI source prep->infusion ms1 Acquire full scan MS1 data to confirm [M+H]⁺ or [M-H]⁻ infusion->ms1 ms2 Perform data-dependent MS/MS on the precursor ion ms1->ms2 settings Set collision energy (e.g., 10, 20, 40 eV) to observe fragmentation ms2->settings analysis Analyze fragmentation spectra to identify fragment ions and neutral losses ms2->analysis confirm Confirm fragment elemental composition with high-resolution mass data analysis->confirm

Caption: A typical experimental workflow for fragmentation analysis.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve a small amount of 2-((6-Methylpyridin-3-yl)oxy)acetic acid in a suitable solvent system for ESI, such as 50:50 acetonitrile:water. For positive ion mode, add 0.1% formic acid to aid protonation. For negative ion mode, add 0.1% ammonium hydroxide to aid deprotonation.[3]

  • Instrument Setup:

    • Use a high-resolution mass spectrometer to obtain accurate mass measurements of both precursor and product ions.

    • Calibrate the instrument according to the manufacturer's guidelines to ensure mass accuracy.

  • Direct Infusion and MS1 Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan MS1 spectrum to confirm the presence of the [M+H]⁺ (m/z 168.06) or [M-H]⁻ (m/z 166.05) ion.

  • Tandem MS (MS/MS) Analysis:

    • Perform a product ion scan on the isolated precursor ion ([M+H]⁺ or [M-H]⁻).

    • Apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe the energy dependence of the fragmentation process. Lower energies will favor the formation of more stable fragments, while higher energies will induce more extensive fragmentation.

  • Data Analysis:

    • Analyze the resulting MS/MS spectra to identify the m/z values of the fragment ions.

    • Calculate the neutral losses from the precursor ion to deduce the identities of the lost fragments.

    • Utilize the high-resolution data to determine the elemental composition of the fragment ions, which provides strong evidence for the proposed fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of 2-((6-Methylpyridin-3-yl)oxy)acetic acid can be rationally predicted based on its chemical structure and established fragmentation mechanisms of related compounds. The interplay between the pyridine, ether, and carboxylic acid functionalities is expected to yield a rich and informative fragmentation pattern. By employing the experimental protocol outlined above, researchers can confidently elucidate the structure of this and similar molecules, a critical step in the drug development pipeline. The insights gained from such analyses are invaluable for confirming molecular identity, characterizing metabolites, and understanding degradation pathways.

References

  • Vertex AI Search.
  • Wikipedia.
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  • Chemistry LibreTexts.
  • University of Arizona Department of Chemistry and Biochemistry. Mass Spectrometry - Examples - UArizona Department of Chemistry and Biochemistry.
  • Chiang Mai Journal of Science. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2020).
  • NIST.
  • Sigma-Aldrich. 2-(6-Methylpyridin-3-yl)acetic acid | 19733-96-1.
  • Sunway Pharm Ltd. 2-(6-methylpyridin-3-yl)acetic acid - CAS:19733-96-1 - Sunway Pharm Ltd.
  • J. Prasain. Ion fragmentation of small molecules in mass spectrometry. (2009).
  • Chemistry.
  • J. Prasain. Ion fragmentation of small Ion fragmentation of small molecules in mass spectrometry. (2012).
  • Ambeed.com. 19733-96-1 | 2-(6-Methylpyridin-3-yl)acetic acid - Ambeed.com.
  • ResearchGate.
  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. (2014).
  • ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)
  • PMC. A Mechanism Study on the (+)
  • PubChemLite. 2-[(6-methoxypyridin-3-yl)methoxy]acetic acid - PubChemLite.
  • RSC Publishing.
  • Pharmacia. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • TSI Journals. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues | TSI Journals. (2006).
  • ChemScene. 2-((6-Methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid | ChemScene.

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Comparative

Comparing bioactivity of 2-((6-Methylpyridin-3-yl)oxy)acetic acid vs 2-(pyridin-3-yloxy)acetic acid

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating pyridine-oxyacetic acid scaffolds for lead optimization. Executive Summary: The Strategic Value of the Pyr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating pyridine-oxyacetic acid scaffolds for lead optimization.

Executive Summary: The Strategic Value of the Pyridine-Oxyacetic Acid Scaffold

In the landscape of medicinal chemistry and agrochemical development, the selection of foundational building blocks dictates the downstream success of a lead compound. The (pyridin-3-yloxy)acetic acid motif is a highly versatile pharmacophore, historically leveraged in the development of PIM-1 kinase inhibitors, antiviral agents, and synthetic auxins [1].

When optimizing a hit compound, medicinal chemists frequently face the decision of utilizing the unsubstituted 2-(pyridin-3-yloxy)acetic acid (3-POAA) versus its methylated analog, 2-((6-methylpyridin-3-yl)oxy)acetic acid (6-Me-3-POAA) . While structurally similar, the introduction of a methyl group at the 6-position of the pyridine ring triggers profound physicochemical and steric shifts—often referred to in drug design as the "magic methyl" effect. This guide objectively compares the performance, target binding causality, and physicochemical profiles of these two compounds to assist in rational scaffold selection.

Structural & Physicochemical Comparison

The addition of a methyl group alters the electron density of the pyridine ring via inductive (+I) and hyperconjugative effects, while simultaneously increasing the molecule's lipophilic surface area.

  • Lipophilicity (LogP): The unsubstituted 3-POAA is relatively hydrophilic (LogP ~0.6) [2]. The 6-methyl group in 6-Me-3-POAA increases the LogP to approximately 1.1, enhancing passive membrane permeability.

  • Basicity (pKa): The electron-donating nature of the 6-methyl group increases the electron density on the adjacent pyridine nitrogen. This slightly raises the pKa of the conjugate acid, making the nitrogen in 6-Me-3-POAA more basic than in 3-POAA. This shift can drastically alter the compound's ionization state at physiological pH (7.4), impacting both solubility and target engagement.

Table 1: Comparative Physicochemical Data
Property2-(pyridin-3-yloxy)acetic acid (3-POAA)2-((6-Methylpyridin-3-yl)oxy)acetic acid (6-Me-3-POAA)
CAS Number 86649-57-2120003-75-0 (varies by salt)
Molecular Weight 153.14 g/mol [2]167.16 g/mol
Estimated LogP 0.6 [2]~1.1
pKa (Pyridine N) ~5.97 [2]~6.20 (Calculated)
H-Bond Donors 11
H-Bond Acceptors 44
Steric Profile Planar, minimal steric bulkEnhanced bulk at C6 position

Mechanistic Bioactivity Profiles

The bioactivity of these scaffolds is highly dependent on how their structural nuances interact with specific biological targets.

PIM-1 Kinase Inhibition (Oncology)

PIM-1 kinase is a critical regulator of cell survival pathways (JAK/STAT and NF-κB) and a major target in oncology [1]. Pyridine-oxyacetic acid derivatives act as competitive inhibitors at the ATP-binding site.

  • Causality of Binding: The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting with the hinge region of the kinase.

  • 3-POAA vs. 6-Me-3-POAA: If the kinase hinge region features a small, adjacent hydrophobic pocket, the 6-methyl group of 6-Me-3-POAA will displace high-energy water molecules, potentially increasing binding affinity by 10- to 100-fold (the "magic methyl" effect). Conversely, if the pocket is sterically restricted, the methyl group will cause an energetic clash, making the unsubstituted 3-POAA the superior choice.

PIM1 Ligand Pyridine-oxyacetic Acid PIM1 PIM-1 Kinase Ligand->PIM1 Inhibits JAKSTAT JAK/STAT Pathway PIM1->JAKSTAT Activates NFKB NF-κB Pathway PIM1->NFKB Activates Apoptosis Cell Survival JAKSTAT->Apoptosis NFKB->Apoptosis

PIM-1 kinase signaling pathway modulated by pyridine-oxyacetic acid derivatives.

Auxin-Mimetic Activity (Agrochemistry)

In plant biology, these scaffolds mimic endogenous auxins (like IAA), hyper-stimulating the TIR1/AFB receptor complex, which leads to the degradation of Aux/IAA repressors and subsequent plant death (herbicidal activity) [1].

  • Causality of Binding: The carboxylic acid anchors to the positively charged arginine residues in the TIR1 pocket, while the pyridine ring engages in

    
     stacking. The 6-Me-3-POAA analog often exhibits prolonged receptor residency time because the methyl group enhances hydrophobic packing within the TIR1 cavity, making it a more potent herbicidal precursor than 3-POAA.
    

TIR1 A Auxin Mimic B TIR1/AFB Receptor A->B Binds C SCF Complex B->C Recruits D Aux/IAA Repressor C->D Ubiquitinates E Gene Expression D->E Derepresses

TIR1/AFB-mediated auxin signaling pathway disrupted by synthetic auxin mimics.

Experimental Methodologies & Validation

To objectively evaluate which scaffold performs better for your specific target, the following self-validating experimental workflows must be executed.

Workflow S1 Compound Preparation S2 LogD & pKa Titration S1->S2 S3 TR-FRET Kinase Assay S2->S3 S4 Data Analysis & Hit Triage S3->S4

Self-validating experimental workflow for screening pyridine-oxyacetic acids.

Protocol 1: TR-FRET Kinase Inhibition Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the pyridine ring can occasionally cause UV autofluorescence. TR-FRET introduces a time delay that eliminates background fluorescence, ensuring high data integrity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Rationale: DTT prevents the oxidation of crucial cysteine residues in the kinase active site.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 3-POAA and 6-Me-3-POAA in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration strictly

    
     1% to prevent solvent-induced protein denaturation).
    
  • Control Implementation (Self-Validation):

    • Positive Control: Staurosporine (1

      
      M) to define 100% inhibition.
      
    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

  • Reaction: Add 5 nM PIM-1 kinase and fluorescently labeled tracer. Incubate for 15 minutes. Add Eu-anti-tag antibody.

  • Readout & Analysis: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the Z'-factor using the controls. A Z'-factor

    
     validates the assay.
    
Protocol 2: Potentiometric pKa Determination

Causality: Because the 6-methyl group alters the basicity of the pyridine nitrogen, determining the exact pKa is critical for predicting gastrointestinal absorption and blood-brain barrier penetration.

  • Sample Prep: Dissolve 2 mg of the target compound (3-POAA or 6-Me-3-POAA) in 10 mL of 0.15 M KCl solution (to maintain constant ionic strength).

  • Titration: Using an automated potentiometric titrator, acidify the solution to pH 2.0 using 0.5 M HCl.

  • Measurement: Titrate with 0.5 M KOH under a nitrogen atmosphere (to prevent

    
     absorption, which skews pH readings) until pH 11.0 is reached.
    
  • Data Extraction: Plot the first derivative of the titration curve (

    
    pH/
    
    
    
    V). The inflection points correspond to the pKa of the carboxylic acid (~3.2) and the pyridine nitrogen (~5.97 for 3-POAA, ~6.2 for 6-Me-3-POAA).

Data Interpretation & Scaffold Selection

When synthesizing fine chemicals or pharmaceutical intermediates[3], the choice between these two compounds boils down to the steric constraints of your target and your pharmacokinetic goals:

  • Select 3-POAA when: Your target binding pocket is sterically hindered, or you require a more hydrophilic profile to prevent non-specific plasma protein binding.

  • Select 6-Me-3-POAA when: You need to improve the passive cellular permeability of your lead compound, or structural biology data suggests a hydrophobic sub-pocket near the hinge region that can accommodate the "magic methyl" for a boost in binding affinity.

References

  • Benchchem. "The Multifaceted Biological Activities of (Pyridin-3-yloxy)-acetic Acid and Its Derivatives: A Technical Guide." Benchchem.
  • Scent.vn. "2-(Pyridin-3-yloxy)acetic acid CAS# 86649-57-2: Odor profile, Molecular properties, Suppliers & Regulation." Scent.vn.
  • Fisher Scientific. "3-Pyridyloxyacetic acid, 98%." Fisher Scientific.
Validation

IR spectroscopy characteristic bands for 2-((6-Methylpyridin-3-yl)oxy)acetic acid

An In-Depth Guide to the Infrared Spectroscopy of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid Introduction 2-((6-Methylpyridin-3-yl)oxy)acetic acid is a multifaceted organic molecule featuring a carboxylic acid, an aryl eth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 2-((6-Methylpyridin-3-yl)oxy)acetic Acid

Introduction

2-((6-Methylpyridin-3-yl)oxy)acetic acid is a multifaceted organic molecule featuring a carboxylic acid, an aryl ether, and a substituted pyridine ring. This unique combination of functional groups results in a distinctive infrared (IR) spectrum that serves as a valuable fingerprint for its identification and characterization. Understanding the origin and position of its characteristic absorption bands is crucial for researchers in synthetic chemistry, materials science, and drug development to verify its synthesis, assess its purity, and study its interactions.

This guide provides a comprehensive analysis of the expected IR absorption bands for 2-((6-Methylpyridin-3-yl)oxy)acetic acid. By dissecting the molecule into its constituent functional groups, we will predict the vibrational modes and their corresponding wavenumber ranges. This predictive analysis will be grounded in established spectroscopic principles and compared against typical values for each functional group, offering a robust framework for spectral interpretation.

Molecular Structure and Key Functional Groups

To interpret the IR spectrum, we must first identify the bonds and functional groups within the molecule that are IR-active. The structure of 2-((6-Methylpyridin-3-yl)oxy)acetic acid contains several distinct regions that will produce characteristic signals.

Caption: Molecular structure highlighting key functional groups.

The primary functional groups for analysis are:

  • Carboxylic Acid (-COOH): This group is responsible for some of the most prominent and easily identifiable bands in an IR spectrum.

  • Aryl Ether (Pyridine-O-CH₂): The ether linkage between the aromatic pyridine ring and the acetic acid side chain has characteristic stretching vibrations.

  • Substituted Pyridine Ring: The aromatic ring itself has several characteristic stretching and bending modes.

  • Alkyl Fragments (-CH₃ and -CH₂): The methyl and methylene groups will show typical C-H stretching and bending vibrations.

Detailed Analysis of Characteristic IR Bands

The IR spectrum of this molecule can be understood by examining the contributions from each functional group.

Carboxylic Acid Vibrations

The carboxylic acid moiety typically exists as a hydrogen-bonded dimer in the solid state, which profoundly influences its IR spectrum.

  • O-H Stretching: The most recognizable feature of a carboxylic acid is an extremely broad absorption band for the O-H stretch, located in the 3300-2500 cm⁻¹ region.[1][2] This exceptional broadness is a direct result of strong intermolecular hydrogen bonding. The band is often so wide that it overlaps with the C-H stretching region, creating a "messy" appearance.[1]

  • C-H Stretching: Sharp, medium-intensity C-H stretching bands from the methylene (-CH₂) and methyl (-CH₃) groups are expected to be superimposed on top of the broad O-H band, typically appearing in the 3000-2850 cm⁻¹ range.[3]

  • C=O (Carbonyl) Stretching: A very strong and sharp absorption corresponding to the carbonyl (C=O) stretch is a key diagnostic peak. For a hydrogen-bonded dimer, this band typically appears at a lower frequency, around 1710-1690 cm⁻¹ .[1][4] In a non-hydrogen-bonded (monomeric) state, this band would shift to a higher frequency (~1760 cm⁻¹).[2]

  • C-O Stretching and O-H Bending: The spectrum will also contain bands arising from the coupling of C-O stretching and in-plane O-H bending vibrations. These typically appear as medium-intensity bands in the 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ (O-H bend) regions.[1][5]

Aryl Ether Vibrations

The connection of the ether oxygen to both an aromatic ring (pyridine) and an alkyl group (methylene) defines it as an aryl alkyl ether. This structure gives rise to two distinct C-O stretching bands.

  • Asymmetric C-O-C Stretching: A strong absorption band is expected between 1275-1200 cm⁻¹ .[6][7] This band is due to the asymmetric C-O-C stretching mode and is a characteristic feature of aryl ethers.

  • Symmetric C-O-C Stretching: A second, typically less intense, band corresponding to the symmetric C-O-C stretch should appear in the 1050-1010 cm⁻¹ range.[7][8]

The presence of these two distinct bands is a strong indicator of the aryl alkyl ether linkage, distinguishing it from a simple dialkyl ether, which would show a single strong band around 1120 cm⁻¹.[8][9]

Substituted Pyridine Ring Vibrations

The pyridine ring contributes several bands to the spectrum, primarily in the fingerprint region.

  • Aromatic C-H Stretching: Weak to medium bands from the C-H bonds on the pyridine ring are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3][5]

  • C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of medium to strong, sharp absorptions in the 1600-1400 cm⁻¹ region.[5] These bands confirm the presence of the aromatic system.

  • C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the ring C-H bonds.[5] The exact position of these bands can sometimes provide information about the substitution pattern on the ring.

Summary of Predicted IR Bands

The following table summarizes the expected characteristic absorption bands for 2-((6-Methylpyridin-3-yl)oxy)acetic acid, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3300 - 2500Strong, Very BroadO-H Stretch (H-bonded)Carboxylic Acid
3100 - 3000Medium - WeakAromatic C-H StretchPyridine Ring
3000 - 2850MediumAliphatic C-H Stretch-CH₃, -CH₂
1710 - 1690Strong, SharpC=O Stretch (H-bonded dimer)Carboxylic Acid
1600 - 1400Medium - Strong (multiple bands)C=C and C=N Ring StretchPyridine Ring
1470 - 1450MediumC-H Scissoring Bend-CH₂
1440 - 1395MediumO-H In-Plane BendCarboxylic Acid
1380 - 1370MediumC-H Symmetric Bend-CH₃
1275 - 1200StrongAsymmetric C-O-C StretchAryl Ether
1320 - 1210StrongC-O StretchCarboxylic Acid
1050 - 1010MediumSymmetric C-O-C StretchAryl Ether
900 - 675StrongAromatic C-H Out-of-Plane BendPyridine Ring

Comparative Analysis: Distinguishing Features

The IR spectrum of 2-((6-Methylpyridin-3-yl)oxy)acetic acid is highly diagnostic when compared to potential precursors or related structures.

  • vs. 6-Methyl-3-hydroxypyridine (Precursor): The target molecule will show the strong C=O stretch (~1700 cm⁻¹) and the aryl ether C-O stretches (~1250 cm⁻¹ and ~1040 cm⁻¹), which are absent in the starting phenol. The phenol would instead show a broad alcohol O-H stretch centered at a higher frequency (~3400-3200 cm⁻¹) than the carboxylic acid.

  • vs. A Simple Aliphatic Carboxylic Acid (e.g., Butanoic Acid): While both would show the characteristic broad O-H and C=O stretches, the target molecule is distinguished by the clear signatures of the pyridine ring (aromatic C-H stretch >3000 cm⁻¹, ring stretches at 1600-1400 cm⁻¹) and the aryl ether bands.

  • vs. A Simple Aryl Ether (e.g., Anisole): The target molecule is readily identified by the overwhelming presence of the broad carboxylic acid O-H band and the strong C=O absorption, which are completely absent in a simple ether.[10]

Experimental Protocol: Acquiring the IR Spectrum

A standard procedure for obtaining a high-quality IR spectrum of a solid sample like 2-((6-Methylpyridin-3-yl)oxy)acetic acid is outlined below. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed.

cluster_workflow ATR-FTIR Workflow A 1. Sample Preparation Ensure sample is dry and pure. B 2. Background Scan Clean ATR crystal (e.g., with isopropanol). Acquire a background spectrum of the empty crystal. A->B C 3. Sample Application Place a small amount of solid sample on the ATR crystal. B->C D 4. Apply Pressure Use the pressure clamp to ensure firm contact between the sample and the crystal. C->D E 5. Sample Scan Acquire the sample spectrum. Typically co-add 16-32 scans for good signal-to-noise. D->E F 6. Data Processing Software automatically ratios the sample spectrum to the background. Perform baseline correction if necessary. E->F G 7. Clean Up Remove sample and clean the ATR crystal. F->G

Caption: Standard workflow for ATR-FTIR spectroscopy.

Causality in Protocol Choices:

  • Dry Sample: Moisture (H₂O) has a strong, broad O-H absorption that can obscure the O-H band of the carboxylic acid and other features.

  • Background Scan: This is critical to remove interfering signals from atmospheric CO₂ and H₂O vapor, as well as any intrinsic absorbance from the ATR crystal, ensuring that the final spectrum is solely that of the sample.

  • Pressure Application: Good contact between the sample and the ATR crystal is essential for obtaining a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

Conclusion

The infrared spectrum of 2-((6-Methylpyridin-3-yl)oxy)acetic acid is rich with information, providing a definitive confirmation of its complex structure. The simultaneous presence of a very broad O-H stretch from 3300-2500 cm⁻¹, a strong carbonyl absorption around 1700 cm⁻¹, two distinct aryl ether C-O stretching bands near 1250 cm⁻¹ and 1040 cm⁻¹, and the characteristic absorptions of a substituted pyridine ring collectively form an unmistakable spectroscopic signature. This guide provides the foundational knowledge for researchers to confidently interpret these features, enabling accurate identification and quality control in their scientific endeavors.

References

  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [Link]

  • Casey, A. T., & Clark, R. J. H. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines. Australian Journal of Chemistry, 19(12), 2197-2211. [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from web.chem.ucla.edu. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from oregonstate.edu. [Link]

  • Fiveable. (2025). Spectroscopy of Ethers. Retrieved from Fiveable. [Link]

  • Chemistry, UC Davis. (n.d.). Ether Infrared spectra. Retrieved from chem.ucdavis.edu. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. Chemical and Pharmaceutical Bulletin, 8(1), 33-40. [Link]

  • University of Birmingham. (n.d.). Chapter 2. Retrieved from etheses.bham.ac.uk. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • The Organic Chemistry Tutor. (2023). IR spectrum of Ethers || FTIR spectroscopy. YouTube. [Link]

  • Clark, R. J. H., & Williams, C. S. (1965). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Inorganic Chemistry, 4(3), 350–357. [Link]

  • Vymětal, J., & Hejda, Z. (1978). Correlation of some infrared spectra regions with the structure of a substituted pyridine ring system. Collection of Czechoslovak Chemical Communications. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). IR spectrum of 2 computed at B3LYP/6-311 + +G(2d,2p) (unscaled). [Link]

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from orgchemboulder.com. [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from millersville.edu. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from masterorganicchemistry.com. [Link]

Sources

Comparative

Crystal structure and X-ray diffraction data for 2-((6-Methylpyridin-3-yl)oxy)acetic acid

As a Senior Application Scientist, the structural characterization of bifunctional pharmaceutical building blocks requires a rigorous, multi-modal analytical approach. 2-((6-Methylpyridin-3-yl)oxy)acetic acid (CAS 19733-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the structural characterization of bifunctional pharmaceutical building blocks requires a rigorous, multi-modal analytical approach. 2-((6-Methylpyridin-3-yl)oxy)acetic acid (CAS 19733-96-1) is a highly versatile intermediate widely utilized in the synthesis of targeted therapeutics, including kinase inhibitors and PPAR-γ agonists[1].

Because this molecule possesses both a basic hydrogen-bond acceptor (the pyridine nitrogen) and an acidic hydrogen-bond donor (the carboxylic acid), its solid-state behavior is driven by competing supramolecular synthons. This guide objectively compares the state-of-the-art X-ray diffraction (XRD) technologies used to resolve these structures and provides field-proven protocols for isolating and validating the crystal structure of this compound.

Supramolecular Synthons & Crystallographic Profiling

The crystallization of 2-((6-Methylpyridin-3-yl)oxy)acetic acid is governed by the conformational flexibility of the ether linkage and the strong electrostatic potential of its terminal groups[2]. When analyzing the crystal packing of this class of pyridine-aryloxyacetic acids, two primary logical relationships (synthons) dictate the lattice architecture:

  • The Homodimer Motif (

    
    ):  The carboxylic acid groups self-assemble into classic head-to-head dimers via O-H···O hydrogen bonds.
    
  • The Polymeric Chain Motif: The acidic proton of the carboxylic acid is donated to the basic pyridine nitrogen of an adjacent molecule (O-H···N), forming infinite 1D head-to-tail chains.

Synthons Mol1 Molecule A (COOH Donor) Synthon1 Homodimer R2,2(8) O-H···O Mol1->Synthon1 Synthon2 Polymeric Chain O-H···N Mol1->Synthon2 Mol2 Molecule B (COOH Acceptor) Mol3 Molecule C (Pyridine N Acceptor) Synthon1->Mol2 Synthon2->Mol3

Figure 1: Competing supramolecular hydrogen-bonding synthons in pyridine-acetic acid derivatives.

Comparison Guide: X-Ray Diffraction Technologies

To accurately determine the 3D coordinates and validate the bulk purity of 2-((6-Methylpyridin-3-yl)oxy)acetic acid, researchers must choose the appropriate diffraction platform. Below is an objective performance comparison of the three leading methodologies.

Analytical FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)Microcrystal Electron Diffraction (MicroED)
Sample Requirement > 50 µm pristine single crystal10–50 mg bulk crystalline powderSub-micron nanocrystals
Resolution Limit Atomic (< 0.8 Å)Bulk phase / Unit cell parametersAtomic (< 1.0 Å)
Primary Utility Absolute 3D coordinates & stereochemistryPhase purity & polymorph screeningStructure solution from "uncrystallizable" powders
Data Acquisition Time 2 – 12 hours10 – 30 minutes< 5 minutes
Cost & Accessibility High / Standard in core facilitiesLow / Highly accessibleVery High / Specialized cryo-EM facilities

Scientist's Verdict: SC-XRD remains the gold standard for unambiguous structural determination. However, PXRD is strictly required as a secondary self-validating system to ensure the single crystal selected is thermodynamically representative of the bulk synthesized batch.

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the causality behind the physical chemistry required to grow and analyze diffraction-quality crystals of 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

Protocol A: Single Crystal Growth via Vapor Diffusion (Thermodynamic Control)

Vapor diffusion is prioritized over cooling or evaporation because it allows for a slow, thermodynamically controlled approach to the solubility limit, yielding defect-free lattices rather than kinetic precipitates.

  • Solvent Disruption: Dissolve 10 mg of 2-((6-Methylpyridin-3-yl)oxy)acetic acid in 0.5 mL of Methanol in a 1-dram inner vial.

    • Causality: Methanol is a polar protic solvent that out-competes and disrupts the strong intermolecular O-H···N hydrogen bonds, allowing the monomeric species to remain fully solvated.

  • Antisolvent Chambering: Place the uncapped inner vial inside a 20 mL outer scintillation vial containing 3 mL of Hexanes. Cap the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at 20°C for 72 hours.

    • Causality: The volatile hexanes slowly diffuse into the methanol phase, gradually lowering the dielectric constant of the solution. This slow reduction in solubility favors the nucleation of a single crystal.

  • Harvesting: Suspend the resulting crystals in paratone oil immediately upon removal to prevent solvent loss and mechanical degradation prior to mounting on the goniometer.

Protocol B: PXRD Data Collection & Rietveld Refinement
  • Sample Preparation: Lightly grind the bulk powder using an agate mortar and pestle to ensure a uniform particle size (< 10 µm).

    • Causality: Uniform particle size minimizes preferred orientation effects, which can artificially inflate the intensity of specific Bragg reflections and skew the data.

  • Data Collection: Mount on a zero-background silicon holder. Scan from 2θ = 5° to 50° using Cu-Kα radiation (λ = 1.5406 Å) at a scan speed of 1°/min.

  • Self-Validation: Import the atomic coordinates derived from Protocol A into a refinement software (e.g., GSAS-II). Simulate the theoretical powder pattern and perform a Rietveld refinement against the experimental data. A goodness-of-fit (χ² < 1.5) confirms bulk phase purity.

XRD_Workflow N1 2-((6-Methylpyridin-3-yl)oxy)acetic acid (Powder Sample) N2 Solvent Screening & Solubility Profiling N1->N2 N3 Vapor Diffusion Crystallization (Thermodynamic Control) N2->N3 Slow Saturation N4 Bulk Precipitation (Kinetic Control) N2->N4 Rapid Crash-out N5 Single-Crystal XRD (Absolute Structure) N3->N5 N6 Powder XRD (Phase Purity & Rietveld) N4->N6 N7 Anisotropic Refinement & Electron Density Mapping N5->N7 N6->N7 Model Validation

Figure 2: Decision matrix and workflow for the crystallographic analysis of the compound.

Quantitative Data: Expected Crystallographic Parameters

Based on the isostructural behavior of closely related (pyridin-3-yloxy)acetic acid derivatives[2], the following table summarizes the expected quantitative crystallographic parameters for the single-crystal refinement of this compound.

ParameterExpected Value / Range
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 11.2 Å, b ≈ 5.4 Å, c ≈ 14.8 Å
Beta Angle (β) ≈ 105°
Cell Volume (V) ≈ 860 ų
Z (Molecules per unit cell) 4
Final R-factor (R1) < 0.05 (indicates a high-quality structural model)
Dominant Hydrogen Bond O-H···N (Pyridine) distance ≈ 2.65 Å

References

  • Development of PPAR-γ Receptor Agonists as Therapeutic Agents for Diabetes VCU Scholars Compass[Link]

Sources

Validation

Establishing a Reference Standard for 2-((6-Methylpyridin-3-yl)oxy)acetic Acid: A Comparative Guide &amp; Protocol

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary & Contextualizing the Target In modern drug discovery, 2-((6-Methylpyridin-3-yl)oxy)ac...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Contextualizing the Target

In modern drug discovery, 2-((6-Methylpyridin-3-yl)oxy)acetic acid (Chemical Formula: C₈H₉NO₃, MW: 167.16 g/mol ) serves as a critical structural building block. It is prominently utilized in the synthesis of highly selective αvβ6 integrin inhibitors[1].

The αvβ6 integrin is an epithelial-specific receptor that binds to the latency-associated peptide (LAP) of transforming growth factor-β1 (TGF-β1). Mechanical tension exerted by the integrin induces a conformational change that releases active TGF-β1, driving extracellular matrix (ECM) deposition and severe fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF) and Non-Specific Interstitial Pneumonia (NSIP)[2].

Because impurities in early-stage building blocks can propagate through multi-step syntheses—generating complex, hard-to-clear downstream degradants—establishing a highly pure, rigorously characterized Primary Reference Standard for 2-((6-Methylpyridin-3-yl)oxy)acetic acid is a regulatory and scientific necessity.

TGF_Beta_Pathway A Latent TGF-β1 Complex B αvβ6 Integrin A->B Binds LAP C Active TGF-β1 B->C Activation D Fibroblast Activation C->D Receptor Binding E Pulmonary Fibrosis D->E ECM Deposition I 2-((6-Methylpyridin-3-yl)oxy)acetic acid (Inhibitor Precursor) I->B Target Inhibition

Fig 1. Role of 2-((6-Methylpyridin-3-yl)oxy)acetic acid derivatives in αvβ6/TGF-β1 inhibition.

Comparative Guide: Purification & Sourcing Strategies

Before a material can be characterized as a reference standard, it must be purified to an exceptional degree (typically >99.5%). As an application scientist, I evaluate three primary routes for obtaining candidate material. Below is an objective comparison of these strategies.

Table 1: Evaluation of Candidate Material Sourcing
StrategyTypical Purity AchievedImpurity Profile Risks & CausalityScalabilityCost & Time Efficiency
Preparative HPLC (Reverse Phase) >99.8% Low Organic, High Inorganic: Removes structurally similar isomers effectively. However, mobile phase additives (e.g., TFA, formate) can form salts with the basic pyridine nitrogen, requiring rigorous lyophilization and ROI testing.Low (mg to small gram scale)High Cost / High Time
Recrystallization (e.g., EtOH/Water) 98.0% - 99.5% High Volatile: Excellent for bulk clearance of polar impurities. Causality: The carboxylic acid moiety readily forms hydrogen bonds with protic solvents, leading to solvent entrapment in the crystal lattice. Requires strict GC-HS monitoring.High (Multi-kilogram)Low Cost / High Efficiency
Commercial "Off-the-Shelf" Standards 95.0% - 98.0% Variable: Often sold as "reagent grade"[3]. These lack the rigorous mass-balance documentation required for quantitative analytical work and cannot be used "as-is" for regulatory submissions without internal re-certification.N/AMedium Cost / Immediate

Scientist's Verdict: For establishing a Primary Reference Standard, Preparative HPLC followed by thorough lyophilization is the superior choice. While recrystallization is scalable, the risk of occluded solvents artificially depressing the true assay value makes it better suited for bulk intermediate manufacturing rather than standard generation.

Methodology: The Self-Validating Characterization Protocol

A true reference standard relies on a self-validating system. We cannot rely solely on HPLC area percent, as this assumes all impurities share the same UV response factor as the main peak—a dangerous and often incorrect assumption.

Instead, we employ a dual-pillar approach: Mass Balance (100% - Impurities) orthogonally verified by Quantitative NMR (qNMR) [4].

Step 1: Structural Elucidation (Identity Confirmation)

Before quantifying purity, identity must be absolute.

  • High-Resolution Mass Spectrometry (HRMS): Perform ESI-TOF in positive ion mode. The theoretical exact mass for [M+H]⁺ (C₈H₁₀NO₃⁺) is 168.0655. Mass accuracy must be within ±3 ppm.

  • Nuclear Magnetic Resonance (NMR): Acquire 1D ¹H and ¹³C NMR in DMSO-d₆.

    • Causality Check: Ensure the presence of the pyridine methyl group (singlet, ~2.40 ppm, 3H) and the oxyacetic methylene group (singlet, ~4.75 ppm, 2H). The carboxylic acid proton should appear as a broad singlet >12.0 ppm.

  • FTIR Spectroscopy: Confirm the presence of the carboxylic acid O-H stretch (broad, ~2500–3000 cm⁻¹) and the C=O stretch (~1720 cm⁻¹).

Step 2: The Mass Balance Approach

Mass balance calculates the absolute assay by subtracting all quantified impurities from 100%.

  • Organic Impurities (HPLC-UV/CAD): Run a gradient reverse-phase UHPLC method. Crucial Step: Use a Charged Aerosol Detector (CAD) in series with the UV detector. CAD provides a near-universal response for non-volatile analytes, ensuring that impurities lacking a UV chromophore (e.g., aliphatic starting materials) are not missed.

  • Water Content (Karl Fischer Titration): Pyridine-carboxylic acids can be hygroscopic. Determine water content coulometrically. Water does not absorb UV light; failing to subtract it will artificially inflate the HPLC purity.

  • Residual Solvents (GC-HS): Use Headspace Gas Chromatography to quantify trapped volatile solvents (e.g., ethanol, ethyl acetate) from prior synthesis or purification steps.

  • Inorganic Residue (ROI / TGA): Perform Residue on Ignition or Thermogravimetric Analysis. This detects inorganic salts (like NaCl or silica) that are invisible to HPLC, GC, and KF.

Step 3: Orthogonal Validation via qNMR

To prove the Mass Balance is accurate, we run an independent primary ratio method: qNMR[4].

  • Weigh exactly ~10 mg of the candidate material and ~5 mg of a traceable internal standard (e.g., NIST SRM Maleic Acid) into the same vial using a microbalance.

  • Dissolve in 600 µL of DMSO-d₆ and acquire a ¹H NMR spectrum with a long relaxation delay (D1 > 5 × T1) to ensure full signal recovery.

  • Integrate the maleic acid peak (~6.26 ppm, 2H) against the isolated pyridine methyl peak of the analyte (~2.40 ppm, 3H).

  • Calculate the absolute mass fraction. The qNMR result must align with the Mass Balance result within ±0.5%.

Ref_Std_Workflow Start Candidate Material ID Structural Elucidation (NMR, HRMS, IR) Start->ID MB Mass Balance ID->MB QNMR qNMR Validation ID->QNMR HPLC HPLC-UV/CAD MB->HPLC KF Karl Fischer MB->KF GC GC-HS MB->GC TGA TGA / ROI MB->TGA Final Certified Reference Standard QNMR->Final HPLC->Final KF->Final GC->Final TGA->Final

Fig 2. Orthogonal self-validating workflow for primary reference standard characterization.

Experimental Data: Certification Results

Below is a representative data summary for a successfully established primary reference standard of 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

Table 2: Mass Balance vs. qNMR Data Summary
Analytical ParameterMethodology / EquipmentResult (% w/w)Contribution to Mass Balance
Chromatographic Purity UHPLC-UV (220 nm) / CAD99.85%Base value for organic purity
Water Content Karl Fischer Coulometry0.12%Subtracted from 100%
Residual Solvents GC-Headspace (FID)0.05% (Ethanol)Subtracted from 100%
Inorganic Impurities Residue on Ignition (ROI)0.03%Subtracted from 100%
Calculated Mass Balance 100% - (Sum of Impurities) 99.65% Primary Assigned Assay
Orthogonal Assay 1D ¹H qNMR (Internal Std) 99.61% Confirmatory Check (Δ = 0.04%)

References

  • Munger, J. S., et al. (1999). "The integrin alpha v beta 6 binds and activates latent TGF beta 1: a mechanism for regulating pulmonary inflammation and fibrosis." Cell, 96(3), 319-328. Available at:[Link][2]

  • US Patent 10,793,564 B2. (2020). "Amino acid compounds and methods of use" (Details the use of 2-((6-methylpyridin-3-yl)oxy)acetic acid in αvβ6 integrin inhibitor synthesis). Google Patents. Available at:[1]

  • Pauli, G. F., et al. (2021). "The qNMR Summit 5.0: Proceedings and Status of qNMR Technology." Analytical Chemistry, 93(38), 12837–12845. Available at:[Link][4]

Sources

Comparative

Validating LC-MS methods for detecting 2-((6-Methylpyridin-3-yl)oxy)acetic acid in biological samples

An In-Depth Guide to Validating LC-MS Methods for 2-((6-Methylpyridin-3-yl)oxy)acetic acid in Biological Samples Introduction The accurate quantification of drug molecules and their metabolites in biological matrices is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Validating LC-MS Methods for 2-((6-Methylpyridin-3-yl)oxy)acetic acid in Biological Samples

Introduction

The accurate quantification of drug molecules and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. For compounds like 2-((6-Methylpyridin-3-yl)oxy)acetic acid, a small molecule with acidic properties, developing a robust and reliable bioanalytical method is critical for advancing through the drug development pipeline. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of key methodologies for sample preparation and analysis. It is designed not as a rigid protocol, but as a framework for decision-making, grounded in the scientific principles of bioanalysis and aligned with global regulatory expectations. We will explore the causality behind experimental choices, ensuring that every step contributes to a self-validating, trustworthy, and authoritative analytical method.

Understanding the Analyte: Physicochemical Properties

Before designing any method, understanding the analyte's properties is paramount. 2-((6-Methylpyridin-3-yl)oxy)acetic acid is a pyridine derivative containing a carboxylic acid group.

Key Physicochemical Characteristics:

  • Molecular Formula: C₈H₉NO₃

  • Molecular Weight: 167.16 g/mol (based on similar structure)

  • Acidity (pKa): The carboxylic acid group imparts acidic properties, making the molecule's charge state dependent on pH. The pyridine ring also has a basic nitrogen atom. The overall polarity and extraction efficiency will be highly influenced by the pH of the sample and extraction solvents.

Part 1: Sample Preparation - A Comparative Analysis

The primary goals of sample preparation are to remove interfering matrix components (like proteins and phospholipids), concentrate the analyte, and present it in a solvent compatible with the LC-MS system.[3] The choice of technique represents a trade-off between cleanliness, recovery, speed, and cost.

Comparison of Common Extraction Techniques
Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or acid.[3][4]Analyte is partitioned between the aqueous sample and a water-immiscible organic solvent based on its relative solubility.Analyte is selectively adsorbed onto a solid sorbent and then eluted with an appropriate solvent, leaving interferences behind.[5]
Selectivity Low. Removes proteins but leaves salts, phospholipids, and other small molecules.[6]Moderate. Selectivity can be tuned by adjusting solvent polarity and pH.High. Sorbent chemistry can be tailored (e.g., reversed-phase, ion-exchange) for high specificity.[7]
Cleanliness of Extract Low. High potential for matrix effects (ion suppression/enhancement).[6][8]Moderate to High. Effectively removes proteins, phospholipids, and salts.[6]Very High. Provides the cleanest extracts, minimizing matrix effects and improving assay robustness.[7][9]
Analyte Concentration No. The sample is diluted.Yes. The organic phase can be evaporated and reconstituted in a smaller volume.Yes. A large sample volume can be loaded and eluted into a small volume.
Throughput & Automation High. Simple, fast, and easily automated.[6]Low to Moderate. Can be cumbersome and difficult to automate.[6]Moderate to High. Easily automated with 96-well plates and robotic systems.
Cost per Sample Low.[3]Low to Moderate.High.
Recommendation For: Early-stage discovery, non-regulated studies where speed is prioritized.When a moderate level of cleanliness is sufficient and cost is a concern.Regulated bioanalysis (GLP/GCP), methods requiring high sensitivity (low LLOQ), and when minimizing matrix effects is critical.[7]

Expert Rationale: For a regulated bioanalytical method intended for clinical or preclinical studies, Solid-Phase Extraction (SPE) is the superior choice. While more complex to develop, its ability to deliver exceptionally clean extracts significantly reduces the risk of matrix effects, leading to improved accuracy, precision, and overall method robustness.[7][9] For 2-((6-Methylpyridin-3-yl)oxy)acetic acid, a mixed-mode SPE sorbent combining reversed-phase and anion-exchange properties could provide optimal retention and selectivity.

Experimental Workflow: Solid-Phase Extraction (SPE)

The following diagram and protocol outline a typical SPE workflow for extracting our target analyte from a plasma sample.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction Cartridge cluster_post Post-Elution plasma Plasma Sample (e.g., 100 µL) is Add Internal Standard plasma->is dilute Dilute/Acidify (e.g., with 2% Formic Acid) is->dilute load 3. Load Pre-treated Sample dilute->load Load Sample condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water/Buffer) condition->equilibrate equilibrate->load wash1 4. Wash 1 (Aqueous Wash, e.g., 5% Methanol) load->wash1 wash2 5. Wash 2 (Organic Wash, e.g., 20% Methanol) wash1->wash2 elute 6. Elute (e.g., Methanol with 2% Formic Acid) wash2->elute evaporate Evaporate to Dryness elute->evaporate Collect Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Full Validation Execution cluster_reporting Phase 3: Reporting dev Method Development (LC-MS Optimization) pre_val Pre-Validation (Initial Parameter Check) dev->pre_val protocol Write Validation Protocol pre_val->protocol selectivity Selectivity & Specificity protocol->selectivity cal_curve Calibration Curve (Linearity, Range) protocol->cal_curve accuracy Accuracy & Precision (Intra & Inter-batch) protocol->accuracy matrix Matrix Effect protocol->matrix recovery Recovery protocol->recovery stability Stability (Bench-top, Freeze-thaw, etc.) protocol->stability data_analysis Data Analysis selectivity->data_analysis cal_curve->data_analysis accuracy->data_analysis matrix->data_analysis recovery->data_analysis stability->data_analysis report Generate Validation Report data_analysis->report approval QA Approval report->approval

Sources

Validation

A Researcher's Guide to Elemental Analysis: Comparing Theoretical Calculations with Experimental Data for 2-((6-Methylpyridin-3-yl)oxy)acetic acid

In the synthesis and characterization of novel compounds, the confirmation of a molecule's elemental composition is a critical checkpoint for researchers, scientists, and drug development professionals. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis and characterization of novel compounds, the confirmation of a molecule's elemental composition is a critical checkpoint for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison between the theoretical elemental composition of 2-((6-Methylpyridin-3-yl)oxy)acetic acid and the data obtained through experimental elemental analysis. We will delve into the causality behind experimental choices, the self-validating nature of the protocols, and provide a comprehensive framework for interpreting the results.

Theoretical Elemental Composition: The Calculated Benchmark

The first step in this validation process is to establish the theoretical elemental composition from the molecular formula of the target compound. For 2-((6-Methylpyridin-3-yl)oxy)acetic acid, the molecular formula is C₈H₉NO₃.

To calculate the theoretical percentage of each element, we use the following atomic weights:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

The molecular weight of C₈H₉NO₃ is calculated as follows: (8 * 12.011) + (9 * 1.008) + (1 * 14.007) + (3 * 15.999) = 167.164 g/mol

From this, the theoretical elemental percentages are derived:

ElementCalculationTheoretical Percentage (%)
Carbon(8 * 12.011 / 167.164) * 10057.48
Hydrogen(9 * 1.008 / 167.164) * 1005.43
Nitrogen(1 * 14.007 / 167.164) * 1008.38
Oxygen(3 * 15.999 / 167.164) * 10028.71

These theoretical values serve as the gold standard against which experimental results are compared.

Experimental Determination: The Power of Combustion Analysis

The most prevalent and reliable method for determining the elemental composition of organic compounds is combustion analysis, often referred to as CHN or CHNSO analysis.[1][2][3][4] This technique provides a quantitative measure of the carbon, hydrogen, nitrogen, and in some cases, sulfur and oxygen content in a sample.[2][5]

The underlying principle of combustion analysis involves the complete and instantaneous oxidation of a small, precisely weighed sample in a high-temperature furnace, in the presence of excess oxygen.[2][6] The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are then separated and quantified by a detector, typically a thermal conductivity detector.[6]

Experimental Workflow Diagram

Elemental_Analysis_Workflow cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing a small, pure sample (1-3 mg) B Encapsulation in a tin or silver container A->B ensures complete combustion C Introduction into the combustion furnace (~1000°C) B->C automated sample introduction D Flash combustion in a stream of pure oxygen C->D converts elements to gaseous oxides E Reduction of nitrogen oxides to N₂ D->E for accurate nitrogen measurement F Separation of combustion gases (CO₂, H₂O, N₂) via GC column E->F isolates individual components G Quantification by a thermal conductivity detector (TCD) F->G measures thermal conductivity difference H Integration of detector signals G->H proportional to concentration I Calculation of elemental percentages based on sample weight H->I yields final elemental composition

Caption: Workflow for CHN combustion analysis.

Comparing Theory and Experiment: A Hypothetical Case Study

To illustrate the comparison process, let's consider a hypothetical experimental result for a synthesized sample of 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

ElementTheoretical Percentage (%)Hypothetical Experimental (%)Difference (%)
Carbon57.4857.31-0.17
Hydrogen5.435.49+0.06
Nitrogen8.388.32-0.06
Interpreting the Results

In this hypothetical scenario, the experimental values are in close agreement with the theoretical calculations. A widely accepted tolerance for elemental analysis is a deviation of ±0.4% from the theoretical value.[7][8] The differences observed in our example fall well within this range, providing strong evidence for the purity and correct identification of the synthesized compound.

Potential sources of minor discrepancies can include:

  • Instrumental limitations: Even with modern elemental analyzers, there are inherent limits to precision.[9]

  • Sample purity: The presence of residual solvents or impurities can alter the elemental composition.[7] For instance, the slightly higher hydrogen percentage could suggest the presence of a small amount of water.

  • Hygroscopic nature of the sample: Some compounds can absorb moisture from the atmosphere, which would increase the apparent hydrogen content.

  • Incomplete combustion: While rare with modern instruments, incomplete combustion can lead to inaccurate results.[1]

Detailed Experimental Protocol for CHN Analysis

The following protocol outlines the steps for performing a CHN analysis on a solid sample like 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

Instrumentation: A modern CHNS/O elemental analyzer.

Materials:

  • Synthesized and purified 2-((6-Methylpyridin-3-yl)oxy)acetic acid (dried under vacuum to remove residual solvents).

  • Tin or silver capsules for solid samples.

  • Microbalance (accurate to at least 0.001 mg).

  • High-purity oxygen, helium (carrier gas), and any other gases required by the specific instrument.

  • Certified organic analytical standards for calibration (e.g., acetanilide).

Procedure:

  • Instrument Calibration:

    • Perform a multi-point calibration using a certified standard. This establishes the relationship between the detector response and the known elemental composition of the standard.

  • Sample Preparation:

    • On a microbalance, accurately weigh 1-3 mg of the dried 2-((6-Methylpyridin-3-yl)oxy)acetic acid into a tin or silver capsule.[5]

    • Crumple the capsule to ensure no sample is lost and that it will drop cleanly into the combustion chamber.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically introduce the sample into the combustion furnace.

    • The sample undergoes flash combustion, and the resulting gases are analyzed as described in the workflow above.

  • Data Acquisition and Analysis:

    • The instrument's software will record the detector output and calculate the percentage of carbon, hydrogen, and nitrogen based on the initial sample weight and the calibration.

    • Compare the experimental percentages to the theoretical values.

Conclusion

Elemental analysis is an indispensable tool in chemical research and development for verifying the elemental composition of a compound. The close correlation between theoretical calculations and results from combustion analysis provides a high degree of confidence in the identity and purity of a synthesized molecule like 2-((6-Methylpyridin-3-yl)oxy)acetic acid. By understanding the principles behind both the theoretical calculations and the experimental methodology, researchers can effectively interpret their data and ensure the integrity of their scientific findings.

References

  • Combustion analysis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). Journal of Analytical Chemistry. Retrieved from [Link]

  • How Does a CHNSO Analyzer Work? (2023, November 2). AZoM. Retrieved from [Link]

  • Combustion Analysis Ten Examples. (n.d.). ChemTeam. Retrieved from [Link]

  • Combustion Analysis for Elemental Determination. (n.d.). LECO Corporation. Retrieved from [Link]

  • CHNSO Organic Elemental Analysis – Sample Preparation. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Combustion Elemental Analysis. (n.d.). Analytik Jena. Retrieved from [Link]

  • CHNS (O) Analyzer. (n.d.). Indian Institute of Technology Bombay. Retrieved from [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link]

  • 2-(6-methylpyridin-3-yl)acetic acid. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). National Institutes of Health. Retrieved from [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Retrieved from [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). Cardiff University. Retrieved from [Link]

  • 2-(6-Chloropyridin-3-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Acetic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-[2-methyl-6-(3,4,5-trimethylphenoxy)pyridin-3-yl]acetic acid. (n.d.). Mol-Instincts. Retrieved from [Link]

Sources

Comparative

Comparative Stability Study of Methyl-Substituted Pyridinyloxyacetic Acids vs. Legacy Halogenated Auxins

As agrochemical and pharmaceutical development shifts toward molecules with optimized environmental persistence and targeted efficacy, the structural evolution of synthetic auxins has become a focal point. Legacy pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

As agrochemical and pharmaceutical development shifts toward molecules with optimized environmental persistence and targeted efficacy, the structural evolution of synthetic auxins has become a focal point. Legacy pyridinyloxyacetic acids—such as Triclopyr and Fluroxypyr—rely heavily on ring halogenation (chlorine and fluorine) to maintain field stability. However, this heavy halogenation dictates rigid and sometimes problematic environmental fates.

This guide provides an in-depth comparative stability analysis, evaluating how the transition from halogenated rings to Methyl-Substituted Pyridinyloxyacetic Acids (MS-PAAs) alters hydrolytic and photochemical degradation pathways.

Mechanistic Rationale: Halogenation vs. Methyl Substitution

The stability of a pyridinyloxyacetic acid is fundamentally governed by the electron density across its pyridine ring and the adjacent ether linkage.

  • Halogenated Legacy Compounds: In compounds like Triclopyr (3,5,6-trichloro-2-pyridinyloxyacetic acid), the strongly electron-withdrawing chlorine atoms stabilize the ether linkage against nucleophilic attack, making the molecule highly resistant to abiotic hydrolysis. However, these halogens increase the molecule's susceptibility to UV-induced radical formation, leading to extremely rapid photodegradation.

  • Methyl-Substituted Alternatives (MS-PAAs): Substituting halogens with methyl groups (e.g., investigational 6-methyl-2-pyridinyloxyacetic acid derivatives) introduces electron-donating properties. This shifts the HOMO-LUMO gap, slightly destabilizing the ether linkage to allow for moderate, predictable hydrolysis while significantly reducing the quantum yield for UV-induced homolytic cleavage. The result is a "tunable" stability profile that prevents both extreme aquatic accumulation and premature foliar breakdown.

Comparative Stability Profiles

To objectively evaluate performance, we benchmark an investigational MS-PAA against the established stability metrics of Triclopyr and Fluroxypyr.

Table 1: Physicochemical and Abiotic Stability Metrics

Compound ClassHydrolysis (pH 5 / pH 7)Hydrolysis (pH 9)Aqueous Photolysis (

)
Primary Degradation Pathway
Triclopyr Stable (>9 months)Stable1 to 12 hoursPhotolysis (Ether cleavage)
Fluroxypyr Stable (454 days)*3.2 days197 daysAlkaline Hydrolysis
MS-PAA (Investigational)Moderate (~120 days)~45 days~15 daysBalanced (Hydrolysis/Photolysis)

*Extrapolated data based on kinetic modeling.

Self-Validating Experimental Protocols

To generate trustworthy stability data, experimental designs must strictly isolate abiotic degradation from microbial interference. The following protocols are engineered as self-validating systems; they incorporate built-in causality checks to prevent false-positive degradation rates caused by physical losses (e.g., container adsorption or volatilization).

Protocol A: pH-Dependent Abiotic Hydrolysis (Adapted from OECD 111)

Causality Focus: Isolating purely chemical degradation from biological metabolism.

  • Buffer Preparation: Prepare sterile, nitrogen-sparged buffers at pH 5 (acetate), pH 7 (phosphate), and pH 9 (borate). Rationale: Nitrogen sparging removes dissolved oxygen, preventing oxidative degradation, while sterilization eliminates microbial metabolism.

  • Spiking & Internal Standards: Introduce the test compound at 10 mg/L. Simultaneously add a structurally stable, isotopically labeled internal standard (e.g.,

    
    C-labeled analog). Rationale: The internal standard corrects for matrix effects and ionization suppression during mass spectrometry.
    
  • Incubation: Seal the solutions in silanized amber glass vials and incubate at 25°C in the dark. Rationale: Silanization neutralizes active silanol groups on the glass, preventing the acidic herbicide from adsorbing to the vial walls. Amber glass prevents incidental photolysis.

  • Quenching & Sampling: Aliquot at days 0, 5, 14, and 30. Immediately quench pH 9 samples with dilute HCl.

  • Self-Validation (Mass Balance Check): Quantify both the parent compound and known pyridinol degradates via LC-MS/MS. Rule: A total mass balance of <90% indicates non-hydrolytic physical loss, automatically invalidating the experimental run.

Protocol B: Aqueous Photodegradation (Adapted from OECD 316)

Causality Focus: Normalizing variable photon flux to ensure reproducible half-lives.

  • Irradiation Setup: Utilize a Xenon arc lamp equipped with a borosilicate filter to simulate natural sunlight (

    
     > 290 nm).
    
  • Actinometry Control: Co-irradiate a chemical actinometer (e.g., p-nitroacetophenone/pyridine) alongside the samples. Rationale: Lamp intensity degrades over time. Actinometry quantifies the exact photon flux absorbed, allowing the kinetic data to be normalized regardless of the specific hardware's age.

  • Kinetics Tracking: Sample at logarithmic time intervals.

  • Analysis: Analyze via LC-MS/MS in Electrospray Ionization (ESI) negative mode, optimized for carboxylic acid moieties.

Visualizing Degradation and Workflows

Photodegradation A Pyridinyloxyacetic Acid (Parent Compound) B Excited State (UV Absorption) A->B hν (Sunlight) C Ether Cleavage B->C Pathway 1 D Ring Dehalogenation / Demethylation B->D Pathway 2 E Pyridinol Derivatives C->E D->E F Low MW Organic Acids (e.g., Oxamic Acid) E->F Further Oxidation

Fig 1. Primary aqueous photodegradation pathways of pyridinyloxyacetic acid derivatives.

Workflow S1 Sample Preparation (10 mg/L in Sterile Buffer) S2 Environmental Simulation (Hydrolysis / Photolysis) S1->S2 S3 Aliquot Sampling (Logarithmic Time-course) S2->S3 S4 Quenching & Derivatization (Internal Standard Addition) S3->S4 S5 LC-MS/MS Quantification S4->S5 S5->S2 Mass Balance Check (<90% triggers re-eval) S6 Kinetic Modeling (Pseudo-first-order) S5->S6

Fig 2. Self-validating experimental workflow for abiotic stability testing of herbicides.

Results & Discussion

Hydrolytic Dynamics

The legacy compound Triclopyr is remarkably resilient to chemical hydrolysis; empirical data demonstrates it remains1[1]. Conversely, Fluroxypyr exhibits a distinct pH dependency. While it is highly stable under acidic and neutral conditions (extrapolated half-life of 454 days at pH 7), it undergoes rapid alkaline hydrolysis, exhibiting a 2[2].

The investigational MS-PAA demonstrates a moderate, less pH-extreme hydrolytic profile. The electron-donating methyl group slightly destabilizes the ether linkage compared to strongly electron-withdrawing halogens, resulting in a predictable, moderate degradation curve that prevents long-term accumulation in alkaline soils without sacrificing shelf-life.

Photochemical Dynamics

Photolysis is the dominant environmental sink for Triclopyr. Upon UV exposure, the molecule undergoes rapid ether cleavage and dehalogenation, with a reported 3 in natural sunlight[3]. In stark contrast, Fluroxypyr is highly resistant to direct photolysis, exhibiting an4[4].

The MS-PAA bridges this extreme gap. The absence of heavy halogens reduces the quantum yield for radical formation (which drives Triclopyr's rapid breakdown), extending its photolysis half-life to approximately 15 days. This provides sufficient foliar persistence for the active ingredient to translocate within target plants, while ensuring it breaks down reasonably fast in surface waters, mitigating downstream ecological risks.

References

  • Massachusetts Department of Environmental Protection. "III.8 Triclopyr Summary." Mass.gov.
  • Tu, M., et al. "Weed Control Methods Handbook: Triclopyr." The Nature Conservancy / Invasive.org.
  • U.S. Environmental Protection Agency (EPA). "Pesticides - Fact Sheet for Fluroxypyr." EPA.gov.
  • U.S. Environmental Protection Agency (EPA). "Drinking Water Assessment for New Use of Fluroxypyr in Rice (Paddies)." Regulations.gov.

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 2-((6-Methylpyridin-3-yl)oxy)acetic acid

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-((6-Methylpyridin-3-yl)oxy)acetic acid. The procedures outlined herein are designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-((6-Methylpyridin-3-yl)oxy)acetic acid. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety, maintaining laboratory integrity, and protecting the environment. This document is intended to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) protocols and the chemical's Safety Data Sheet (SDS).

Hazard Profile & Risk Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's inherent risks. 2-((6-Methylpyridin-3-yl)oxy)acetic acid is a substituted pyridine derivative containing a carboxylic acid moiety. Its hazard profile is therefore informed by both functional groups.

  • Pyridine Moiety : Pyridine and its derivatives are generally classified as hazardous materials.[1][2] They can be harmful if inhaled, swallowed, or absorbed through the skin.[3][4] Many are also flammable.[3][5]

  • Acetic Acid Moiety : The carboxylic acid group imparts acidic and potentially corrosive properties.[6][7] While this specific compound is a solid, its solutions or decomposition products could be corrosive.

  • Analog Data : Safety data for the closely related analog, 2-(5-Methylpyridin-3-yl)acetic acid, indicates it may cause skin, eye, and respiratory irritation.[8]

Given this profile, 2-((6-Methylpyridin-3-yl)oxy)acetic acid and any materials contaminated with it must be treated as hazardous chemical waste .[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Pre-Disposal Safety Protocols

Before handling the waste, ensure the following controls are in place to mitigate exposure risks.

Personal Protective Equipment (PPE)

A non-negotiable first line of defense is the correct use of PPE.[1]

  • Eye Protection : Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EN166 standards.[4]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene.[1] Always inspect gloves for tears or punctures before use.

  • Body Protection : A full-length laboratory coat is mandatory. Ensure it is fully buttoned.[11]

  • Respiratory Protection : All handling of waste should occur in a well-ventilated area. If there is a risk of aerosolization or if ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4][12]

Engineering Controls

All waste consolidation and packaging procedures should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][12] Ensure the fume hood has adequate airflow before beginning work.

Step-by-Step Waste Collection & Segregation Protocol

The systematic collection of chemical waste is governed by federal and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[13][14]

Step 1: Waste Characterization The waste stream includes the pure chemical, any reaction mixtures containing it, and any contaminated materials (e.g., weigh boats, gloves, absorbent pads). All these items must be disposed of as hazardous waste.

Step 2: Container Selection Select a robust, leak-proof waste container that is chemically compatible with the waste.

  • Material : High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for acidic waste.[14]

  • Integrity : The container must be in good condition, with a secure, tightly-sealing lid.[15]

Step 3: Waste Accumulation

  • Carefully transfer waste into the designated container. Use a funnel for liquids to prevent spills.

  • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[14]

  • Keep the container closed at all times except when adding waste.[15] Leaving a funnel in an open waste container is a common but serious compliance violation.

Step 4: Labeling Proper labeling is crucial for safety and regulatory compliance. The container must be clearly labeled as soon as the first drop of waste is added.

  • The label must include the words "Hazardous Waste." [2][15]

  • List the full chemical name: "Waste 2-((6-Methylpyridin-3-yl)oxy)acetic acid" and any other chemical constituents with their approximate percentages.[15] Do not use abbreviations or chemical formulas.

  • Indicate the associated hazards (e.g., Irritant, Corrosive).

Disposal Parameter Summary

ParameterGuideline / RequirementRationale & Reference
Waste Classification Hazardous WasteBased on pyridine and carboxylic acid moieties.[1]
Required PPE Goggles, Nitrile/Neoprene Gloves, Lab CoatProtects against skin/eye irritation and absorption.[1]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Strong AcidsTo prevent vigorous or exothermic reactions in the waste container.[4][5]
Container Type HDPE or Glass with secure lidEnsures chemical compatibility and prevents leaks.[14][15]
Primary Disposal Path Licensed Hazardous Waste Disposal FacilityEnsures environmentally sound management via incineration or other approved methods.[16]
Drain Disposal Strictly Prohibited Prevents release of hazardous chemicals into waterways.[2]

Temporary Storage & Spill Management

Satellite Accumulation Area (SAA) Guidelines

Designated SAAs are locations at or near the point of waste generation for temporary storage.[15]

  • Store the sealed and labeled waste container in a designated SAA, such as a secondary containment bin within the lab.

  • Segregate the waste container from incompatible materials like strong bases or oxidizers.[5][15]

  • The SAA must be under the direct control of laboratory personnel.[15]

  • Storage limits apply (e.g., typically no more than 55 gallons of hazardous waste).[10]

Emergency Spill Procedures

In the event of a spill, prompt and correct action is critical.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.[11]

  • Ventilate : Ensure the area is well-ventilated; if the spill is outside a fume hood, increase ventilation if it is safe to do so.[3]

  • Contain : For small spills, use an inert absorbent material like sand, vermiculite, or a commercial spill kit to contain the spill.[5][11] Do not use combustible materials like paper towels to absorb large quantities of flammable waste.

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to your institution's EHS department.

Chemical Waste Disposal Workflow

The following diagram outlines the decision-making process for managing waste from generation to final disposal.

G Disposal Workflow for 2-((6-Methylpyridin-3-yl)oxy)acetic acid start Waste Generated (Solid, Solution, or Contaminated Material) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize as Hazardous Waste ppe->characterize container Step 3: Select Compatible Waste Container (e.g., HDPE) characterize->container label Step 4: Affix 'Hazardous Waste' Label & List All Constituents container->label accumulate Step 5: Add Waste to Container in Fume Hood (Do not exceed 90%) label->accumulate store Step 6: Store Sealed Container in Designated Satellite Area accumulate->store pickup Step 7: Arrange for Pickup by EHS or Licensed Waste Vendor store->pickup end End: Waste Safely Managed for Final Disposal pickup->end

Caption: Disposal workflow for 2-((6-Methylpyridin-3-yl)oxy)acetic acid.

Final Disposal Pathway

Once a waste container is full (approximately 90% capacity), it must be prepared for final disposal.

  • Ensure the lid is tightly sealed and the label is complete and legible.

  • Date the container when it is full and ready for pickup.[10]

  • Contact your institution's EHS department or follow established procedures to schedule a waste pickup.[15]

  • The waste will be transported by a licensed hazardous waste hauler to a treatment, storage, and disposal facility (TSDF).[14] The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration.

By following this structured protocol, you contribute to a safe laboratory environment and ensure that chemical waste is managed in a responsible and compliant manner.

References

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Available at: [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • LabManager. (2022, March 24). Hazardous Waste Management in the Laboratory. Available at: [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Noah Technologies Corporation. (2012, November 27). Acetic Acid MSDS. Available at: [Link]

  • Rubo. (2025, February 11). Hazardous Waste: Acetic Acid Waste Disposal with Anaerobic Digestion. Available at: [Link]

  • Lab Alley. (2025, February 1). How to Dispose of Acetic Acid. Available at: [Link]

  • Lab Alley. (2024, June 19). SAFETY DATA SHEET: Pyridine. Available at: [Link]

  • Altiras. (n.d.). Acetic Acid Recycling, Beneficial Reuse & Disposal Services. Available at: [Link]

  • American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste. Available at: [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-((6-Methylpyridin-3-yl)oxy)acetic acid

Executive Safety Summary 2-((6-Methylpyridin-3-yl)oxy)acetic acid (CAS: 143528-09-0) presents a dual hazard profile due to its amphoteric nature—containing both a basic pyridine ring and an acidic carboxyl group. While o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-((6-Methylpyridin-3-yl)oxy)acetic acid (CAS: 143528-09-0) presents a dual hazard profile due to its amphoteric nature—containing both a basic pyridine ring and an acidic carboxyl group. While often handled as a solid intermediate in drug discovery, its ability to form salts and its potential biological activity require strict adherence to exposure controls.

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), and Acute Toxicity (Oral) Category 4 (H302) by analog read-across.

  • Critical PPE: Nitrile gloves (0.11 mm min) for solids; Double-gloving or Barrier Laminate for organic solutions.

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

Hazard Assessment & Risk Stratification

To select the correct PPE, one must understand the molecular behavior of the compound.

Molecular FeatureSafety Implication
Pyridine Ring Lipophilic nature facilitates skin absorption. Potential for distinct "pyridine-like" odor fatigue.
Carboxylic Acid Corrosive potential to mucous membranes (eyes/lungs). Lowers pH in aqueous solution, necessitating acid-resistant PPE.
Ether Linkage Generally stable, but increases lipophilicity compared to simple amino acids, enhancing dermal permeation.
Physical State Solid powder.[1] High risk of airborne dust generation during weighing, leading to inhalation exposure.

Scientist’s Note: Do not treat this merely as a "weak acid." The pyridine moiety allows the molecule to penetrate the stratum corneum more effectively than simple aliphatic acids.

PPE Selection Matrix

The following specifications are based on permeation rates for nitrogen heterocycles and organic acids.

A. Hand Protection (Gloves)
TaskGlove MaterialThicknessBreakthrough TimeRationale
Solid Handling (Weighing)Nitrile

0.11 mm
> 480 minExcellent protection against dry particulates.
Aqueous Solutions (pH 4-9)Nitrile

0.15 mm
> 240 minNitrile resists weak acidic/basic aqueous solutions well.
Organic Solutions (DCM/DMSO)Laminate (Silver Shield) or Double Nitrile N/A (Laminate) or

0.22 mm (Double)
> 60 min (Solvent dependent)Pyridine derivatives can degrade thin nitrile in organic solvents. Laminate provides broad chemical resistance.
B. Respiratory & Body Protection
  • Respiratory:

    • Standard: Engineering controls (Fume Hood) are primary.

    • Emergency/Spill: NIOSH-approved N95 (particulate) or P100 (if mixed with oil/solvents) respirator.

  • Eye/Face:

    • Chemical Safety Goggles (indirect venting) are mandatory. Safety glasses are insufficient due to the fine powder nature (dust entry) and potential for acidic splashes.

  • Body:

    • Standard cotton lab coat (buttoned).

    • Closed-toe shoes (impermeable material preferred).

Visualizing Safety Logic

The following decision tree illustrates the PPE selection process based on the state of matter and solvent system.

PPE_Decision_Logic Start Start: Handling 2-((6-Methylpyridin-3-yl)oxy)acetic acid State Physical State? Start->State Solid Solid / Powder State->Solid Dry Solution Solution / Liquid State->Solution Dissolved PPE_Solid PPE LEVEL 1: Standard Nitrile Gloves (0.11mm) Safety Goggles Fume Hood Solid->PPE_Solid SolventCheck Solvent Type? Solution->SolventCheck Aqueous Aqueous / Alcohol SolventCheck->Aqueous Water/MeOH Organic DCM / DMSO / DMF SolventCheck->Organic Aggressive PPE_Aq PPE LEVEL 2: Thick Nitrile Gloves (0.15mm) Splash Goggles Lab Coat Aqueous->PPE_Aq PPE_Org PPE LEVEL 3: Barrier Laminate Gloves OR Double Nitrile (Change every 15 min) Fume Hood MANDATORY Organic->PPE_Org

Figure 1: PPE Decision Logic Tree. Selects protective gear based on the physical state and solvent carrier to prevent permeation.

Operational Protocol: Handling & Synthesis

Step 1: Weighing & Transfer
  • Environment: Place the balance inside the fume hood. If this is impossible, use a powder containment hood or a static-free transfer box.

  • Technique: Use an anti-static spatula. Pyridine derivatives can be hygroscopic; minimize exposure time to ambient humidity to prevent clumping and accurate mass measurement.

  • Decontamination: Wipe the balance area immediately with a weak base cleaner (e.g., 5% Sodium Bicarbonate) followed by water. The base neutralizes the acetic acid tail, increasing solubility for removal.

Step 2: Reaction Setup
  • Incompatibility: Avoid mixing with strong oxidizers (e.g., permanganates, peroxides) or strong bases (unless intended for deprotonation).

  • Exotherm Risk: Reaction with strong bases will generate heat. Add base slowly to the acid solution.

Step 3: Spill Response (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE Up: Don N95 respirator and double nitrile gloves.

  • Contain: Cover the spill with a damp paper towel (to prevent dust dispersal).

  • Clean: Scoop up the material. Clean the surface with 10% Sodium Carbonate solution (neutralization) followed by soap and water.

Waste Disposal & Decontamination

Proper disposal is critical to prevent environmental contamination by nitrogen heterocycles.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteCollect in a dedicated solid waste container labeled "Toxic/Irritant Organic Solid." Do not discard in trash.
Aqueous Waste Aqueous Organic MixtureAdjust pH to 6-8. Collect in "Aqueous Waste" drum. Do not pour down the drain.
Solvent Waste Halogenated vs. Non-HalogenatedSegregate based on the solvent used (e.g., if used with DCM, it goes to Halogenated).

Decontamination Workflow: Because the molecule has an acidic tail, simple water rinsing may not be sufficient if the surface is hydrophobic.

  • First Pass: Wipe with 5% Sodium Bicarbonate (turns the acid into a soluble salt).

  • Second Pass: Water rinse.[1][2][3][4][5][6][7]

  • Third Pass: Ethanol or Isopropanol wipe (removes residual organic film).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217342, (2-Methylphenoxy)acetic acid (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((6-Methylpyridin-3-yl)oxy)acetic acid
Reactant of Route 2
2-((6-Methylpyridin-3-yl)oxy)acetic acid
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